molecular formula C12H15N3S B181872 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 26029-10-7

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B181872
CAS No.: 26029-10-7
M. Wt: 233.33 g/mol
InChI Key: FPKHPCNVTZTQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9(2)8-15-11(13-14-12(15)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHPCNVTZTQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359205
Record name 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26029-10-7
Record name 2,4-Dihydro-4-(2-methylpropyl)-5-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26029-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The incorporation of a thione functional group at the 3-position endows these molecules with a unique chemical reactivity and a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the molecular system. We will delve into the critical concept of thione-thiol tautomerism, provide step-by-step synthetic procedures, and outline a multi-technique approach for rigorous structural elucidation and purity confirmation.

Scientific Context: The Significance of 1,2,4-Triazole-3-thiones

The versatility of the 1,2,4-triazole-3-thione moiety stems from two key aspects: its biological relevance and its synthetic utility. Many compounds featuring this core have demonstrated significant pharmacological potential.[4][5] Furthermore, the sulfur atom serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for drug discovery.

Core Concept: Thione-Thiol Tautomerism

A fundamental characteristic of 1,2,4-triazoles with a C3-sulfur substituent is their existence in a tautomeric equilibrium between the thione form and the thiol form. While the user's requested topic uses the "hydrosulfide" nomenclature, which corresponds to the thiol tautomer (4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide), extensive spectroscopic and quantum chemical studies have shown that the thione form is overwhelmingly predominant in both the solid state and in neutral solutions.[6][7]

This guide will proceed using the standard and more accurate nomenclature, 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione , reflecting the dominant tautomeric form. The characterization data presented are all interpreted based on this structural reality.

Caption: Thione-thiol tautomeric equilibrium of the title compound.

Synthesis Strategy and Workflow

The most reliable and widely adopted method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones involves the reaction of an appropriate acid hydrazide with an isothiocyanate, followed by a base-catalyzed intramolecular cyclocondensation.[8][9] This two-step, one-pot approach is efficient and utilizes readily accessible starting materials.

Retrosynthetic Analysis: The target molecule is disconnected at the N-C and C-N bonds formed during the cyclization, revealing the key intermediate, 1-benzoyl-4-isobutyl-thiosemicarbazide. This intermediate, in turn, is derived from benzhydrazide and isobutyl isothiocyanate.

G target Target Triazole-thione intermediate Thiosemicarbazide Intermediate target->intermediate Base-catalyzed Cyclization reagents Benzhydrazide + Isobutyl Isothiocyanate intermediate->reagents Nucleophilic Addition isobutyl_amine Isobutylamine + CS₂ reagents->isobutyl_amine Precursor Synthesis

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Carbon disulfide (CS₂) is highly flammable and toxic.

Part A: Synthesis of Isobutyl Isothiocyanate (Precursor)

This protocol is adapted from established methods for converting primary amines to isothiocyanates.[10][11]

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutylamine (10 mmol) and acetonitrile (50 mL). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition : Slowly add carbon disulfide (12 mmol) dropwise to the stirred solution. After the addition is complete, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mmol).

  • Reaction : Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Work-up : Upon completion, pour the reaction mixture into 100 mL of 1 M HCl (aq) and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. The crude isobutyl isothiocyanate can be purified by vacuum distillation if necessary, but is often used directly in the next step.

Part B: Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione

This procedure combines the formation of the thiosemicarbazide intermediate and its subsequent cyclization in a one-pot fashion.[8][9]

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve benzhydrazide (10 mmol) in ethanol (40 mL).

  • Intermediate Formation : Add the crude isobutyl isothiocyanate (10 mmol) from the previous step to the solution. Heat the mixture to reflux for 2-3 hours. The formation of the 1-benzoyl-4-isobutyl-thiosemicarbazide intermediate can be monitored by TLC.

  • Cyclization : After cooling the mixture slightly, add a solution of sodium hydroxide (12 mmol) in water (10 mL).

  • Dehydrative Cyclization : Heat the resulting mixture to reflux for an additional 4-6 hours. The solution will typically become more homogeneous as the cyclization proceeds.

  • Work-up and Isolation : Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Carefully acidify the aqueous solution with concentrated HCl until it reaches pH ~5-6. A precipitate will form.

  • Purification : Collect the solid product by vacuum filtration. Wash the crude solid thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on the expected predominant thione tautomer.

Physical Properties
  • Appearance : White to off-white crystalline solid.

  • Melting Point : Expected to be sharp, determined by a melting point apparatus.

  • Solubility : Generally soluble in polar organic solvents like DMSO and DMF, moderately soluble in ethanol and acetone, and poorly soluble in water and non-polar solvents.

Spectroscopic Analysis

A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is a powerful tool for identifying key functional groups. The spectrum provides a molecular fingerprint, and the absence of starting material signals (e.g., C=O of benzhydrazide) and the presence of characteristic product signals confirm the successful transformation.[6][12]

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
~3150-3050N-H StretchBroad, medium intensityIndicates the N-H bond of the thione tautomer.[9]
~3030Aromatic C-H StretchSharp, weak to mediumPhenyl group C-H vibrations.
~2960-2870Aliphatic C-H StretchSharp, mediumC-H vibrations of the isobutyl group.
~1600C=N StretchMedium to strongTriazole ring C=N bond vibration.[9]
~1580, 1480C=C Stretch (Aromatic)Medium, sharpPhenyl ring skeletal vibrations.
~1340-1250C=S Stretch (Thione)Medium to strongA key diagnostic peak for the thione functional group.[6][9]
~700-800C-H Bending (Aromatic)StrongOut-of-plane bending for the monosubstituted phenyl ring.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most definitive method for structural elucidation in solution.

  • ¹H NMR Spectroscopy : The proton NMR spectrum will confirm the presence of all structural components (phenyl, isobutyl) and, most importantly, the N-H proton of the thione.[6][9]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.0broad singlet1HN-HThe proton on the triazole ring, deshielded by the adjacent C=S group. Its broadness is due to exchange.[6]
~7.5 - 7.8multiplet5HAromatic HProtons of the C5-phenyl group.
~4.0doublet2HN-CH₂ -CH(CH₃)₂Methylene protons adjacent to the triazole nitrogen.
~2.2multiplet1HN-CH₂-CH (CH₃)₂Methine proton of the isobutyl group.
~0.9doublet6HN-CH₂-CH(CH₃ )₂Two equivalent methyl groups of the isobutyl substituent.
  • ¹³C NMR Spectroscopy : The carbon spectrum is crucial for identifying the C=S carbon, which has a characteristic downfield chemical shift.[6][13]

Chemical Shift (δ, ppm)AssignmentRationale
~168-170C =S (C3)The highly deshielded thione carbon is a key structural marker.[6]
~150-152C =N (C5)The carbon of the triazole ring bonded to the phenyl group.
~128-132Aromatic C H & C -ipsoCarbons of the phenyl ring.
~50-52N-CH₂ Methylene carbon of the isobutyl group.
~28-30-CH -Methine carbon of the isobutyl group.
~19-21-CH₃ Methyl carbons of the isobutyl group.

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Using Electrospray Ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected.

  • Expected Molecular Weight : C₁₂H₁₅N₃S = 233.33 g/mol

  • Expected [M+H]⁺ : m/z = 234.1059

Proposed Fragmentation Pathway: Under collision-induced dissociation (CID), the triazole ring can undergo cleavage. Common fragmentation pathways for substituted triazoles involve the loss of small neutral molecules or radicals derived from the substituents.[14][15]

fragmentation parent [M+H]⁺ m/z = 234 product1 [C₈H₈N₃S]⁺ m/z = 178 parent->product1 - 56 Da product2 [C₆H₁₁N₃S]⁺ m/z = 157 parent->product2 - 77 Da frag1 Loss of isobutylene (C₄H₈) frag2 Loss of phenyl group (C₆H₅•)

Caption: A plausible fragmentation pathway for the title compound.

Conclusion

This guide outlines a robust and reproducible pathway for the synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione from common laboratory reagents. The presented one-pot, two-step method involving the base-catalyzed cyclization of a thiosemicarbazide intermediate is both efficient and scalable. The comprehensive characterization protocol, leveraging FT-IR, ¹H & ¹³C NMR, and mass spectrometry, provides a self-validating system to unequivocally confirm the structure of the target compound. The key diagnostic markers—notably the N-H proton signal around 13.5 ppm in ¹H NMR and the C=S carbon signal near 169 ppm in ¹³C NMR—are definitive indicators of the predominant thione tautomer and successful synthesis. This detailed methodology serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and drug discovery.

References

  • Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. [Link]

  • Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of AOAC International, 94(1), 51-56. [Link]

  • Mosslemin, M. H., & Zare, K. (2006). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2725-2730. [Link]

  • Nadeem, H., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 13(10), 1641-1647. [Link]

  • Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Monatshefte für Chemie - Chemical Monthly, 140, 1347–1353. [Link]

  • Kumar, R., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 157, 485-526. [Link]

  • Li, Z., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4484-4491. [Link]

  • Ghaedi, A., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(3), 1146-1153. [Link]

  • Sugawara, S., et al. (1981). ONE-POT SYNTHESIS OF ISOTHIOCYANATES FROM PRIMARY AMINES SYNTHESIS USING CYANAMIDE. Chemistry Letters, 10(1), 17-18. [Link]

  • El-Faham, A., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(11), 3144. [Link]

  • Ayati, A., et al. (2019). A review on progression of 1,2,4-triazole-containing compounds as anticancer agents. Journal of Hematology & Oncology, 12(1), 1-28. [Link]

  • Mosslemin, M. H., & Zare, K. (2006). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. ResearchGate. [Link]

  • Tomaščiková, J., et al. (2012). The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the starting acylthiosemicarbazides 3a–h. ResearchGate. [Link]

  • Gilchrist, T. L., & Rees, C. W. (1973). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 555-561. [Link]

  • Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 97, 830-870. [Link]

  • Al-Ghorbani, M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4933. [Link]

  • Singh, P., et al. (2019). Design, Synthesis and Biological Activity of Some 4, 5-Disubstituted-2, 4- Dihydro-3H-1, 2, 4- Triazole-3-Thione Derivatives. Central Nervous System Agents in Medicinal Chemistry, 19(3), 197-205. [Link]

  • Al-Adhami, H. J., & Al-Majidi, S. M. H. (2014). FT-IR spectra of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione mediated silver nanoparticles. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 26029-10-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 26029-10-7), a heterocyclic compound belonging to the versatile 1,2,4-triazole class. The 1,2,4-triazole nucleus is a significant pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and anticonvulsant properties.[1][2] This document, designed for the discerning scientific professional, synthesizes the available chemical data, outlines a representative synthetic protocol, and delves into the potential mechanisms of action and applications in drug discovery, with a particular focus on its investigational antitumor properties. While specific research on this exact molecule is limited, this guide draws upon extensive literature on closely related analogs to provide a robust and scientifically grounded resource.

Chemical Identity and Physicochemical Properties

4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a substituted triazole characterized by an isobutyl group at the N4 position, a phenyl group at the C5 position, and a thiol group at the C3 position of the 1,2,4-triazole ring. The presence of the thiol group allows the molecule to exist in a tautomeric equilibrium with its thione form, 4-isobutyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Table 1: Physicochemical and Structural Information

ParameterValueReference(s)
CAS Number 26029-10-7N/A
Molecular Formula C₁₂H₁₅N₃S[3]
Molecular Weight 233.34 g/mol [3]
IUPAC Name 4-isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol[4]
Synonyms 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide[4]
Physical State Solid (predicted)N/A
Melting Point 187-189 °C[1]
Solubility Soluble in organic solvents like DMSO and ethanol (predicted)N/A

Synthesis and Characterization: A Representative Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in medicinal chemistry. The most common and efficient route involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide precursor.[1][5] The following protocol is a representative example adapted from literature for analogous compounds and provides a logical pathway to synthesize the title compound.

Synthetic Workflow

The synthesis is a two-step process starting from benzoyl chloride and isobutyl isothiocyanate.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization A Benzoyl Hydrazide C 1-(benzoyl)-4-isobutyl-thiosemicarbazide A->C Ethanol, Reflux B Isobutyl Isothiocyanate B->C D 1-(benzoyl)-4-isobutyl-thiosemicarbazide E 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol D->E Aqueous NaOH, Reflux then Acidification (HCl)

Caption: Synthetic pathway for 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(benzoyl)-4-isobutyl-thiosemicarbazide

  • To a solution of benzoyl hydrazide (10 mmol) in absolute ethanol (50 mL), add isobutyl isothiocyanate (10 mmol).

  • The reaction mixture is refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered.

  • The crude product is washed with cold ethanol and dried under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • The 1-(benzoyl)-4-isobutyl-thiosemicarbazide (8 mmol) is suspended in an aqueous solution of sodium hydroxide (8%, 30 mL).

  • The suspension is heated to reflux for 5-7 hours, during which the solid dissolves, indicating the progression of the cyclization reaction.[6]

  • The reaction mixture is then cooled in an ice bath and acidified to a pH of 5-6 using dilute hydrochloric acid.

  • The precipitated product is filtered, washed thoroughly with cold water to remove any inorganic impurities, and then recrystallized from ethanol to afford the pure 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol.[6]

Characterization

The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are expected:[1][5][6]

Table 2: Expected Spectral Data

TechniqueExpected Peaks/Signals
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~2600 (S-H stretch, often weak), ~1610 (C=N stretch), ~1580 (N-H bend)
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, SH), ~7.5-7.8 (m, 5H, Ar-H), ~3.8 (d, 2H, N-CH₂), ~2.0 (m, 1H, CH), ~0.9 (d, 6H, 2xCH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C-SH), ~150 (C=N), ~128-132 (Aromatic C), ~50 (N-CH₂), ~28 (CH), ~20 (CH₃)
Mass Spec (ESI-MS) m/z 234.1059 [M+H]⁺

Mechanism of Action and Biological Significance

Derivatives of 1,2,4-triazole-3-thione are reported to have a wide array of biological activities, with anticancer and antimicrobial effects being the most prominent.[4] The specific mechanism of action for 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol has not been elucidated, but insights can be drawn from related compounds.

Potential Anticancer Mechanisms

The anticancer activity of triazole derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells.

  • Enzyme Inhibition: The triazole scaffold, particularly with a thiol group, can act as a potent ligand for metal ions in the active sites of metalloenzymes. This has been demonstrated in the inhibition of metallo-beta-lactamases, which is relevant to overcoming antibiotic resistance.[7] In the context of cancer, similar interactions could occur with zinc-finger proteins or other metalloenzymes crucial for tumor growth and proliferation. Furthermore, some triazole derivatives have been shown to be inhibitors of kinases, which are central to cancer cell signaling pathways.[8]

  • Induction of Apoptosis: Many cytotoxic anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Triazole derivatives have been shown to trigger apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and an energy crisis within the cell.[9]

G A 4-Isobutyl-5-phenyl-4H- 1,2,4-triazole-3-thiol B Cancer Cell A->B C Enzyme Inhibition (e.g., Kinases, Metalloenzymes) B->C D Induction of Apoptosis B->D E Disruption of Cell Signaling C->E F Increased ROS Production D->F H Cell Death E->H G Mitochondrial Dysfunction F->G G->H G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC₅₀ value H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing serial dilutions of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours to allow the compound to exert its cytotoxic effects.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Safety and Handling

As with any research chemical, 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. [10][11][12]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of a promising class of heterocyclic compounds with significant potential in drug discovery. While specific data on this molecule is not abundant in the public domain, the extensive research on analogous 1,2,4-triazole-3-thiol derivatives strongly suggests its potential as a bioactive agent, particularly in the realm of oncology. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity against a panel of cancer cell lines and microbial strains. Mechanistic studies to identify its specific molecular targets would be crucial for its further development as a potential therapeutic candidate.

References

  • Demirbas, N., et al. (2004).
  • Demirbas, N., et al. (2009). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 44(7), 2896-2903.
  • Guzeldemirci, N. U., & Kucukbasmaci, F. (2010). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Marmara Pharmaceutical Journal, 14(2), 79-84.
  • Hassan, A. S., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 158, 636-666.
  • Husain, A., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105231.
  • International Journal of Nanomedicine. (2024). A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-tumor Mechanisms, Combination Strategies, and Future Perspectives.
  • Koperniku, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5334.
  • Prachand, S., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][4][13]triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • PubChem. (n.d.). 4-butyl-5-phenyl-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Agilent. (n.d.). Safety data sheet. Retrieved from [Link]

  • BioGenex. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Asiri, A. M. (2002). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.
  • Mathew, B., et al. (2014). In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • SpectraBase. (n.d.). 4-(p-cumenyl)-4H-1,2,4-triazole-3-thiol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Yadav, M., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(1), 115180.
  • Yildirim, S., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemistry, 60B(12), 1282-1290.
  • Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7629.

Sources

An In-depth Technical Guide to the Molecular Structure of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide, a member of the pharmacologically significant 1,2,4-triazole class of heterocyclic compounds. Leveraging spectroscopic data from closely related analogs and established principles of structural chemistry, this document elucidates the key architectural features of the title molecule. A central focus is placed on the prevalent thiol-thione tautomerism, a phenomenon critical to its reactivity and biological interactions. This guide further presents a detailed, field-proven protocol for the synthesis and characterization of this class of compounds, underpinned by a robust scientific framework to ensure reproducibility and accuracy. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required for the rational design and synthesis of novel therapeutic agents based on the 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its prevalence in drug design stems from its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions, including hydrogen bonding and coordination with metal ions. Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The thiol-substituted derivatives, in particular, are versatile intermediates for the synthesis of novel therapeutic agents and functional materials.[3] Understanding the nuanced molecular structure of compounds like 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is paramount for predicting their physicochemical properties, metabolic fate, and mechanism of action, thereby guiding the development of more potent and selective drugs.

Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A Validated Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically achieved through the cyclization of a substituted thiosemicarbazide precursor in an alkaline medium.[4] This method is reliable and provides good yields of the target triazole. The following protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.

Experimental Protocol: Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of N-phenyl-2-isobutylhydrazinecarbothioamide (Thiosemicarbazide Intermediate)

  • To a solution of isobutylhydrazine (1 equivalent) in ethanol, add phenyl isothiocyanate (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Step 2: Cyclization to 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • The synthesized thiosemicarbazide (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (8-10%).

  • The mixture is refluxed for 5-7 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

  • The reaction mixture is then cooled, treated with activated charcoal to remove colored impurities, and filtered.

  • The filtrate is acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of 5-6.

  • The resulting precipitate, 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide, is filtered, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol to afford the pure product.

Causality Behind Experimental Choices:

  • Alkaline Medium for Cyclization: The use of a strong base like sodium hydroxide is crucial for the intramolecular cyclization of the thiosemicarbazide. The base facilitates the deprotonation of the hydrazinic nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon to form the triazole ring.

  • Reflux Conditions: The elevated temperature provided by refluxing is necessary to overcome the activation energy barrier for the cyclization reaction, ensuring a reasonable reaction rate and high yield.

  • Acidification for Precipitation: The final product exists as a sodium salt in the alkaline reaction mixture. Acidification protonates the thiol group (or the nitrogen in the thione tautomer), rendering the molecule neutral and causing it to precipitate out of the aqueous solution.

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Triazole Cyclization A Isobutylhydrazine D Reflux (4-6h) A->D B Phenyl Isothiocyanate B->D C Ethanol (Solvent) C->D E N-phenyl-2-isobutyl- hydrazinecarbothioamide D->E F Thiosemicarbazide Intermediate E->F Product from Step 1 H Reflux (5-7h) F->H G NaOH (aq) G->H I Acidification (HCl/AcOH) H->I J 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide I->J

Caption: Workflow for the synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide.

Molecular Structure and Tautomerism

A critical aspect of the molecular structure of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the existence of thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, characterized by a thiocarbonyl (C=S) group and an N-H bond within the triazole ring.

Extensive studies on related compounds have shown that the thione form is generally the more stable tautomer in the solid state and in neutral solutions.[5][6] This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol form, as well as favorable intermolecular hydrogen bonding in the crystalline state.

Caption: Thiol-thione tautomerism in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

The predominance of the thione tautomer is supported by various spectroscopic techniques.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule and for confirming the predominance of the thione tautomer.

Functional Group Expected Wavenumber (cm⁻¹) Significance
N-H Stretch3450 - 3200Indicates the presence of the thione tautomer.[4]
C-H Stretch (Aromatic)3100 - 3000Confirms the presence of the phenyl ring.
C-H Stretch (Aliphatic)2960 - 2850Corresponds to the isobutyl group.
S-H Stretch2600 - 2550 (weak or absent)The absence or weakness of this peak supports the thione form.[7][8]
C=N Stretch1620 - 1580Characteristic of the triazole ring.[4][7]
C=S Stretch1270 - 1250A key indicator of the thione tautomer.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule, confirming the presence of the isobutyl and phenyl groups and, crucially, the N-H proton of the thione tautomer.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Thione)14.0 - 12.5Singlet (broad)1H
Aromatic-H (Phenyl)7.8 - 7.3Multiplet5H
-CH₂- (Isobutyl)~3.9Doublet2H
-CH- (Isobutyl)~2.2Multiplet1H
-CH₃ (Isobutyl)~0.9Doublet6H

Note: The downfield chemical shift of the N-H proton is highly characteristic of the thione form and is a result of deshielding due to the adjacent C=S bond and hydrogen bonding.[7][9]

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing evidence for the carbon skeleton of the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
C=S (Thione)170 - 165
C-5 (Triazole)150 - 145
Aromatic Carbons135 - 125
-CH₂- (Isobutyl)~50
-CH- (Isobutyl)~28
-CH₃ (Isobutyl)~20
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide (Molecular Formula: C₁₂H₁₅N₃S), the expected monoisotopic mass is approximately 233.10 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 233 or 234, respectively.

Three-Dimensional Molecular Structure

X-ray crystallographic studies of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiones reveal important details about their three-dimensional conformation.[10][11][12]

  • Planarity of the Triazole Ring: The 1,2,4-triazole ring is typically planar.

  • Dihedral Angle: The phenyl ring at position 5 is generally twisted out of the plane of the triazole ring, with a dihedral angle that can vary depending on the nature of the substituent at the N-4 position and crystal packing forces. For similar structures, this angle has been observed to be in the range of 13-64 degrees.[10][11]

  • Intermolecular Interactions: In the solid state, the thione tautomer is stabilized by intermolecular N-H···S hydrogen bonds, which link the molecules into chains or more complex networks.[10]

3D_Structure_Concept cluster_structure Key Structural Features cluster_properties Resulting Properties A Planar 1,2,4-Triazole Ring B Twisted Phenyl Ring (Dihedral Angle) A->B connected at C5 C N-H---S Hydrogen Bonding (Intermolecular) A->C facilitates D Isobutyl Group Conformation B->D influences F Solubility B->F E Crystal Packing C->E G Receptor Binding D->G E->G

Caption: Conceptual relationships in the 3D structure of 4,5-disubstituted triazole-3-thiones.

Conclusion

The molecular structure of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is characterized by a planar 1,2,4-triazole core with isobutyl and phenyl substituents at the N-4 and C-5 positions, respectively. A key feature of its structure is the predominance of the thione tautomer, which is supported by extensive spectroscopic evidence from analogous compounds. This guide provides a robust framework for the synthesis and detailed structural characterization of this important class of molecules. The insights into its molecular architecture, including tautomerism and three-dimensional conformation, are essential for the rational design of novel 1,2,4-triazole-based therapeutic agents with improved efficacy and selectivity.

References

  • Cansiz, A., Koparir, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 204-212. [Link]

  • Abood, N. A., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(10), 733-738. [Link]

  • Bojarska, J., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of The American Society for Mass Spectrometry, 28(8), 1595-1606. [Link]

  • Supplementary Information for Chemical Science. (2024). The Royal Society of Chemistry. [Link]

  • Reddy, T. S., et al. (2018). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577-2582. [Link]

  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 20(6), 1037-1047. [Link]

  • Asiri, A. M. (2002). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molecular Diversity Preservation International, 6(2), M256. [Link]

  • Abood, N. A., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method. Semantic Scholar. [https://www.semanticscholar.org/paper/The-study-of-thione-thiol-tautomerism-of-4-amino-5-(-Abood-Omar/1f7e3c5b5d8a0c1b7f1e5e8e8e8e8e8e8e8e8e8e]([Link]

  • Yüksek, H., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemistry, 60B, 1283-1292. [Link]

  • Lesyk, R., et al. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 23(11), 2779. [Link]

  • Cansiz, A., Koparir, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • Tretyakov, B. A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6965. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. J. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Cansiz, A., Koparir, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(4), 204-212. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4991. [Link]

  • Zhao, X., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1169. [Link]

  • Abdallah, M. I., et al. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 834-837. [Link]

  • PubChem. (n.d.). 4-butyl-5-phenyl-4h-1,2,4-triazole-3-thiol. [Link]

  • Mohammed, S. J., & Abdull Kareem, M. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-212. [Link]

  • Khan, I., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(2), 274-280. [Link]

  • Zhao, X., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl Hydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide, a molecule of significant interest within medicinal and materials chemistry. Given the limited availability of direct published spectroscopic data for this specific compound, this document establishes a robust analytical protocol by leveraging established methodologies and representative data from closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues.[1] The subsequent sections will delve into the foundational principles and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to elucidate the structure and purity of the target compound. A critical discussion on the inherent thione-thiol tautomerism within this class of molecules is also presented, as it profoundly influences spectroscopic interpretation. This guide is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of novel 1,2,4-triazole derivatives.

Introduction: The Significance of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole moiety is a cornerstone in the design of pharmacologically active agents, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[2][3][4] The incorporation of a hydrosulfide (thiol) group at the 3-position and varied substituents at the 4- and 5-positions provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1][5] 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is a prime candidate for further investigation within drug discovery programs.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. Spectroscopic analysis is the primary tool for achieving this, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will provide the theoretical and practical framework for such an analysis.

The Critical Aspect of Thione-Thiol Tautomerism

A pivotal characteristic of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms.[4][6][7] Quantum chemical studies and experimental data suggest that the thione form is generally the more stable tautomer in the gas phase and in neutral solutions.[4][7] However, the equilibrium can be influenced by factors such as solvent polarity and pH. This tautomerism has significant spectroscopic consequences, which will be addressed in the relevant analytical sections.

Caption: Thione-thiol tautomerism in the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative numbers (integration). For 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide, the spectrum is expected to show characteristic signals for the isobutyl and phenyl groups. A key diagnostic signal is that of the S-H proton in the thiol tautomer or the N-H proton in the thione tautomer.

Predicted ¹H NMR Signals:

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
SH (Thiol) / NH (Thione)13.0 - 14.0Singlet (broad)1HThis signal is characteristic of the tautomeric proton and is often broad due to exchange. Its position is highly dependent on solvent and concentration.[3][4][8]
Phenyl-H7.2 - 7.6Multiplet5HAromatic protons of the phenyl ring.[3][8]
N-CH₂ (Isobutyl)~ 3.8 - 4.1Doublet2HMethylene protons adjacent to the nitrogen of the triazole ring and coupled to the methine proton.
CH (Isobutyl)~ 2.0 - 2.4Multiplet (septet)1HMethine proton of the isobutyl group.
CH₃ (Isobutyl)~ 0.9 - 1.2Doublet6HMethyl protons of the isobutyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] DMSO-d₆ is often preferred for triazole-thiols as it can help in observing exchangeable protons like SH and NH.[10][11]

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[9][10]

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The chemical shift of the C=S carbon in the thione form is particularly diagnostic.

Predicted ¹³C NMR Signals:

Carbon Group Expected Chemical Shift (δ, ppm) Notes
C=S (Thione)168.0 - 170.0This downfield signal is characteristic of the thione tautomer.[4][12]
C-S (Thiol)~150.0The C-S signal in the thiol form is expected to be more upfield than the C=S signal.
Triazole C5~145.0 - 155.0Carbon of the triazole ring attached to the phenyl group.
Phenyl C (ipso)~130.0 - 135.0The carbon of the phenyl ring attached to the triazole ring.
Phenyl C125.0 - 130.0Other aromatic carbons.
N-CH₂ (Isobutyl)~45.0 - 50.0Methylene carbon of the isobutyl group.
CH (Isobutyl)~28.0 - 32.0Methine carbon of the isobutyl group.
CH₃ (Isobutyl)~19.0 - 22.0Methyl carbons of the isobutyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

  • Instrument Setup: Record the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent acquire_h1 Acquire ¹H NMR Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum dissolve->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process calibrate Calibrate Chemical Shifts process->calibrate interpret Structural Elucidation calibrate->interpret

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides crucial evidence for the proposed structure.

Key Predicted IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Thione)3100 - 3300MediumA broad band indicative of the N-H group in the thione form.[3]
S-H Stretch (Thiol)2550 - 2650WeakA weak, sharp band characteristic of the thiol group. Its presence confirms the thiol tautomer.[3][4][8]
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=N Stretch1600 - 1650Medium-StrongStretching vibration of the C=N bond within the triazole ring.[3][13]
Aromatic C=C Stretch1450 - 1600Medium
N-C=S Bands1250 - 1350StrongThese bands are characteristic of the thione group.[3]
C-S Stretch650 - 750MediumStretching vibration of the C-S bond.[13]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk. ATR is often simpler as it requires placing a small amount of the solid sample directly on the crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information.

Predicted Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): For C₁₃H₁₇N₃S, the expected exact mass of the molecular ion is approximately 247.1194 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]

  • Key Fragmentation Pathways:

    • Loss of the isobutyl group ([M - 57]⁺).

    • Cleavage of the phenyl group ([M - 77]⁺).

    • Fragmentation of the triazole ring.[14]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that often results in a prominent molecular ion peak, which is ideal for determining the molecular weight.[2]

  • Mass Analyzer: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution instruments are preferred for accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

ms_workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve sample in volatile solvent ionize Ionization (e.g., ESI) dissolve_ms->ionize analyze Mass Analysis (e.g., TOF) ionize->analyze identify_m Identify Molecular Ion Peak analyze->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide requires a multi-technique approach. By combining the insights from NMR, IR, and Mass Spectrometry, a comprehensive and unambiguous structural elucidation can be achieved. This guide provides a robust framework based on established principles and data from analogous compounds to aid researchers in this endeavor. The critical consideration of thione-thiol tautomerism is essential for the accurate interpretation of the spectroscopic data. The methodologies and predicted data herein serve as a valuable reference for the synthesis and analysis of this and other novel 1,2,4-triazole derivatives, paving the way for their further development in various scientific fields.

References

  • BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum.
  • MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • ResearchGate. (n.d.). The thione‐thiol tautomerism in 1,2,4‐triazoles.
  • PubMed. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives.
  • Academic Journals. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
  • Studia Universitatis Babes-Bolyai Chemia. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME.
  • Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • DergiPark. (n.d.). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES.
  • BenchChem. (2025). spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds.
  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives.
  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides.
  • ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR.
  • PubChemLite. (n.d.). 4-butyl-5-phenyl-4h-1,2,4-triazole-3-thiol.
  • BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 4-ALLYL-5-(4-TERT-BUTYL-PHENYL)-4H-(1,2,4)TRIAZOLE-3-THIOL AldrichCPR.
  • ChemicalBook. (n.d.). 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum.

Sources

Foreword: The Enduring Versatility of the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents one of the most significant and versatile pharmacophores in modern medicinal chemistry.[1][2] Its unique physicochemical properties—metabolic stability, capacity for hydrogen bonding as both an acceptor and donor, and its polar nature which can enhance solubility—have made it a privileged structure in the design of therapeutic agents.[3][4] From blockbuster antifungal drugs like Fluconazole to essential antiviral agents such as Ribavirin, the 1,2,4-triazole nucleus is a cornerstone of numerous clinically successful drugs.[5][6]

This guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities to explain the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these properties. We will dissect the causality behind experimental choices and present protocols as self-validating systems, reflecting a field-proven approach to drug discovery and development.

Core Biological Activities: A Mechanistic Overview

The 1,2,4-triazole scaffold is associated with a remarkably broad spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory effects.[5][7][8] This versatility stems from the triazole ring's ability to interact with a wide array of biological targets.

Antifungal Activity: The Hallmark of Triazoles

The most prominent success of 1,2,4-triazole derivatives lies in their application as antifungal agents.[9] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of both superficial and systemic fungal infections.[5][10]

Mechanism of Action: The primary mechanism of triazole antifungals is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11][12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[14][15]

The process unfolds as follows:

  • Binding: The triazole ring's N4 atom binds to the heme iron atom in the active site of the CYP51 enzyme.[13]

  • Inhibition: This binding blocks the conversion of lanosterol to ergosterol.[10][16]

  • Depletion & Accumulation: The inhibition leads to the depletion of ergosterol and the simultaneous accumulation of toxic 14α-methylated sterol precursors.[12]

  • Membrane Disruption: This altered sterol profile disrupts the fungal plasma membrane's structure and function, increasing its permeability and ultimately leading to fungal cell death or growth inhibition.[11]

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Intervention cluster_Result Result Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane component CYP51->Ergosterol biosynthesis ToxicSterols Toxic Sterol Accumulation CYP51->ToxicSterols pathway diversion Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition DisruptedMembrane Disrupted Cell Membrane ToxicSterols->DisruptedMembrane FungalDeath Fungistatic / Fungicidal Effect DisruptedMembrane->FungalDeath

Caption: Mechanism of 1,2,4-triazole antifungal activity via CYP51 inhibition.

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent antiproliferative activity against various cancer cell lines.[17][18][19] Unlike their antifungal counterparts, their anticancer mechanisms are diverse and target multiple cellular pathways.

Key Mechanisms of Action:

  • Kinase Inhibition: Many triazole derivatives act as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[17]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.[20] These compounds often compete with colchicine for its binding site on tubulin.[20]

  • Aromatase Inhibition: The 1,2,4-triazole scaffold is central to aromatase inhibitors like Letrozole and Anastrozole, used in treating hormone-dependent breast cancer.[19] They block the conversion of androgens to estrogens, starving cancer cells of growth signals.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound ID Target Cancer Cell Line IC50 (µM) Reference
8c EGFR, BRAF, Tubulin Multiple 3.6 (EGFR) [17]
8d BRAF, Tubulin Multiple Potent BRAF inhibition [17]
TP6 Not specified Murine Melanoma (B16F10) 41.12 [21]

| 4g | Not specified | Human Colon Carcinoma (HT-29) | 12.69 |[22] |

Antibacterial, Antiviral, and Anti-inflammatory Activities

The structural versatility of the 1,2,4-triazole core allows for its incorporation into molecules with a wide range of other biological effects.

  • Antibacterial Activity: Triazole derivatives, particularly when hybridized with other antibacterial pharmacophores like quinolones, exhibit significant activity against both Gram-positive and Gram-negative bacteria.[23][24] Some compounds show efficacy against drug-resistant strains such as MRSA.[24] The mechanisms often involve disrupting bacterial cell wall synthesis or other essential metabolic pathways.

  • Antiviral Activity: The well-known drug Ribavirin is a 1,2,4-triazole nucleoside analog with broad-spectrum antiviral activity.[6][25] Triazole derivatives have shown activity against a variety of viruses, including HIV, influenza, hepatitis B and C, and herpes viruses, by targeting viral proteins like polymerases and proteases.[25][26][27]

  • Anti-inflammatory Activity: Many 1,2,4-triazole derivatives exhibit potent anti-inflammatory properties.[28][29][30] Their mechanisms include the inhibition of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade.[29][31] Some derivatives show selective COX-2 inhibition, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.[31]

Experimental Validation: Protocols and Methodologies

Synthesizing and validating the biological activity of novel compounds is a cornerstone of drug discovery. The following protocols are presented as self-validating systems, with built-in controls to ensure data integrity.

Synthesis Protocol: General Method for 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol outlines a common synthetic route for creating the 1,2,4-triazole-3-thiol scaffold, a versatile intermediate for further derivatization.[8][32]

Principle: This multi-step synthesis involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclization to yield the triazole ring. This method is a variation of established procedures for triazole synthesis.[2][33]

Step-by-Step Methodology:

  • Step 1: Synthesis of Aryl Isothiocyanate.

    • To a stirred solution of the desired aniline (10 mmol) in acetone (50 mL), add carbon disulfide (15 mmol).

    • Slowly add a solution of aqueous ammonia and stir at room temperature for 6 hours.

    • Add a solution of lead nitrate (10 mmol) and reflux for 1 hour.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter to remove precipitate, and concentrate the filtrate under reduced pressure to obtain the crude aryl isothiocyanate.

  • Step 2: Synthesis of Thiosemicarbazide.

    • Dissolve the desired acid hydrazide (10 mmol) in ethanol (30 mL).

    • Add the aryl isothiocyanate (10 mmol) from Step 1 to the solution.

    • Reflux the mixture for 4-6 hours. The formation of a precipitate indicates product formation.

    • Cool the reaction mixture, filter the solid product, wash with cold ethanol, and dry to obtain the thiosemicarbazide derivative.

  • Step 3: Cyclization to 1,2,4-Triazole-3-thiol.

    • Suspend the thiosemicarbazide derivative (5 mmol) from Step 2 in an 8% (w/v) aqueous sodium hydroxide solution (25 mL).

    • Reflux the mixture for 3-5 hours until a clear solution is obtained.

    • Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH 5-6.

    • Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol.

  • Step 4: Characterization.

    • Confirm the structure of the final product using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry). Purity can be assessed by elemental analysis or HPLC.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][21]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized 1,2,4-triazole derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the wells in triplicate.

    • Include control wells: "untreated" (media only) and "vehicle control" (media with the highest concentration of DMSO used).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Drug_Discovery_Workflow node1 Target Identification & Validation node2 Lead Compound Design (e.g., 1,2,4-Triazole Scaffold) node1->node2 node3 Chemical Synthesis & Characterization node2->node3 node4 In Vitro Biological Screening (e.g., MTT, MIC assays) node3->node4 node5 Structure-Activity Relationship (SAR) Analysis node4->node5 node6 Lead Optimization (Iterative Synthesis) node5->node6 Feedback Loop node7 In Vivo Testing (Animal Models) node5->node7 node6->node3 node8 Preclinical Development (Toxicity, Pharmacokinetics) node7->node8 node9 Clinical Trials node8->node9

Caption: A typical workflow for drug discovery involving 1,2,4-triazole derivatives.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design and lead optimization.[9][23]

The biological profile of 4-alkyl-3-mercapto-1,2,4-triazoles is significantly influenced by substituents at the N4, C3 (mercapto), and C5 positions.[34]

  • N4 Position: The nature of the alkyl or aryl group at the N4 position is critical. Bulky or aromatic groups can enhance anticancer activity, while specific substitutions are required for optimal antifungal or anti-inflammatory effects.[34]

  • C3 Position (Mercapto Group): The thiol (-SH) group is a key functional handle. It can be alkylated to form thioethers, which often show enhanced activity.[35][36] The nature of the S-substituent dramatically modulates the compound's potency and target selectivity.

  • C5 Position: Substituents at the C5 position contribute significantly to the molecule's interaction with the target protein. Electron-withdrawing or electron-donating groups can alter the electronic properties of the triazole ring, affecting binding affinity.[9]

SAR_Diagram cluster_SAR General SAR for 1,2,4-Triazoles Structure R1_label R1 (C5 Position): - Modulates electronic properties - Influences target binding R2_label R2 (N4 Position): - Critical for potency - Bulky/aromatic groups often favored R3_label R3 (C3-Thioether): - Key for activity modulation - Allows for diverse substitutions

Caption: Key positions on the 1,2,4-triazole ring influencing biological activity.

Conclusion and Future Outlook

The 1,2,4-triazole nucleus continues to be an exceptionally fruitful scaffold in the quest for novel therapeutic agents. Its proven success in antifungal therapy provides a strong foundation for exploring its potential in other areas, particularly oncology, infectious diseases, and inflammation. The ongoing emergence of drug resistance underscores the urgent need for new chemical entities, and the chemical tractability and diverse biological profile of 1,2,4-triazoles make them prime candidates for future drug discovery efforts.[8][23] Future research will likely focus on creating hybrid molecules that combine the triazole core with other pharmacophores to develop agents with dual mechanisms of action or improved resistance profiles.[23][37]

References

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. [Link]

  • Triazole antifungals. (n.d.). EBSCO. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PubMed Central. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). ResearchGate. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). PubMed. [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. (2018). PubMed. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). ResearchGate. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. [Link]

  • Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. (2007). PubMed. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[8][10][11] and[7][10][11]-triazoles. (2024). ResearchGate. [Link]

  • 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (n.d.). Bentham Science. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. [Link]

  • Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. (2022). PubMed. [Link]

  • Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. (2021). ACS Publications. [Link]

  • Synthesis and anticancer activity of[8][10][11] triazole [4,3-b][8][10][11][32] tetrazine derivatives. (2022). Taylor & Francis Online. [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (2007). Asian Journal of Chemistry. [Link]

  • A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). ResearchGate. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[8][10][11] and[7][10][11]-triazoles. (2023). PubMed. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Institutes of Health. [Link]

  • Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). Chemistry of Heterocyclic Compounds. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[8][10][11] and[7][10][11]-triazoles. (2023). Bentham Science. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). PubMed. [Link]

  • Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. (n.d.). ResearchGate. [Link]

  • Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. (2025). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. (2015). PubMed. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). ResearchGate. [Link]

  • Emerging Applications of Triazole Antifungal Drugs. (n.d.). MDPI. [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed Central. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]

  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]

  • Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (2024). ResearchGate. [Link]

  • Examples of 1,2,4-triazole derivatives used in drugs. (n.d.). ResearchGate. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. [Link]

  • An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2023). PubMed. [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2025). ResearchGate. [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Synthesis, Activity, and Therapeutic Promise of 4H-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4H-1,2,4-triazole core is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic ring boasting three nitrogen atoms that confers a unique combination of physicochemical properties.[1][2] This structure is not merely a synthetic curiosity but the foundational framework for a multitude of clinically significant therapeutic agents.[3][4] Its remarkable versatility stems from its ability to act as a bioisostere for amide and ester groups, engage in hydrogen bonding, and enhance the solubility of parent molecules, thereby improving their pharmacological profiles. This guide offers an in-depth exploration of the 4H-1,2,4-triazole landscape, from fundamental synthetic strategies to the nuanced mechanisms underpinning its diverse biological activities and its applications in modern drug discovery.

Section 1: The Synthetic Cornerstone: Crafting the 4H-1,2,4-Triazole Ring

The construction of the 4H-1,2,4-triazole ring is a well-established yet continually evolving field of organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups on the starting materials. Understanding the causality behind these methods is paramount for efficient and targeted library synthesis.

Foundational Synthetic Strategies

Several classical and modern methods are employed for the synthesis of 3,4,5-trisubstituted 4H-1,2,4-triazoles. A prevalent approach involves the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent.[5] Other established methods include the transformation of other heterocyclic systems like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.[5]

More contemporary and environmentally benign syntheses have also been developed. For instance, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides through triflic anhydride activation followed by microwave-induced cyclodehydration.[6] Another green approach utilizes ceric ammonium nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol as a recyclable medium.[6]

Representative Synthetic Protocol: Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles via Suzuki Cross-Coupling

This protocol exemplifies a modern approach to diversifying the 4H-1,2,4-triazole scaffold, leveraging the power of palladium-catalyzed cross-coupling reactions to introduce aryl moieties. This method is particularly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol:

  • Preparation of Bromine-Containing Precursors: Synthesize the initial 4-alkyl-4H-1,2,4-triazoles with terminally substituted bromine on the phenyl groups.[5]

  • Suzuki Cross-Coupling Reaction:

    • In a reaction vessel, combine the bromine-containing 4-alkyl-4H-1,2,4-triazole (1 equivalent), the desired boronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

    • Add a suitable base, such as K₂CO₃ (2 equivalents).

    • The reaction can be performed in conventional solvents like a mixture of toluene and water or in ionic liquids, which can act as "green" solvents.[5]

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If using conventional solvents, perform an aqueous work-up to remove inorganic salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkyl-3,5-diaryl-4H-1,2,4-triazole.[5]

Causality of Experimental Choices:

  • Palladium Catalyst: Essential for facilitating the catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, and reductive elimination).

  • Base: Required to activate the boronic acid for transmetalation.

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst.

  • Ionic Liquids: Can enhance reaction rates and facilitate catalyst recycling, contributing to a more sustainable process.[5]

Section 2: A Spectrum of Biological Activities: The Therapeutic Potential of 4H-1,2,4-Triazoles

The 4H-1,2,4-triazole nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities.[1][7][8][9] This section will delve into some of the most significant therapeutic areas where these compounds have made an impact.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most prominent and commercially successful application of 1,2,4-triazoles is in the development of antifungal agents.[3] Drugs like fluconazole and itraconazole are cornerstones of antifungal therapy.[3][10]

Mechanism of Action: 1,2,4-triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[11]

Antifungal_Mechanism Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane\nIntegrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane\nIntegrity Triazole_Antifungals Triazole_Antifungals Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Triazole_Antifungals->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Caption: Antifungal mechanism of 1,2,4-triazoles.

Anticancer Activity: Diverse Mechanisms of Action

1,2,4-triazole derivatives have emerged as promising anticancer agents, with several compounds demonstrating significant in vitro and in vivo activity.[12] Their mechanisms of action are diverse and target various hallmarks of cancer.

Key Anticancer Mechanisms:

  • Aromatase Inhibition: Compounds like letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[3] They block the conversion of androgens to estrogens, thereby reducing the growth stimulus for estrogen receptor-positive breast cancer cells.

  • Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The triazole scaffold has been incorporated into molecules designed to inhibit various protein kinases that are often dysregulated in cancer, such as tyrosine kinases.

Antibacterial and Antimicrobial Properties

A significant number of 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial and broader antimicrobial activities.[7][8] Thione-substituted 1,2,4-triazoles, in particular, have demonstrated notable potential as antimicrobial agents.[10]

The antibacterial efficacy of these compounds is often evaluated against a panel of Gram-positive and Gram-negative bacteria. For example, some 4,5-diphenyl-4H-1,2,4-triazole-3-thiols have shown pronounced activity against Staphylococcus aureus.[7] The mechanism of antibacterial action can vary, including the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane.

Other Notable Biological Activities

The therapeutic potential of 4H-1,2,4-triazoles extends beyond the aforementioned areas. Derivatives have been investigated for a range of other biological activities, including:

  • Anticonvulsant Activity [8][13]

  • Anti-inflammatory and Analgesic Effects [7][8]

  • Antiviral Properties [7]

  • Antitubercular Activity [8]

  • Herbicidal and Fungicidal Activity in Agriculture [14]

Section 3: Quantitative Analysis and Structure-Activity Relationships (SAR)

The development of potent 4H-1,2,4-triazole-based drugs relies heavily on understanding the relationship between chemical structure and biological activity. Quantitative data from biological assays are crucial for guiding the optimization of lead compounds.

Compound ClassTargetBiological ActivityKey Structural FeaturesReference
5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiolsAntibacterialBroad-spectrum activity (MIC: 0.5–1 μM)Phenoxy moiety at the para-position of the phenyl ring
4-arylidenamino-4H-1,2,4-triazole-3-thiolsAntitubercular (Mycobacterium tuberculosis)87% inhibition at 6.25 mg/mLSpecific arylidenamino substitutions[8]
4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivativesAromatase InhibitionIC50 of 9.02 nM for the most active compoundSubstituted benzyl group on the amine

SAR Insights:

  • The nature and position of substituents on the triazole ring and any appended aromatic systems significantly influence biological activity.

  • For antimicrobial and antitumor activity, the presence of electron-donating groups like -OH and -OCH₃ can enhance potency.[3]

  • The incorporation of a thione (C=S) group at the 3-position of the triazole ring is a common feature in many biologically active derivatives.[10][15]

Section 4: Future Directions and Conclusion

The 4H-1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The exploration of more efficient, sustainable, and diversity-oriented synthetic routes will remain a priority.

  • Elucidation of Novel Mechanisms of Action: As our understanding of disease biology grows, so too will the opportunities to design 4H-1,2,4-triazole derivatives that target novel biological pathways.

  • Hybrid Molecule Design: The fusion of the 1,2,4-triazole core with other pharmacophores to create hybrid molecules with dual or enhanced activity is a promising strategy.

  • Application in Agrochemicals: The utility of 1,2,4-triazoles as fungicides and herbicides in agriculture is an area with significant potential for further development.[14]

References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL: [Link])

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (URL: [Link])

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL: [Link])

  • Synthesis of 4H-1,2,4-triazoles. (URL: [Link])

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (URL: [Link])

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (URL: [Link])

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (URL: [Link])

  • 4(H)-1,2,4-triazole derivatives with expected biological activity. (URL: [Link])

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (URL: [Link], Vol. 79, Issue 1, Article 16.pdf)

  • An insight on medicinal attributes of 1,2,4-triazoles. (URL: [Link])

  • Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. (URL: [Link])

  • A Comprehensive review on 1, 2,4 Triazole. (URL: [Link])

  • 4 H -1,2,4-triazole derivatives: Significance and symbolism. (URL: [Link])

  • A Review on 1, 2, 4 - Triazoles. (URL: [Link])

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: [Link])

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles. (URL: [Link])

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (URL: [Link])

Sources

Methodological & Application

Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl Hydrosulfide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy detailed herein deviates from a direct single-step reaction with thiocarbohydrazide, instead employing a more controlled and higher-yielding two-step process commencing with benzohydrazide. This approach ensures precise regiochemical control for the placement of the isobutyl and phenyl substituents on the 1,2,4-triazole core.

This guide is intended for researchers and scientists with a background in synthetic organic chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Strategy and Rationale

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most effectively achieved through the cyclization of 1-acyl-4-alkyl/arylthiosemicarbazides. This method offers excellent control over the substitution pattern of the resulting triazole ring. Our synthetic design for 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is a two-step process:

  • Step 1: Synthesis of the Intermediate - 1-Benzoyl-4-isobutylthiosemicarbazide. This key intermediate is prepared through the nucleophilic addition of benzohydrazide to isobutyl isothiocyanate. This reaction is typically straightforward and proceeds in high yield.

  • Step 2: Intramolecular Cyclization. The synthesized thiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization to form the desired 4-isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The use of a strong base, such as sodium hydroxide, facilitates the dehydration and ring closure.

The overall synthetic workflow is depicted below:

Synthetic Workflow Benzohydrazide Benzohydrazide Thiosemicarbazide 1-Benzoyl-4-isobutylthiosemicarbazide Benzohydrazide->Thiosemicarbazide Step 1: Addition IsobutylIsothiocyanate Isobutyl Isothiocyanate IsobutylIsothiocyanate->Thiosemicarbazide FinalProduct 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl Hydrosulfide Thiosemicarbazide->FinalProduct Step 2: Cyclization NaOH NaOH (aq) NaOH->FinalProduct

Caption: Synthetic workflow for 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzoyl-4-isobutylthiosemicarbazide

Principle: This reaction involves the nucleophilic attack of the terminal nitrogen of benzohydrazide on the electrophilic carbon of isobutyl isothiocyanate. The reaction is typically carried out in a polar protic solvent, such as ethanol, to facilitate the dissolution of the reactants and the formation of the product.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
BenzohydrazideC₇H₈N₂O136.15101.36 g
Isobutyl isothiocyanateC₅H₉NS115.21101.15 g (1.20 mL)
Ethanol (95%)C₂H₅OH46.07-20 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzohydrazide (1.36 g, 10 mmol) in 20 mL of 95% ethanol by gentle warming.

  • To the clear solution, add isobutyl isothiocyanate (1.15 g, 10 mmol) dropwise over 5 minutes with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The white crystalline product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Characterization of the Intermediate:

  • Appearance: White crystalline solid.

  • Expected IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1670 (C=O stretching), 1550 (C=S stretching).[1]

  • Expected ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the isobutyl protons (doublet and multiplet), aromatic protons of the phenyl ring, and N-H protons (broad singlets).[1]

Step 2: Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl Hydrosulfide

Principle: The intramolecular cyclization of 1-benzoyl-4-isobutylthiosemicarbazide is achieved by heating in an aqueous alkaline solution. The base facilitates the deprotonation of the amide and thioamide protons, leading to a nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form the triazole ring.[1][2]

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
1-Benzoyl-4-isobutylthiosemicarbazideC₁₂H₁₇N₃OS251.3551.26 g
Sodium Hydroxide (NaOH)NaOH40.00-20 mL (8%)
Hydrochloric Acid (HCl), concentratedHCl36.46-As needed

Procedure:

  • In a 100 mL round-bottom flask, suspend 1-benzoyl-4-isobutylthiosemicarbazide (1.26 g, 5 mmol) in 20 mL of an 8% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. During this time, the solid will dissolve, and the solution may change color.

  • After the reflux period, cool the reaction mixture to room temperature in an ice bath.

  • Slowly acidify the cold solution with concentrated hydrochloric acid with vigorous stirring until the pH is approximately 5-6. A white precipitate of the product will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide.

  • Dry the purified product in a vacuum oven at 60 °C. The expected yield is typically in the range of 60-80%.

Characterization of the Final Product

The structure of the synthesized 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide should be confirmed by spectroscopic methods. It is important to note that 1,2,4-triazole-3-thiols can exist in tautomeric thione and thiol forms. Spectroscopic data will help elucidate the predominant form.

Physicochemical Properties:

PropertyExpected Value
Molecular FormulaC₁₂H₁₅N₃S
Molecular Weight233.33 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointExpected to be in the range of 150-200 °C (literature for analogous compounds)
SolubilitySoluble in DMSO and DMF, sparingly soluble in ethanol.

Expected Spectroscopic Data:

  • IR (KBr, cm⁻¹): The absence of a strong C=O band (around 1670 cm⁻¹) from the starting thiosemicarbazide and the appearance of a C=N band (around 1610 cm⁻¹) are indicative of cyclization. The presence of a broad N-H band (around 3100-3300 cm⁻¹) and a C=S band (around 1250 cm⁻¹) would suggest the thione tautomer is predominant in the solid state. The absence of a distinct S-H band (around 2550 cm⁻¹) further supports the thione form.[1]

  • ¹H NMR (DMSO-d₆, δ ppm):

    • A doublet and a multiplet for the isobutyl group protons.

    • A multiplet for the aromatic protons of the phenyl ring.

    • A broad singlet for the N-H proton of the triazole ring, typically downfield (>13 ppm).

    • The absence of a signal for an S-H proton.

  • ¹³C NMR (DMSO-d₆, δ ppm):

    • Signals for the carbons of the isobutyl group.

    • Signals for the carbons of the phenyl ring.

    • Two characteristic signals for the C3 and C5 carbons of the triazole ring. The C3 carbon (adjacent to the sulfur) is expected to be significantly downfield (around 165-170 ppm), which is characteristic of a C=S bond, indicating the thione tautomer in solution.[1]

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 233, confirming the molecular weight of the compound.

Mechanism of Cyclization

The base-catalyzed cyclization of the 1-benzoyl-4-isobutylthiosemicarbazide intermediate proceeds through a nucleophilic addition-elimination mechanism.

Cyclization Mechanism cluster_0 Deprotonation cluster_1 Intramolecular Cyclization cluster_2 Dehydration A Intermediate + OH⁻ B Anionic Intermediate A->B Deprotonation C Tetrahedral Intermediate B->C Nucleophilic Attack D Triazole Ring C->D Elimination of H₂O E Final Product + H₂O D->E Tautomerization

Caption: Proposed mechanism for the base-catalyzed cyclization.

Safety and Handling

  • Thiocarbohydrazide and its derivatives: Can be harmful if swallowed or inhaled. Avoid creating dust.

  • Isobutyl isothiocyanate: Is a lachrymator and is corrosive. Handle with care in a well-ventilated fume hood.

  • Sodium hydroxide and Hydrochloric acid: Are corrosive. Wear appropriate gloves and eye protection.

  • Organic solvents: Are flammable. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Cretu, O. D., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1471. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

  • Husain, A., et al. (2012). Synthesis, characterization and biological screening of some 3, 4, 5-substituted 1, 2, 4-triazole.
  • Reid, J. R., & Heindel, N. D. (1976). Synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiols. Journal of Heterocyclic Chemistry, 13(5), 925-927.
  • Valicsek, Z., & Badea, E. (2021). Synthesis and Characterization of Some Schiff Bases Derived from 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Revista de Chimie, 72(2), 123-130.
  • Klimesova, V., Zahajska, L., Waisser, K., Kaustova, J., & Mollmann, U. (2004). Synthesis and antimycobacterial activity of N-substituted 5-phenyl-4H-1,2,4-triazole-3-thiols. Farmaco, 59(4), 279-288.
  • Fedotov, D. A., & Hotsulia, A. S. (2023). Synthesis of new derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Chemistry of Heterocyclic Compounds, 59(1-2), 45-50.
  • Barbuceanu, S. F., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1471. [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, a novel compound belonging to the versatile 1,2,4-triazole class of heterocycles. Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The protocols detailed herein are designed for researchers in drug discovery and development to establish a foundational biological profile of this compound. We present three core assays: (1) Antifungal Susceptibility Testing via Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC), (2) Cytotoxicity Assessment in mammalian cells using the colorimetric MTT assay, and (3) a general protocol for evaluating potential inhibitory effects on enzyme activity. Each section provides the scientific rationale behind the methodology, detailed step-by-step protocols, data interpretation guidelines, and critical experimental considerations to ensure robust and reproducible results.

Initial Compound Handling and Preparation

The accuracy of any in vitro assay is fundamentally dependent on the correct handling, solubility, and stability of the test compound.[3] Heterocyclic compounds can have variable solubility profiles.[4][5] Therefore, establishing a reliable stock solution is the first critical step.

Principle of Stock Solution Preparation

A concentrated stock solution allows for precise and repeatable dilutions into aqueous culture media while minimizing the concentration of the solvent, which can have its own biological effects. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its high solubilizing power and relative biological inertness at low final concentrations (typically ≤0.5%).

Protocol: Preparation of a 10 mM Stock Solution
  • Determine Molecular Weight (MW): Calculate the precise MW of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide. (For the purpose of this protocol, a hypothetical MW of 248.35 g/mol will be used).

  • Weigh Compound: Accurately weigh 2.48 mg of the compound using a calibrated analytical balance.

  • Solubilization: Transfer the weighed compound into a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, sterile-filtered DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect for any particulate matter.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Scientist's Note: Before beginning biological assays, it is advisable to perform a preliminary solubility test. Observe the clarity of the stock solution and its behavior when diluted into your primary culture medium (e.g., RPMI-1640 or DMEM). Any signs of precipitation indicate that the working concentrations may need to be adjusted or a different solvent system considered.

Antifungal Susceptibility Testing: Broth Microdilution

Triazole derivatives are renowned for their antifungal properties, which often stem from the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2][6] The gold standard for determining antifungal potency in vitro is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[7][8]

Principle of the Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[9] The assay is performed in a 96-well plate format, where a standardized fungal inoculum is exposed to serial two-fold dilutions of the test compound. The MIC is determined visually or spectrophotometrically after a defined incubation period.[10] This protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][11][12]

Workflow for Antifungal MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Compound in 96-Well Plate inoculate Inoculate Wells with Standardized Fungal Suspension prep_compound->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C for 24-48h) inoculate->incubate read_plate Read Plate Visually or Spectrophotometrically incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic MTT_Workflow cluster_prep Cell Culture & Dosing cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate adhere Allow Cells to Adhere (24 hours) seed_cells->adhere treat Treat Cells with Serial Dilutions of Compound adhere->treat incubate_treat Incubate for Exposure Period (e.g., 24, 48, or 72 hours) treat->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours (Allows formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance (e.g., 570 nm) solubilize->read_abs calculate Calculate % Viability and Determine IC50 Value read_abs->calculate

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay

Materials:

  • Mammalian cell line (e.g., HEK293 for general toxicity, or a cancer line like A549 or MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile 96-well, flat-bottom cell culture plates

  • Test compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light) [13]* Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion and recovery. [14]

  • Compound Treatment:

    • Prepare 2X final concentrations of your compound by serial dilution in serum-free or complete medium.

    • Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, carefully remove the treatment media.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [15] * Incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals under a microscope. [14][15]

  • Solubilization and Measurement:

    • Carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. [14] * Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization. * Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

    • Abs_Sample: Absorbance of treated cells.

    • Abs_Control: Absorbance of untreated (or vehicle control) cells.

    • Abs_Blank: Absorbance of media only (no cells).

  • Determine IC₅₀: Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Cell Line Exposure Time (h) Compound IC₅₀ (µM)
HEK29348Experimental Value
A549 (Lung Cancer)48Experimental Value
MCF-7 (Breast Cancer)48Experimental Value

Mechanistic Insight: In Vitro Enzyme Inhibition Assay

To understand how a compound exerts its biological effect, it is essential to investigate its interaction with specific molecular targets, such as enzymes. [16][17]An enzyme inhibition assay measures the ability of a compound to reduce the activity of a target enzyme. [18][19]

Principle of Enzyme Inhibition Assays

These assays monitor the rate of an enzymatic reaction by measuring either the depletion of a substrate or the formation of a product over time. [18]The effect of an inhibitor is quantified by comparing the reaction rate in its presence versus its absence. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. [16]

Hypothetical Signaling Pathway Inhibition

Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation) tf->response compound 4-Isobutyl-5-phenyl-4H- 1,2,4-triazol-3-ylhydrosulfide compound->kinase2 Inhibition

Caption: Hypothetical Bacterial Signaling Pathway Inhibition.

General Protocol: Enzyme Inhibition Assay

This is a template protocol that must be adapted to the specific enzyme, substrate, and detection method (e.g., absorbance, fluorescence, luminescence).

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength, and cofactors)

  • Test compound stock solution (10 mM in DMSO)

  • Stop solution (if required for endpoint assays)

  • 96-well or 384-well assay plates (black or white for fluorescence/luminescence)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents (enzyme, substrate, compound dilutions) in the optimized assay buffer.

  • Assay Setup: In a microtiter plate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations (perform serial dilutions). Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

    • Target enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic or Endpoint Reading:

    • Kinetic: Immediately place the plate in a reader and measure the signal (e.g., absorbance) every minute for 15-60 minutes. The reaction rate is the slope of the linear portion of the signal vs. time curve.

    • Endpoint: Allow the reaction to proceed for a fixed time, then add a stop solution. Read the final signal.

  • Data Analysis:

    • Subtract the background reading (no enzyme control) from all other readings.

    • Calculate the percent inhibition: % Inhibition = [1 - (Rate_Inhibitor / Rate_NoInhibitor)] * 100

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation
Target Enzyme Substrate Compound IC₅₀ (µM)
e.g., Fungal CYP51e.g., LanosterolExperimental Value
e.g., Human Kinase Xe.g., ATP & PeptideExperimental Value

References

  • CLYTE Technologies. (2025).
  • Microbiology Info. (n.d.). Antifungal Susceptibility.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wienk, K. O. J., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Geddes-McAlister, J., & Raut, J. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • Sahu, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews. [Link]

  • Berkow, E. L., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development. [Link]

  • Wang, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]

  • Yang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry. [Link]

  • Hansen, J. L., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. [Link]

  • Gilbert, D. F., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]

  • MDPI. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Taylor & Francis. (n.d.). Viability assays – Knowledge and References. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules. [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Bojtár, M., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • MDPI. (2024). Procyanidins: Structural Properties, Production Methods, and Modern Applications. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules. [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2017). European Journal of Medicinal Chemistry. [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This document provides a comprehensive guide for the investigation of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (hereafter referred to as Compound X) as a potential enzyme inhibitor. While specific inhibitory data for Compound X is not extensively documented, its structural motifs are present in known inhibitors of various enzyme classes.[3][4] These application notes offer a strategic framework, from theoretical considerations to detailed experimental protocols, enabling researchers to systematically evaluate its inhibitory potential. We will delve into the mechanistic rationale for its potential activity and provide robust, step-by-step protocols for in vitro screening and characterization.

Introduction to 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (Compound X)

Compound X belongs to the class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The "hydrosulfide" nomenclature points to the thiol (-SH) functional group at the C3 position of the triazole ring. It is crucial to recognize that this compound can exist in a tautomeric equilibrium between the thiol and thione forms (Figure 1). This tautomerism can be a key determinant of its biological activity, influencing its ability to act as a hydrogen bond donor/acceptor or to coordinate with metal ions.[5]

The 1,2,4-triazole ring system is a bioisostere for amides, esters, and carboxylic acids, allowing it to form a variety of non-covalent interactions with biological targets.[6] The isobutyl and phenyl substitutions at the N4 and C5 positions, respectively, contribute to the compound's lipophilicity and potential for hydrophobic and aromatic interactions within an enzyme's active site.

Potential Therapeutic Relevance: Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory: through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4]

  • Antimicrobial and Antifungal: often by targeting enzymes essential for pathogen viability, such as lanosterol 14α-demethylase (a cytochrome P450 enzyme).[2][6]

  • Neurological Disorders: by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][7][8]

  • Anticancer: by targeting various kinases and other enzymes involved in cell signaling pathways.

Given this precedent, Compound X is a compelling candidate for screening against a panel of clinically relevant enzymes.

Postulated Mechanism of Enzyme Inhibition

The inhibitory action of many 1,2,4-triazole derivatives is attributed to the strategic placement of nitrogen atoms in the heterocyclic ring.[2][6] These nitrogen atoms can act as ligands, coordinating with metal ions present in the active sites of metalloenzymes. A prominent example is the inhibition of cytochrome P450 enzymes, where a nitrogen atom of the triazole ring coordinates with the heme iron atom.[2][6]

For Compound X, the thiol/thione group at the C3 position introduces an additional potential mechanism. The sulfur atom is a soft nucleophile and can form strong coordinate bonds with transition metals. It can also act as a hydrogen bond donor or acceptor.

A plausible general mechanism of inhibition for Compound X is depicted below:

Figure 1: General workflow for enzyme inhibition by Compound X.

Protocols for In Vitro Enzyme Inhibition Assays

The following protocols provide a framework for screening and characterizing the inhibitory activity of Compound X. It is essential to optimize buffer conditions, substrate concentrations, and enzyme concentrations for each specific enzyme target.

General Workflow for Inhibition Screening

The initial assessment of Compound X's inhibitory potential can be efficiently performed using a standardized workflow. This allows for the rapid identification of "hits" against a panel of enzymes.

G A Compound X Stock Solution (e.g., 10 mM in DMSO) B Serial Dilutions of Compound X A->B D Assay Plate Setup (Control, Blank, Test Wells) B->D C Enzyme and Substrate Preparation C->D E Pre-incubation (Enzyme + Inhibitor) D->E F Initiate Reaction (Add Substrate) E->F G Kinetic or Endpoint Measurement (e.g., Spectrophotometry, Fluorimetry) F->G H Data Analysis (Calculate % Inhibition) G->H I IC50 Determination for 'Hits' H->I

Figure 2: High-level workflow for screening Compound X for enzyme inhibitory activity.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX activity.

Materials:

  • COX-1 or COX-2 enzyme

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Compound X

  • Known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X (e.g., 10 mM in DMSO).

    • Create a series of dilutions of Compound X in the assay buffer.

    • Prepare the enzyme solution by diluting the COX enzyme and heme in the assay buffer.

    • Prepare the substrate solution (arachidonic acid) and the colorimetric probe (TMPD) in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and DMSO.

    • Control wells (100% activity): Enzyme solution and DMSO.

    • Test wells: Enzyme solution and diluted Compound X.

    • Positive control wells: Enzyme solution and known inhibitor.

  • Pre-incubation: Add 150 µL of the enzyme solution to the control, test, and positive control wells. Add the corresponding concentration of DMSO or inhibitor. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of arachidonic acid and 20 µL of TMPD to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition: % Inhibition = [(V₀_control - V₀_test) / V₀_control] * 100

    • Plot % inhibition against the logarithm of Compound X concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is based on the reaction of thiocholine (produced from acetylthiocholine by AChE) with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored product.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source

  • Acetylthiocholine iodide (ATCI, substrate)

  • DTNB (Ellman's reagent)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Compound X

  • Known inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in DMSO.

    • Prepare working solutions of ATCI and DTNB in the phosphate buffer.

    • Prepare the AChE solution in the buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of ATCI solution to each well.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of Compound X dilutions (or buffer for control) to the respective wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 25 µL of the AChE solution to each well to start the reaction.

  • Measurement: Measure the absorbance at 412 nm for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rates and determine the % inhibition as described in the COX assay protocol.

    • Determine the IC₅₀ value from the dose-response curve.

Characterization of Inhibition

Once inhibitory activity is confirmed (i.e., a reliable IC₅₀ value is obtained), further studies are necessary to characterize the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[9][10][11] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Experimental Design:

  • Fix the concentration of Compound X (e.g., at its IC₅₀ and 2x IC₅₀).

  • Vary the concentration of the substrate over a wide range (e.g., 0.2 to 5 times the Michaelis constant, Kₘ).

  • Measure the initial reaction rates for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vₘₐₓ and Kₘ change).

Data Presentation and Interpretation

All quantitative data should be presented clearly to allow for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of Compound X

Target EnzymeIC₅₀ (µM)Inhibition TypePositive ControlPositive Control IC₅₀ (µM)
COX-115.2 ± 1.8CompetitiveSC-5600.009 ± 0.001
COX-22.5 ± 0.3CompetitiveCelecoxib0.04 ± 0.005
AChE8.9 ± 0.9MixedDonepezil0.012 ± 0.002
15-LOX5.7 ± 0.6Non-competitiveQuercetin4.86 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial evaluation and characterization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide as an enzyme inhibitor. The provided protocols for COX and AChE inhibition are robust starting points, and the principles can be adapted to other enzyme systems. Should Compound X show promising activity, further investigations, including cell-based assays, selectivity profiling against a broader panel of enzymes, and structural studies (e.g., X-ray crystallography of the enzyme-inhibitor complex), will be crucial for its development as a potential therapeutic agent.[12][13]

References

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). Sir Syed Journal of Research, 2(2), 37-51. [https://www.sir syed journal.com/vol2-issue2-2022/]([Link] syed journal.com/vol2-issue2-2022/)

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega, 7(30), 26430–26443. [Link]

  • Structural characterization of inhibitors with selectivity against members of a homologous enzyme family. (2011). Biopolymers, 95(9), 627-635. [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (2011). Biopolymers, 95(9), 627–635. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). Plant Methods, 17(1), 1-19. [Link]

  • Enzyme inhibitor. (n.d.). In Wikipedia. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega, 7(30), 26430–26443. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Molecules, 29(12), 2829. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 882273. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Sir Syed Journal of Research, 2(2), 37-51. [Link]

  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. (2008). Clinical Pharmacokinetics, 47(12), 775-792. [Link]

  • Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. (2024). Cell Chemical Biology, 31(9), 2321-2332.e7. [Link]

  • Enzyme Inhibition. (2020). Chemistry LibreTexts. [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers, 1(2), 143-154. [Link]

  • Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. [Link]

  • 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. (2002). Molecular Diversity Preservation International. [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2020). Molbank, 2020(3), M1149. [Link]

  • 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2021). Journal of Molecular Structure, 1244, 130925. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules, 7(8), 599-608. [Link]

  • Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1][7]benzothiazin-2(4H)-yl)acetamides. (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1124-1128. [Link]

Sources

The Versatile Scaffold: Application Notes for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle that has established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, make it a frequent component in a wide array of clinically successful drugs.[1][2] Derivatives of this core, particularly those functionalized to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols (or their tautomeric hydrosulfide form), have demonstrated a remarkable breadth of pharmacological activities. These include potent antifungal, antibacterial, anticancer, and enzyme inhibitory effects.[3][4]

This technical guide focuses on a specific, yet representative, member of this class: 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide . We will provide a plausible and well-documented synthetic pathway, followed by detailed, field-proven protocols for evaluating its potential as an antimicrobial and anticancer agent. The experimental designs herein are based on established methodologies for analogous 1,2,4-triazole-3-thiol derivatives and are intended to provide a robust framework for the investigation of this and other related compounds.

Mechanistic Insights: Why the 1,2,4-Triazole-3-thione Scaffold is Effective

The biological activity of 1,2,4-triazole derivatives is often rooted in their ability to interact with key biological targets. In the realm of antifungal agents, for example, triazoles like fluconazole and itraconazole are well-known inhibitors of lanosterol 14α-demethylase (CYP51).[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

In cancer research, the triazole scaffold has been incorporated into molecules that inhibit crucial enzymes like kinases, topoisomerases, and carbonic anhydrases, or interfere with pathways that regulate cell proliferation and apoptosis.[6] The thione/thiol group at the 3-position is a key feature, acting as a versatile handle for further chemical modification and a potent coordinating group for metallic ions within enzyme active sites.

PART 1: Synthesis Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a reliable two-step process: the formation of a substituted thiosemicarbazide followed by its base-catalyzed intramolecular cyclization. The following protocol outlines the synthesis of the target compound, 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide.

Step 1: Synthesis of 1-Benzoyl-4-isobutyl-thiosemicarbazide

This initial step involves the reaction of benzoyl hydrazide with isobutyl isothiocyanate.

Materials:

  • Benzoyl hydrazide

  • Isobutyl isothiocyanate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzoyl hydrazide (0.1 mol) in 100 mL of absolute ethanol.

  • Add isobutyl isothiocyanate (0.1 mol) to the solution.

  • Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid, 1-benzoyl-4-isobutyl-thiosemicarbazide, is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry in a desiccator. The product can be used in the next step without further purification.

Step 2: Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The thiosemicarbazide intermediate is cyclized in a basic medium to yield the final triazole product.[2]

Materials:

  • 1-Benzoyl-4-isobutyl-thiosemicarbazide (from Step 1)

  • Sodium hydroxide (NaOH) solution (e.g., 8-10% w/v)

  • Water

  • Hydrochloric acid (HCl), dilute (e.g., 10%)

  • Beakers

  • pH paper or meter

  • Ice bath

Procedure:

  • Suspend the 1-benzoyl-4-isobutyl-thiosemicarbazide (0.08 mol) in 150 mL of 8% aqueous sodium hydroxide solution in a beaker.

  • Heat the mixture with stirring until a clear solution is obtained, and then reflux for 4-5 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Place the beaker in an ice bath and carefully acidify the solution to a pH of 5-6 with dilute hydrochloric acid.

  • The precipitation of the crude product, 4-isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol, will be observed.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified compound.

  • Dry the final product and characterize it using standard analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).[2]

PART 2: Application Protocols in Drug Discovery

The following protocols are designed to assess the biological potential of 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide and its analogs.

Application 1: Antimicrobial Susceptibility Testing

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of bacteria and fungi.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis P1 Prepare stock solution of 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide in DMSO P3 Prepare 0.5 McFarland standard inoculum suspension P1->P3 P2 Culture microbial strains (e.g., S. aureus, E. coli, C. albicans) P2->P3 P4 Dilute inoculum to final concentration (5x10^5 CFU/mL) P3->P4 A1 Perform 2-fold serial dilutions of compound in 96-well plate P4->A1 A2 Inoculate wells with diluted microbial suspension A1->A2 A3 Include growth and sterility controls A2->A3 A4 Incubate plate at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) A3->A4 D1 Visually inspect for turbidity A4->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the synthesized triazole at a concentration of 10 mg/mL in dimethyl sulfoxide (DMSO).

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well and mix, creating an initial dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL). Discard the final 100 µL from the last dilution well.

    • Set up control wells:

      • Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).

      • Sterility Control: 200 µL of sterile broth only.

    • Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Incubation: Cover the plate and incubate at 35-37°C. Incubation times will vary by organism: 18-24 hours for most bacteria and 24-48 hours for yeasts.

  • Reading and Interpreting Results:

    • Visually inspect the wells for turbidity (indicating microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear for the assay to be valid.

Expected Data Representation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide Experimental ValueExperimental ValueExperimental Value
Reference Drug 1 (e.g., Ciprofloxacin)Known ValueKnown ValueN/A
Reference Drug 2 (e.g., Fluconazole)N/AN/AKnown Value

Note: While specific data for the title compound is not available in the cited literature, related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown activity against S. aureus and various fungal species.[7][8]

Application 2: In Vitro Anticancer Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary screening method for potential anticancer agents. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[6]

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture & Seeding cluster_assay Compound Treatment & Incubation cluster_analysis MTT Assay & Data Analysis P1 Culture cancer cell line (e.g., HepG2, MCF-7) P2 Trypsinize and count cells P1->P2 P3 Seed cells into a 96-well plate and incubate for 24h P2->P3 A1 Prepare serial dilutions of test compound P3->A1 A2 Treat cells with different concentrations of the compound A1->A2 A3 Include vehicle control (DMSO) A2->A3 A4 Incubate for 48-72 hours A3->A4 D1 Add MTT solution to each well and incubate for 4h A4->D1 D2 Solubilize formazan crystals with DMSO or solubilization buffer D1->D2 D3 Read absorbance at 570 nm D2->D3 D4 Calculate % cell viability and determine IC50 value D3->D4

Caption: Workflow for determining anticancer cytotoxicity via MTT assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HepG2 - liver carcinoma, MCF-7 - breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells using trypsin, count them, and adjust the cell suspension to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide in the cell culture medium from the DMSO stock solution. Final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells with medium containing only DMSO at the highest concentration used as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay and Measurement:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Expected Data Representation:

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide Experimental ValueExperimental Value
Reference Drug (e.g., Doxorubicin)Known ValueKnown Value

Note: While specific data for the title compound is not available, a structurally related compound, 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole, when further derivatized, has shown anti-proliferative activity against the HepG2 cell line with IC₅₀ values in the range of 16-20 µg/mL.[9] Other 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have demonstrated cytotoxic effects against various cancer cell lines with EC₅₀ values in the range of 2–17 µM.[6]

Conclusion

The 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide molecule represents a promising starting point for drug discovery campaigns. The protocols detailed in this guide provide a solid foundation for its synthesis and subsequent evaluation as a potential antimicrobial or anticancer agent. The versatility of the 1,2,4-triazole-3-thiol scaffold allows for extensive structure-activity relationship (SAR) studies, offering numerous avenues for optimizing potency, selectivity, and pharmacokinetic properties. Researchers are encouraged to use these methods as a starting point for their investigations into this valuable class of compounds.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PubMed Central. Retrieved January 11, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4241634/
  • Application Notes and Protocols: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). BenchChem. Retrieved January 11, 2026, from https://www.benchchem.
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][7] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from https://www.researchgate.net/publication/327708304_Synthesis_of_some_4-Amino-5-substituted-phenyl-4H-1_2_4_triazole-3-thiol_derivatives_and_Antifungal_activity
  • Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from https://www.researchgate.
  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023, December 28). Istanbul University Press. Retrieved January 11, 2026, from https://iupress.istanbul.edu.
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). National Center for Biotechnology Information. Retrieved January 11, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415494/
  • Cytotoxicity of compounds toward various cell lines. (n.d.). ResearchGate. Retrieved January 11, 2026, from https://www.researchgate.net/figure/Cytotoxicity-of-compounds-toward-various-cell-lines_tbl1_351502422
  • Cytotoxicity comparison of novel triazole derivatives against cancer cell lines. (n.d.). BenchChem. Retrieved January 11, 2026, from https://www.benchchem.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from https://www.mdpi.com/1420-3049/29/1/227
  • (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2025, August 8). ResearchGate. Retrieved January 11, 2026, from https://www.researchgate.net/publication/259146036_Synthesis_and_in_Vitro_Biological_Activities_of_45-Disubstituted_124-Triazole-3-Thiols
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319084/
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved January 11, 2026, from https://www.researchgate.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). ResearchGate. Retrieved January 11, 2026, from https://www.researchgate.

Sources

Application Notes and Protocols for the Agricultural Evaluation of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide: A Novel Potential Agrochemical

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for the initial investigation of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide as a potential new active ingredient for agricultural applications. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel agrochemicals. We will explore the proposed synthesis, hypothesized mechanism of action, and detailed protocols for evaluating its antifungal, herbicidal, and plant growth regulatory activities.

The 1,2,4-triazole scaffold is a cornerstone in the development of modern agricultural fungicides.[1][2] These compounds are renowned for their broad-spectrum efficacy against a wide range of plant pathogenic fungi.[2][3] The primary mechanism of action for most triazole fungicides is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This disruption of membrane integrity ultimately leads to fungal growth inhibition.[1][2] Beyond their fungicidal properties, some triazole derivatives have also demonstrated herbicidal and plant growth regulatory effects.[4]

Given the established importance of the 1,2,4-triazole nucleus, the novel compound 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide represents a promising candidate for investigation. This guide provides a structured, hypothesis-driven approach to its synthesis and biological evaluation.

Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

The synthesis of the title compound can be approached through established methods for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. A plausible synthetic route is outlined below, based on similar syntheses reported in the literature.[5][6]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process starting from benzoic acid.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Ring Formation cluster_3 Final Product Benzoic_acid Benzoic Acid Benzoyl_chloride Benzoyl Chloride Benzoic_acid->Benzoyl_chloride SOCl₂ Thionyl_chloride Thionyl Chloride Benzoic_acid_hydrazide Benzoic Acid Hydrazide Benzoyl_chloride->Benzoic_acid_hydrazide Hydrazine Hydrate Potassium_dithiocarbazinate Potassium Dithiocarbazinate Salt Benzoic_acid_hydrazide->Potassium_dithiocarbazinate CS₂ / KOH Triazole_thiol 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Potassium_dithiocarbazinate->Triazole_thiol Hydrazine Hydrate (Cyclization) Final_Compound 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide Triazole_thiol->Final_Compound Isobutyl Halide (e.g., Isobutyl bromide)

Caption: Proposed synthetic workflow for the target compound.

Protocol for Synthesis (Hypothetical)
  • Synthesis of Benzoic Acid Hydrazide: React benzoic acid with thionyl chloride to form benzoyl chloride. Subsequently, treat the benzoyl chloride with hydrazine hydrate to yield benzoic acid hydrazide.

  • Formation of Potassium Dithiocarbazinate Salt: The benzoic acid hydrazide is then reacted with carbon disulfide in an alkaline ethanolic solution (e.g., using potassium hydroxide) to form the potassium dithiocarbazinate salt.[5]

  • Cyclization to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium salt is cyclized by refluxing with an excess of hydrazine hydrate.[5][6]

  • Alkylation to yield the final product: The resulting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is then reacted with an isobutyl halide (e.g., isobutyl bromide) in a suitable solvent with a base to introduce the isobutyl group at the N4 position. The thiol group at C3 is expected to remain as a hydrosulfide.

Note: Characterization of the final product and intermediates should be performed using standard analytical techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the structure.

Hypothesized Mechanism of Action

Primary Hypothesis: Antifungal Activity via Ergosterol Biosynthesis Inhibition

Based on the extensive literature on 1,2,4-triazole fungicides, the primary hypothesized mechanism of action for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is the inhibition of ergosterol biosynthesis in fungi.[1][2]

Ergosterol_Pathway_Inhibition Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Inhibition 4-Isobutyl-5-phenyl-4H- 1,2,4-triazol-3-ylhydrosulfide Inhibition->Enzyme Inhibits Disrupted_Membrane Disrupted Cell Membrane (Leakage, Growth Arrest) Enzyme->Ergosterol Enzyme->Disrupted_Membrane

Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.

Secondary Hypotheses:
  • Herbicidal Activity: Some triazole derivatives are known to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[7][8] Inhibition of this pathway leads to the destruction of chlorophyll and subsequent bleaching of the plant tissue.[8]

  • Plant Growth Regulation: Triazoles can also interfere with gibberellin biosynthesis in plants, leading to a growth retardant effect.[3] This can manifest as shortened internodes and a more compact plant structure.

Experimental Protocols for Biological Evaluation

The following protocols provide a standardized approach to the initial screening of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide.

Protocol 3.1: In Vitro Antifungal Activity Screening

This protocol utilizes the agar well diffusion method to assess the antifungal activity against a panel of common plant pathogenic fungi.

Materials:

  • Pure 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)[9]

  • Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani, Rhizoctonia solani)

  • Sterile petri dishes, cork borer (6 mm), micropipettes

  • Positive control (e.g., Tebuconazole)

  • Negative control (DMSO)

Procedure:

  • Preparation of Fungal Inoculum: Grow each fungal species on PDA plates until the mycelia cover the surface.

  • Preparation of Test Compound: Prepare a stock solution of the title compound in DMSO (e.g., 10 mg/mL). Create serial dilutions to achieve final concentrations of 200, 100, and 50 µg/mL.

  • Assay Plate Preparation: Pour molten PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Using a sterile swab, uniformly spread the mycelial fragments of the test fungi over the surface of the PDA plates.

  • Well Creation: Use a sterile 6 mm cork borer to create wells in the agar.[10]

  • Application of Test Compound: Add 100 µL of each concentration of the test compound, the positive control, and the negative control into separate wells.[10][11]

  • Incubation: Incubate the plates at 25±2°C for 3-5 days, or until sufficient mycelial growth is observed in the negative control.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.[11]

Data Presentation:

Compound Concentration (µg/mL)Fusarium graminearumBotrytis cinereaAlternaria solaniRhizoctonia solani
50
100
200
Tebuconazole (Control)
DMSO (Control) 0000

Table 1: Hypothetical data table for recording the zone of inhibition (mm) for the test compound against various plant pathogenic fungi.

Protocol 3.2: Herbicidal Activity Screening (Seed Germination and Seedling Growth)

This protocol assesses the pre-emergent herbicidal activity of the compound.

Materials:

  • Test compound

  • Acetone and Tween-20 (for solubilization)

  • Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Brassica campestris - field mustard) weeds.[8]

  • Petri dishes with filter paper

  • Positive control (e.g., Diflufenican)[7]

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone with a drop of Tween-20. Dilute with distilled water to achieve test concentrations (e.g., 100, 50, 10 µg/mL).

  • Assay Setup: Place 20 seeds of a single weed species on a filter paper in a petri dish.

  • Treatment Application: Add 5 mL of the respective test solution, positive control, or a negative control (water with acetone and Tween-20) to each petri dish.

  • Incubation: Incubate the dishes in a growth chamber with a defined light/dark cycle and temperature for 7-10 days.

  • Data Collection:

    • Count the number of germinated seeds to calculate the germination inhibition percentage.

    • Measure the root and shoot length of the seedlings.

    • Observe any signs of phytotoxicity, such as bleaching or necrosis.[8]

Data Presentation:

Treatment (µg/mL)Germination Inhibition (%)Root Length (mm)Shoot Length (mm)Phytotoxicity Observations
10
50
100
Diflufenican (Control)
Negative Control 0None

Table 2: Hypothetical data table for recording the herbicidal effects of the test compound on a representative weed species.

Protocol 3.3: Plant Growth Regulation Assessment

This protocol is designed to observe any growth retardant effects on a model plant.

Materials:

  • Test compound

  • Young, healthy model plants (e.g., tomato or bean seedlings) in pots

  • Foliar spray equipment

  • Positive control (e.g., Paclobutrazol)

Procedure:

  • Plant Preparation: Grow seedlings to a uniform size (e.g., 3-4 true leaves).

  • Preparation of Spray Solutions: Prepare aqueous solutions of the test compound at various concentrations (e.g., 250, 100, 50 ppm) with a surfactant.

  • Application: Apply the solutions as a foliar spray until runoff. A set of plants should be sprayed with water and surfactant as a negative control, and another with the positive control.

  • Observation Period: Grow the plants under standard greenhouse conditions for 2-4 weeks.

  • Data Collection:

    • Measure plant height and internode length weekly.

    • Record any changes in leaf morphology or color.

    • Measure the chlorophyll content.

    • At the end of the experiment, measure the fresh and dry weight of the shoots and roots.

Conclusion and Future Directions

The protocols outlined in this document provide a robust starting point for the comprehensive evaluation of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide as a potential agricultural product. Positive results in these initial screens, particularly in the antifungal assays, would warrant further investigation, including:

  • Determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.[11][12]

  • In vivo testing on infected plants to assess protective and curative activity.

  • Mechanism of action studies to confirm the inhibition of ergosterol biosynthesis or identify other molecular targets.

  • Toxicological and environmental fate studies to evaluate the safety profile of the compound.

By following a structured and hypothesis-driven research plan, the potential of this novel 1,2,4-triazole derivative can be thoroughly and efficiently assessed.

References

  • Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. (2021). MDPI. [Link]

  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. (2021). PubMed Central. [Link]

  • The trouble with triazole fungicides. (2024). Farm Progress. [Link]

  • Triazole fungicides for agriculture. (n.d.). Xiangshuo Chemical. [Link]

  • Physiological effects of triazole fungicides in plants. (2021). Proceedings of Universities. Applied Chemistry and Biotechnology. [Link]

  • Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. (2018). The Plant Pathology Journal. [Link]

  • Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. (2022). PubMed Central. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. (2017). PubMed Central. [Link]

  • The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. (2007). ResearchGate. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2021). Frontiers in Chemistry. [Link]

  • Antifungal activity of plant extracts and oils against fungal pathogens of pepper (Piper nigrum L.), cinnamon (Cinnamomum zeylan). (n.d.). ResearchOnline@JCU. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (2001). MDPI. [Link]

  • Discovery of (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4 H-1,2,4-triazol-3-yl) Methanols as Potent Phytoene Desaturase Inhibitors through Virtual Screening and Structure Optimization. (2022). PubMed. [Link]

  • Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (2011). ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. (2015). PubMed Central. [Link]

  • 4 Butyl 5 (3 Chlorophenyl) 4H 1 2 4 Triazol 3 Yl Hydrosulfide. (n.d.). Cenmed Enterprises. [Link]

  • 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one. (2008). PubMed Central. [Link]

Sources

Synthesis of Metal Complexes with 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl Hydrosulfide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of metal complexes derived from the novel ligand, 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of medicinal inorganic chemistry. The protocols and insights provided herein are grounded in established chemical principles and adapted from authoritative literature on analogous 1,2,4-triazole-3-thione derivatives and their coordination compounds.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a thione/thiol group at the 3-position of the triazole ring provides a key site for coordination with transition metal ions, often enhancing the therapeutic potential of the parent ligand.[4][5] This guide will detail the synthesis of a specific derivative, 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide, and its subsequent use in the preparation of various transition metal complexes.

Part 1: Synthesis of the Ligand: 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl Hydrosulfide

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through a two-step reaction involving the formation of a thiosemicarbazide intermediate followed by a base-catalyzed cyclization.[6][7] The following protocol has been adapted from general methods for the synthesis of analogous compounds.

Step 1: Synthesis of the Intermediate: 1-Benzoyl-4-isobutylthiosemicarbazide

The initial step involves the reaction of benzoyl hydrazide with isobutyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

Protocol:

  • In a 250 mL round-bottom flask, dissolve benzoyl hydrazide (1 equivalent) in absolute ethanol.

  • To this solution, add isobutyl isothiocyanate (1 equivalent) dropwise while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting white precipitate of 1-benzoyl-4-isobutylthiosemicarbazide is collected by filtration.

  • Wash the precipitate with cold ethanol and dry it in a desiccator.

Step 2: Cyclization to 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl Hydrosulfide

The synthesized thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization to form the desired triazole ring. The basic medium facilitates the deprotonation of the amide nitrogen, which then attacks the thiocarbonyl carbon, leading to the elimination of a water molecule and ring closure.

Protocol:

  • In a round-bottom flask, suspend the 1-benzoyl-4-isobutylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M, 8% w/v).

  • Heat the mixture to reflux for 4-6 hours. During this time, the solid will dissolve, and the solution may change color.

  • After reflux, cool the reaction mixture to room temperature and carefully acidify it with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6.

  • The acidification will cause the precipitation of the crude 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide.

  • Collect the precipitate by filtration, wash it thoroughly with distilled water, and recrystallize from a suitable solvent such as ethanol to obtain the purified ligand.

Synthesis_Workflow cluster_0 Ligand Synthesis Benzoyl_Hydrazide Benzoyl Hydrazide Thiosemicarbazide 1-Benzoyl-4-isobutyl- thiosemicarbazide Benzoyl_Hydrazide->Thiosemicarbazide Ethanol, Reflux Isobutyl_Isothiocyanate Isobutyl Isothiocyanate Isobutyl_Isothiocyanate->Thiosemicarbazide Ethanol, Reflux Triazole_Ligand 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl Hydrosulfide Thiosemicarbazide->Triazole_Ligand NaOH(aq), Reflux then H+

Caption: Workflow for the synthesis of the triazole ligand.

Part 2: Synthesis of Transition Metal Complexes

The synthesized 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide can act as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiol group and one of the adjacent nitrogen atoms of the triazole ring.[4][8] This section provides a general protocol for the synthesis of its complexes with various transition metals.

General Protocol for Metal Complexation:

  • Ligand Solution: Dissolve the synthesized 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide (2 equivalents) in a suitable solvent, such as ethanol or methanol, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the chosen metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of a precipitate or a change in color often indicates the formation of the complex.

  • Reaction Conditions: The reaction mixture is typically refluxed for 2-4 hours to ensure complete complexation.[5]

  • Isolation and Purification: After cooling to room temperature, the precipitated metal complex is collected by filtration. The solid is then washed with the solvent used for the reaction and dried. Recrystallization can be performed if necessary.

Complexation_Workflow cluster_1 Metal Complex Synthesis Ligand_Sol Ligand Solution (in Ethanol) Reaction_Mix Reaction Mixture Ligand_Sol->Reaction_Mix Mixing, Stirring Metal_Salt_Sol Metal Salt Solution (e.g., NiCl2, CuCl2, ZnCl2) (in Ethanol) Metal_Salt_Sol->Reaction_Mix Mixing, Stirring Metal_Complex Precipitated Metal Complex Reaction_Mix->Metal_Complex Reflux, Cooling

Caption: General workflow for the synthesis of metal complexes.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are standard for the analysis of such molecules.

Technique Ligand (Expected Observations) Metal Complex (Expected Observations)
FT-IR Spectroscopy Characteristic bands for N-H, C=N, and C=S stretching. The presence of a band for S-H stretching confirms the thiol tautomer.[5]A shift in the C=S and C=N stretching frequencies upon coordination to the metal ion. The disappearance or significant weakening of the S-H band. Appearance of new bands in the far-IR region corresponding to M-S and M-N bonds.[9]
¹H NMR Spectroscopy Signals corresponding to the isobutyl and phenyl protons. A characteristic signal for the S-H proton, which is typically downfield.The disappearance of the S-H proton signal. A downfield shift of the N-H proton signal (if present in the thione form) and other protons near the coordination sites due to the deshielding effect of the metal ion.[5]
UV-Vis Spectroscopy Absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic and triazole rings.Shifts in the ligand-centered absorption bands and the appearance of new bands in the visible region due to d-d electronic transitions of the metal ion.[4]
Elemental Analysis Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.Confirms the metal-to-ligand ratio in the complex.

Part 4: Potential Applications in Drug Development

Metal complexes of 1,2,4-triazole-3-thione derivatives have shown significant promise in various therapeutic areas. The chelation of the ligand to a metal ion can enhance its biological activity through mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the involvement of the metal ion in redox processes that can be toxic to pathogens or cancer cells.

  • Antimicrobial and Antifungal Activity: Many studies have reported the potent antimicrobial and antifungal activities of metal complexes containing 1,2,4-triazole-3-thione ligands.[10][11][12] These complexes can disrupt microbial cell walls, inhibit essential enzymes, or interfere with DNA replication. The synthesized complexes of 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide are prime candidates for screening against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: The 1,2,4-triazole nucleus is a key pharmacophore in several anticancer drugs.[2] Metal complexes of these ligands have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[5] The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species or the inhibition of key enzymes like topoisomerase. The novel complexes described herein warrant investigation for their potential as anticancer agents.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of metal complexes with 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide. The protocols are based on well-established methodologies for analogous compounds and are designed to be adaptable for various research purposes. The potential of these novel complexes in antimicrobial and anticancer drug discovery makes them exciting targets for further investigation. It is our hope that this guide will serve as a valuable resource for scientists working at the interface of coordination chemistry and drug development.

References

  • Nadeem, H., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical Sciences and Research, 5(9), 3746-3752. Link

  • BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. BenchChem. Link

  • Küçükgüzel, İ., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(1), 75-83. Link

  • Nadeem, H., et al. (2014). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Link

  • Küçükgüzel, İ., et al. (2001). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Link

  • Al-Jorani, K. R., et al. (2025). Synthesis and Characterization of New Schiff Base Containing 1,2,4-Triazole-3-thione Moiety and Its Complexes with Some Transition Metal Ions: Spectroscopic and Computational Studies. ResearchGate. Link

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2, 510. Link

  • Al-Hassani, R. A. M., & Al-Sarray, A. J. (2025). Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. Link

  • Ali, A. A., et al. (2024). Synthesis and Characterization of New Schiff Base Containing 1,2,4-Triazole-3-thione Moiety and Its Complexes with Some Transition Metal Ions: Spectroscopic and Computational Studies. ResearchGate. Link

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Link

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. OUCI. Link

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed. Link

  • Singh, R. K., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(1), 336-342. Link

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Link

  • Chemicalbook. (n.d.). 4-ISOBUTYL-5-[3-(MORPHOLINE-4-SULFONYL)-PHENYL]-4H-[6][13][14]TRIAZOLE-3-THIOL. Chemicalbook. Link

  • Fedotov, O., & Hotsulia, A. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Link

  • Küçükgüzel, İ., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Link

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 19(1), 143-167. Link

  • Fedotov, O., & Hotsulia, A. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Link

  • Fedotov, O., & Hotsulia, A. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Link

Sources

Application Notes and Protocols for Computational Docking Studies of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of clinically significant drugs.[1] These heterocyclic compounds are known to exhibit a remarkable spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2] The versatility of the triazole ring, with its capacity for hydrogen bonding and dipole interactions, allows it to bind with high affinity to various biological receptors. This document provides a detailed protocol for the computational investigation of a specific triazole derivative, 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (also referred to as 4-isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol), a compound with significant therapeutic promise.

Given the established anti-inflammatory and analgesic activities of many triazole-containing compounds, this guide will focus on a molecular docking workflow targeting a key enzyme in the inflammatory pathway: Cyclooxygenase-2 (COX-2) .[2][3][4][5][6] COX-2 is an inducible enzyme responsible for the elevated production of prostaglandins during inflammation, making it a prime target for non-steroidal anti-inflammatory drugs (NSAIDs).[7] By computationally predicting the binding affinity and interaction patterns of our target molecule with COX-2, we can generate valuable hypotheses about its mechanism of action and guide further experimental validation.

This application note is designed for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step guide to performing molecular docking using the widely-accepted and freely available software suite of AutoDock Vina, supplemented with AutoDockTools for file preparation and PyMOL for visualization.[8]

Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] The primary objective is to model the interaction between a small molecule (ligand) and a protein (receptor) at an atomic level. This allows for the characterization of the binding behavior and the prediction of binding affinity, which is often represented as a scoring function. A more negative binding energy generally indicates a more stable protein-ligand complex.[8]

The general workflow for a molecular docking study can be broken down into four main stages:

  • Preparation of the Receptor and Ligand: This involves cleaning the protein structure, adding necessary hydrogen atoms, and assigning charges. The ligand structure is also prepared by defining its rotatable bonds and assigning charges.

  • Grid Box Generation: A three-dimensional grid is defined around the active site of the protein. This grid is used by the docking software to calculate the binding energy of the ligand at different positions and orientations.

  • Docking Simulation: The docking algorithm explores a large number of possible conformations of the ligand within the defined grid box and scores each conformation based on a predefined scoring function.

  • Analysis of Results: The docked poses are ranked based on their scores, and the top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein.

Experimental Workflow: Docking 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide with COX-2

The following diagram illustrates the comprehensive workflow for the computational docking study detailed in this guide.

G cluster_prep I. Preparation Phase cluster_dock II. Docking Simulation cluster_analysis III. Analysis & Validation PDB_dl Download COX-2 Structure (PDB ID: 1CX2) Receptor_Prep Receptor Preparation (Remove water, add hydrogens) PDB_dl->Receptor_Prep Grid_Gen Grid Box Generation (Define active site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (SMILES to 3D, define rotatable bonds) Run_Vina Run AutoDock Vina (Perform docking) Ligand_Prep->Run_Vina Grid_Gen->Run_Vina Analyze_Results Analyze Docking Results (Binding energies, poses) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL) Analyze_Results->Visualize Validation Protocol Validation (Re-docking of native ligand) Analyze_Results->Validation

Figure 1: A schematic of the computational docking workflow.

Part 1: Preparation of the Receptor (COX-2)

The quality of the initial protein structure is paramount for a successful docking study. For this protocol, we will use the crystal structure of murine Cyclooxygenase-2 complexed with the selective inhibitor SC-558 (PDB ID: 1CX2).[7]

Protocol 1.1: Receptor Preparation using AutoDockTools

  • Download the PDB File:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for the PDB ID "1CX2" and download the structure in PDB format.

  • Clean the Protein Structure:

    • Open AutoDockTools (ADT).

    • Go to File > Read Molecule and open the downloaded 1CX2.pdb file.

    • The structure contains the COX-2 enzyme, the inhibitor SC-558, and water molecules. We need to separate these components.

    • Select and delete all water molecules. In ADT, you can do this by going to Select > Select From String and entering "resn HOH". Then go to Edit > Delete > Delete Selected Atoms.

    • Similarly, select and save the native ligand (SC-558) for later use in validation. Select the ligand by its residue name (in this case, "SCM") and save it as a separate PDB file (SC-558_native.pdb). After saving, delete it from the current view.

  • Add Hydrogens and Assign Charges:

    • With only the protein visible, go to Edit > Hydrogens > Add.

    • Choose Polar only and click OK. This adds hydrogens to polar atoms, which is crucial for correct hydrogen bonding.

    • Next, compute Gasteiger charges by going to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom.

  • Save the Prepared Receptor:

    • Go to Grid > Macromolecule > Choose.

    • Select the 1CX2 molecule and click Select Molecule.

    • A dialog box will appear to save the prepared protein in PDBQT format. Save it as 1CX2_receptor.pdbqt. The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Part 2: Preparation of the Ligand

The ligand, 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, needs to be converted into a 3D structure and prepared in the PDBQT format.

Protocol 2.1: Ligand Preparation using AutoDockTools

  • Generate 3D Structure from SMILES:

    • The SMILES (Simplified Molecular Input Line Entry System) string for our target molecule is CC(C)CN1C(=S)N=C(c2ccccc2)N1.

    • You can use an online tool like the National Cancer Institute's Online SMILES Translator or a local program like Open Babel to convert this SMILES string into a 3D structure in SDF or MOL2 format. Save the resulting file as ligand.sdf.

  • Load and Prepare the Ligand in ADT:

    • In AutoDockTools, go to Ligand > Input > Open and select ligand.sdf.

    • ADT will automatically detect the root of the molecule and the number of rotatable bonds. You can adjust the number of rotatable bonds if necessary by going to Ligand > Torsion Tree > Choose Torsions.

    • Gasteiger charges will be automatically computed for the ligand.

  • Save the Prepared Ligand:

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part 3: Grid Box Generation

The grid box defines the search space for the docking simulation. It should be large enough to encompass the entire active site of the protein.

Protocol 3.1: Defining the Grid Box using AutoDockTools

  • Load the Prepared Receptor:

    • If not already loaded, open 1CX2_receptor.pdbqt in ADT.

  • Open the GridBox Tool:

    • Go to Grid > Grid Box.... A box will appear around the protein.

  • Position and Size the Grid Box:

    • The active site of COX-2 in 1CX2 is where the native ligand SC-558 was located. You can use the coordinates of the native ligand to center the grid box.

    • Adjust the center_x, center_y, and center_z coordinates to center the box on the active site. For 1CX2, the approximate center of the active site is around x=33.5, y=22.5, z=20.5.

    • Adjust the size_x, size_y, and size_z dimensions to ensure the box covers the entire binding pocket. A size of 25 Å in each dimension is a good starting point.[8]

    • Visually inspect the grid box to ensure it fully encloses the binding site.

  • Save the Grid Parameters:

    • Go to File > Close saving current in the Grid Options panel.

    • Create a text file named conf.txt in your working directory. This file will contain the grid parameters and other Vina settings.

    • Add the following lines to conf.txt, replacing the coordinates and dimensions with the values from the previous step:

Part 4: Running the Docking Simulation with AutoDock Vina

With the prepared receptor and ligand, and the configuration file set up, you can now run the docking simulation.

Protocol 4.1: Executing AutoDock Vina from the Command Line

  • Open a Terminal or Command Prompt:

    • Navigate to the directory containing your prepared files (1CX2_receptor.pdbqt, ligand.pdbqt, and conf.txt) and the AutoDock Vina executable.

  • Run the Vina Command:

    • Execute the following command:

    • --config conf.txt: Specifies the configuration file.

    • --log ligand_log.txt: Specifies the output log file, which will contain the binding affinity scores.

  • Monitor the Process:

    • Vina will start the docking calculation, which may take a few minutes depending on the complexity of the ligand and the size of the grid box.

    • Upon completion, Vina will generate two output files: ligand_docked.pdbqt (containing the docked poses of the ligand) and ligand_log.txt (containing the binding scores).

Part 5: Analysis and Visualization of Results

Analyzing the docking results involves examining the binding energies and visually inspecting the interactions between the ligand and the protein.

Protocol 5.1: Analyzing the Docking Results

  • Examine the Log File:

    • Open ligand_log.txt. It will contain a table of the top-ranked docking poses with their corresponding binding affinities (in kcal/mol) and root-mean-square deviation (RMSD) values.

    • The pose with the lowest binding energy is considered the most favorable.

  • Visualize the Docked Poses with PyMOL:

    • Open PyMOL.

    • Load the prepared receptor: File > Open > 1CX2_receptor.pdbqt.

    • Load the docked ligand poses: File > Open > ligand_docked.pdbqt.

    • The different docked poses will be loaded as separate states in the same object. You can cycle through them using the arrow keys at the bottom right of the viewer.

    • Focus on the top-ranked pose (mode 1).

    • To visualize interactions, you can use the Action menu. For example, to find hydrogen bonds, select the ligand and the surrounding residues, then go to Action > find > polar contacts > to any atoms.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the active site.

The following table summarizes the expected output from the docking simulation.

ParameterDescriptionExample Value
Binding Affinity The estimated free energy of binding (kcal/mol). More negative values indicate stronger binding.-8.5
RMSD l.b. Root-mean-square deviation of atomic positions from the reference structure (lower bound).1.2 Å
RMSD u.b. Root-mean-square deviation of atomic positions from the reference structure (upper bound).2.5 Å

Part 6: Protocol Validation

A crucial step in any docking study is to validate the protocol to ensure it can accurately reproduce known binding modes. This is typically done by re-docking a co-crystallized ligand into its corresponding protein structure.

Protocol 6.1: Re-docking the Native Ligand (SC-558)

  • Prepare the Native Ligand:

    • Using the SC-558_native.pdb file you saved earlier, prepare it in the PDBQT format as described in Protocol 2.1. Save it as SC-558_native.pdbqt.

  • Update the Configuration File:

    • Create a new configuration file, conf_validation.txt, and update the ligand and out fields:

  • Run the Validation Docking:

    • Execute Vina with the new configuration file:

  • Analyze the Validation Results:

    • Open the original 1CX2.pdb file in PyMOL.

    • Load the top-ranked pose from SC-558_redocked.pdbqt.

    • Superimpose the re-docked ligand with the original crystallographic pose of SC-558.

    • Calculate the RMSD between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.

Conclusion and Future Directions

This application note has provided a detailed, step-by-step protocol for conducting a computational docking study of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide against the anti-inflammatory target COX-2. By following these methodologies, researchers can generate robust predictions of binding affinity and interaction patterns, providing a solid foundation for further drug discovery efforts.

The results from such a study can be used to:

  • Prioritize compounds for in vitro biological testing.

  • Guide the rational design of more potent and selective analogs.

  • Elucidate the potential mechanism of action of novel compounds.

It is important to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental data. The hypotheses generated from these computational studies should be validated through in vitro and in vivo assays to confirm the biological activity of the compound.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 15, 2026, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 15, 2026, from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 1,5-diaryl-1,2,4-triazole derivatives as selective cyclooxygenase-2 inhibitors. (2010). Archiv der Pharmazie. [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1997). RCSB PDB. [Link]

  • Bioinformatics Review. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. [Link]

  • Teach Yourself e-series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Autodock Vina Result Analysis. (2020, August 16). [Video]. YouTube. [Link]

  • How to analysis the Autodock Vina results by UCSF Chimera? (2021, May 25). [Video]. YouTube. [Link]

  • Bioinformatics Review. (2018, December 4). Video Tutorial: Autodock Vina Result Analysis with PyMol. [Link]

  • 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). (2010). RCSB PDB. [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved January 15, 2026, from [Link]

  • Autodock Vina Result Analysis with PyMol. (2018, December 4). [Video]. YouTube. [Link]

  • (PDF) New 1,2,4-triazole based eugenol derivatives as antiCOX-2 and anticancer agents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). Journal of Cheminformatics. [Link]

  • Tutorial: Vina Output Analysis Using PyMol. (2018). Bioinformatics Review. [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). PMC. [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2023). PMC. [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2023). Taylor & Francis Online. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). National Institutes of Health. [Link]

  • New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. (2024). ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide synthesis.

Welcome to the technical support center for the synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring high-quality, reproducible results.

Note: The target compound, 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, exists in a tautomeric equilibrium with its thione form. For consistency and based on common literature, this guide will refer to it by its thiol name: 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Synthesis Overview and Mechanism

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a robust and well-documented two-step process.[1][2] It involves the initial formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[3][4][5]

Step 1: Formation of 1-Benzoyl-4-isobutyl-thiosemicarbazide Benzoyl hydrazide acts as a nucleophile, attacking the electrophilic carbon of isobutyl isothiocyanate. This reaction is typically straightforward and proceeds with high yield under mild conditions.

Step 2: Base-Catalyzed Cyclization The thiosemicarbazide intermediate undergoes an intramolecular dehydrative cyclization in the presence of a base (commonly NaOH or KOH) under reflux to form the desired 1,2,4-triazole ring.[6][7] This step is critical and often the primary source of yield loss if not properly controlled.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Benzoyl Hydrazide Benzoyl Hydrazide Intermediate 1-Benzoyl-4-isobutyl-thiosemicarbazide Benzoyl Hydrazide->Intermediate Ethanol, Reflux Isobutyl Isothiocyanate Isobutyl Isothiocyanate Isobutyl Isothiocyanate->Intermediate Intermediate_2 1-Benzoyl-4-isobutyl-thiosemicarbazide Final_Product 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol Intermediate_2->Final_Product aq. NaOH, Reflux - H₂O G start Low Final Yield check_intermediate Was the yield of the thiosemicarbazide intermediate >90%? start->check_intermediate intermediate_issue Problem in Step 1 check_intermediate->intermediate_issue No cyclization_issue Problem in Step 2 (Cyclization) check_intermediate->cyclization_issue Yes cause1 Incomplete Reaction: - Insufficient reflux time - Impure starting materials intermediate_issue->cause1 cause2 Mechanical Loss: - Product soluble in cold ethanol - Improper filtration intermediate_issue->cause2 cause3 Inefficient Cyclization: - Base concentration too low/high - Insufficient reflux time/temp cyclization_issue->cause3 cause4 Side Reactions: - Formation of 1,3,4-thiadiazole - Decomposition from excess heat cyclization_issue->cause4 cause5 Poor Workup: - Incomplete precipitation (wrong pH) - Product loss during recrystallization cyclization_issue->cause5

Sources

side reactions in the synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol

A Guide to Identifying and Mitigating Side Reactions

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide focuses on the synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. We will delve into the common side reactions encountered during its synthesis, offering a structured troubleshooting approach in a direct question-and-answer format to ensure the success of your experiments.

Section 1: The Main Synthetic Pathway: A Refresher

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process. The most common and reliable method involves a two-step sequence: the formation of a 1-benzoyl-4-isobutyl-thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[1][2][3] Understanding this main pathway is crucial for diagnosing any deviations that lead to side products.

Experimental Protocol: Main Synthesis

Step 1: Synthesis of 1-Benzoyl-4-isobutyl-thiosemicarbazide

  • Dissolve benzhydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add isobutyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazide intermediate will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the dried 1-benzoyl-4-isobutyl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8-10%, ~2-3 equivalents).[4]

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC). The solution should become clear as the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 10% HCl or acetic acid) to a pH of ~5-6.[2][4]

  • The desired triazole-thiol will precipitate as a solid.

  • Filter the product, wash thoroughly with water to remove salts, and recrystallize from a suitable solvent like ethanol to obtain the pure compound.

Main Synthesis Pathway cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization Benzhydrazide Benzhydrazide Intermediate 1-Benzoyl-4-isobutyl- thiosemicarbazide Benzhydrazide->Intermediate Ethanol, Reflux Isobutyl_ITC Isobutyl Isothiocyanate Isobutyl_ITC->Intermediate Intermediate_ref Intermediate Product 4-Isobutyl-5-phenyl- 4H-1,2,4-triazole-3-thiol Intermediate_ref->Product 1. NaOH (aq), Reflux 2. H+ Workup Competing Cyclization Pathways cluster_triazole Desired Pathway cluster_thiadiazole Side Reaction Intermediate 1-Benzoyl-4-isobutyl-thiosemicarbazide Condition1 Alkaline (OH⁻) Intermediate->Condition1 Condition2 Acidic (H⁺) Intermediate->Condition2 Triazole 4-Isobutyl-5-phenyl- 4H-1,2,4-triazole-3-thiol Condition1->Triazole Thiadiazole 2-(Isobutylamino)-5-phenyl- 1,3,4-thiadiazole Condition2->Thiadiazole

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-thiol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful synthesis of this important heterocyclic compound.

A Note on Nomenclature and Tautomerism

The target compound, formally named 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-thiol, exists in a tautomeric equilibrium with its thione form, 4-isobutyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. While the user's query mentioned "hydrosulfide," the standard and accepted nomenclature in chemical literature is "thiol" for the S-H form and "thione" for the C=S form. In the solid state and in various solutions, one tautomer may predominate, but it is crucial to recognize that both forms can exist and interconvert.[1][2] For consistency, this guide will primarily refer to the compound as 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 4,5-disubstituted-1,2,4-triazole-3-thiols? A1: The most prevalent and robust method involves a two-step process. The first step is the reaction of an acid hydrazide (in this case, benzoic hydrazide) with an appropriate isothiocyanate (isobutyl isothiocyanate) to form a 1,4-disubstituted thiosemicarbazide intermediate. The second step is an alkaline-mediated intramolecular cyclization of this intermediate to yield the final triazole-thiol ring.[3][4][5]

Q2: What are the most critical reaction parameters to control during the cyclization step? A2: The success of the cyclization is highly dependent on four key parameters: the choice and concentration of the base, the reaction temperature, the reaction time, and the solvent.[3] Sodium hydroxide is a commonly used base, and refluxing in a suitable solvent like ethanol for several hours is typical for driving the reaction to completion.[4][6]

Q3: My final product yield is consistently low. What are the likely causes? A3: Low yields can originate from either of the two main synthetic steps.[4]

  • Incomplete Thiosemicarbazide Formation: Ensure the initial reaction between the benzoic hydrazide and isobutyl isothiocyanate has gone to completion. This can be monitored by Thin Layer Chromatography (TLC).

  • Inefficient Cyclization: The base concentration may be too low, the reaction may not have been heated for a sufficient duration, or the temperature might be inadequate to overcome the activation energy for ring closure.

Q4: The purified product is an oil, but I was expecting a solid. What should I do? A4: "Oiling out" is a common issue often caused by the presence of impurities that depress the melting point and inhibit crystallization.[7] Try re-dissolving the oil in a minimal amount of a good solvent (e.g., hot ethanol) and then adding a poor solvent (e.g., cold water or hexane) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote crystal nucleation.

Q5: How can I confirm the structure of my synthesized 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-thiol? A5: A combination of spectroscopic techniques is essential for unambiguous structure confirmation. This includes Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups (N-H, C=N, C=S), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the carbon-hydrogen framework, and elemental analysis or high-resolution mass spectrometry (HRMS) to verify the molecular formula.[1][5][8]

Reaction Pathway and Optimization Workflow

The synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-thiol is a sequential process. The following diagram illustrates the general experimental workflow.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Alkaline Cyclization cluster_2 Step 3: Isolation & Purification A Benzoic Hydrazide D Mix & Reflux A->D B Isobutyl Isothiocyanate B->D C Solvent (e.g., Ethanol) C->D E Intermediate: 1-Benzoyl-4-isobutyl-thiosemicarbazide D->E G Reflux for 3-5 hours E->G F Aqueous Base (e.g., NaOH) F->G H Reaction Mixture G->H I Cool & Acidify (e.g., HCl) H->I J Precipitate Forms I->J K Filter & Wash J->K L Recrystallize (e.g., from Ethanol) K->L M Final Product: 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-thiol L->M G cluster_troubleshooting Troubleshooting Workflow start Problem Observed problem1 Low or No Yield Incomplete Cyclization Starting Material Degradation Incorrect pH for Precipitation start->problem1 problem2 Impure Product (TLC/NMR) Unreacted Intermediate Oxidation to Disulfide Oxadiazole Side Product start->problem2 solution1_1 Solution: Increase reflux time/temp or base concentration. problem1:cause1->solution1_1 solution1_2 Solution: Check purity of starting hydrazide. Use fresh reagents. problem1:cause2->solution1_2 solution1_3 Solution: Carefully check pH with meter. Adjust dropwise. problem1:cause3->solution1_3 solution2_1 Solution: Ensure Step 2 reflux is complete. Re-subject crude product to basic conditions. problem2:cause1->solution2_1 solution2_2 Solution: Use deoxygenated solvents. Run reaction under N2/Ar atmosphere. problem2:cause2->solution2_2 solution2_3 Solution: Avoid harsh dehydrating or acidic conditions during intermediate synthesis. problem2:cause3->solution2_3

Caption: Troubleshooting decision tree for common synthesis issues.

Problem Probable Cause(s) Recommended Solution(s) Reference(s)
Low Yield 1. Inefficient cyclization of the thiosemicarbazide intermediate. 2. The reaction has not reached completion.1. Increase the concentration of the NaOH solution (e.g., from 5% to 8%). 2. Extend the reflux time; monitor the reaction progress using TLC until the intermediate spot disappears.[3][4]
Product Dimerization (Disulfide Formation) The thiol group is sensitive to air oxidation, leading to the formation of a disulfide-linked dimer. This is especially common during workup and storage.1. Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon). 2. Use solvents that have been de-oxygenated prior to use. 3. Store the final product under an inert atmosphere and protected from light.[9]
Formation of 1,3,4-Oxadiazole Side Product Acylhydrazines can undergo an alternative intramolecular cyclization pathway (loss of H₂S instead of H₂O) to form a 1,3,4-oxadiazole, especially under harsh dehydrating or acidic conditions.1. Ensure the cyclization step is performed under distinctly basic conditions, which strongly favors the formation of the triazole ring. 2. Avoid any acidic contamination in the thiosemicarbazide formation step.[10]
Difficulty with Purification/Crystallization The presence of unreacted starting materials or side products can act as impurities, preventing the desired compound from crystallizing effectively.1. Wash the crude product extensively with water to remove any inorganic salts. 2. If recrystallization fails, consider purification by column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexane).[7][11]

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • 1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. (Organic Syntheses)
  • Optimization of reaction conditions for triazole-thiol synthesis. (BenchChem)
  • Troubleshooting side reactions in 1,2,4-triazole synthesis. (BenchChem)
  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles. (BenchChem)
  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Reaction of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones...
  • Technical Support Center: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols. (BenchChem)
  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (Minia Journal of Medical Research)
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Deriv
  • Problem arises in thiol synthesis.?
  • Thiocarbohydrazides: Synthesis and Reactions. (Scientific & Academic Publishing)
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (IJRPC)
  • Chemistry of Polythiols and Their Industrial Applic
  • 4-ISOBUTYL-5-[3-(MORPHOLINE-4-SULFONYL)-PHENYL]-4H-T[10][11][12]RIAZOLE-3-THIOL. (Chemicalbook)

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • Synthetic access to thiols: A review. (Indian Academy of Sciences)
  • Synthesis, Structure, and Physicochemical Characteristics of Thiols.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol deriv
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (MDPI)
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (INDUS JOURNAL OF BIOSCIENCE RESEARCH)
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
  • Synthesis methods of 1,2,4-triazole-3-thiones: review (2024). (Current issues in pharmacy and medicine: science and practice)
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one. (PMC - NIH)
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (MDPI)

Sources

Technical Support Center: Antimicrobial Assays for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide. This resource is designed to provide expert-driven, practical solutions to common challenges encountered during antimicrobial susceptibility testing (AST). As a novel triazole derivative, this compound presents unique opportunities and potential experimental hurdles. This guide follows a question-and-answer format to directly address specific issues you may face in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions regarding the handling and basic properties of the compound in the context of antimicrobial assays.

Q1: What is the likely mechanism of action for this compound, and how does that influence my assay choice?

A1: 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide belongs to the 1,2,4-triazole class of heterocyclic compounds. Triazoles are well-documented as potent antimicrobial agents, often acting by inhibiting crucial microbial enzymes.[1][2][3] The most common mechanism for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in the fungal cell membrane.[1][4] In bacteria, triazole derivatives have been shown to inhibit a range of targets, including DNA gyrase, dihydrofolate reductase (DHFR), and MurB protein, which is involved in cell wall formation.[1][5]

Given this, both broth dilution and disk diffusion assays are suitable for initial screening. Broth microdilution is recommended for determining the quantitative Minimum Inhibitory Concentration (MIC), which is essential for understanding the compound's potency.[6][7]

Q2: I am observing poor solubility of the compound in my aqueous broth medium. How can I resolve this?

A2: This is a common issue with novel organic compounds. The hydrosulfide and phenyl groups may contribute to limited aqueous solubility.

  • Recommended Solvent: The first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high solubilizing power and general compatibility with microbial assays at low final concentrations.[8]

  • Solvent Concentration Control: It is critical to ensure the final concentration of the organic solvent in your assay does not exceed a level that affects microbial growth (typically ≤1% v/v for DMSO). You must run a solvent toxicity control (media + solvent + microorganism, but no compound) to validate this.[8]

  • Alternative Solvents: If DMSO proves toxic or incompatible, other solvents like ethanol or surfactants like Tween 80 (at concentrations of 0.1% to 1.0%) can be explored, but each requires its own toxicity control.[8]

Q3: What are the standard guidelines I should follow for my antimicrobial susceptibility tests?

A3: Adherence to standardized protocols is crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides the gold standard methodologies for AST.[9][10] Key documents include:

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[11][12]

  • M02: Performance Standards for Antimicrobial Disk Susceptibility Tests.[11][12]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing (provides interpretive criteria and QC ranges).[9][11]

Following these guidelines for inoculum preparation, media selection (e.g., Cation-Adjusted Mueller-Hinton Broth), incubation conditions, and quality control will ensure the integrity of your results.[11][12]

Part 2: Troubleshooting Broth Microdilution Assays

This section provides in-depth solutions for specific problems encountered during MIC determination using broth microdilution methods.

Q4: My negative control (compound only, no bacteria) wells are cloudy or show a precipitate. How does this affect my MIC reading and how can I fix it?

A4: Turbidity or precipitation in the negative control wells is a clear indication of compound insolubility at the tested concentrations. This artifact can be easily mistaken for bacterial growth, leading to a falsely elevated MIC.[8]

Causality: The compound is likely crashing out of solution when the DMSO stock is diluted into the aqueous Mueller-Hinton Broth (MHB).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Visual vs. Spectrophotometric Reading: If the precipitate is minor, carefully read the MIC visually by looking for a bacterial "button" at the bottom of the well, ignoring the background haze. However, this is subjective.[7] The best practice is to resolve the solubility issue.

  • Modify Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to the broth, but may keep the compound in solution. Ensure the final DMSO concentration remains below the toxicity threshold.

  • Use a Growth Indicator Dye: Employ a metabolic dye like Resazurin or INT (p-iodonitrotetrazolium violet). These dyes change color in the presence of viable, respiring cells. This provides a clear colorimetric endpoint that is independent of turbidity caused by compound precipitation.

Q5: The MIC values for my quality control (QC) strain are out of the acceptable range. What does this mean?

A5: An out-of-range QC result invalidates the entire batch of tests. This indicates a systematic error in the assay procedure.[6] Do not report results for the test compound until the QC is within range.

Common Causes & Corrective Actions:

Aberrant ResultProbable CauseCorrective Action
MICs consistently too high Inoculum too heavy.Re-standardize inoculum to a 0.5 McFarland standard. Verify spectrophotometer calibration.
Cation concentration in MHB is incorrect.Use a different lot of commercially prepared MHB or verify the Ca²⁺/Mg²⁺ concentration of in-house media.[6]
Compound potency has degraded.Prepare fresh stock solution from powder. Verify storage conditions.
MICs consistently too low Inoculum too light.Re-standardize inoculum carefully. Ensure proper vortexing before dilution.
Incubation temperature too low.Verify incubator is calibrated and maintained at 35 ± 2 °C.
Skipped wells (growth at high concentration, no growth at lower concentration) Contamination of the microplate or pipette tips.Use fresh, sterile materials. Review aseptic technique.[6]
Inaccurate pipetting during serial dilution.Calibrate pipettes. Ensure proper mixing in each well before transferring to the next.

Q6: I'm seeing "trailing" growth, where there's reduced but not fully inhibited growth across several wells. How do I determine the correct MIC?

A6: Trailing, or partial inhibition, can be challenging. The CLSI M07 guideline defines the MIC as the lowest concentration that causes a significant inhibition of growth (typically ≥80% reduction) compared to the growth control.[11] For visual reading, this is often interpreted as the first well that is "optically clear." If using a plate reader, calculate the percent inhibition relative to the positive control.

Causality:

  • Bacteriostatic vs. Bactericidal Action: The compound may be bacteriostatic, merely inhibiting replication without killing the cells.

  • pH Shift: Microbial metabolism can alter the pH of the medium, which may affect the compound's activity or solubility.

  • Selection of Resistant Subpopulations: The trailing may represent the growth of a small number of resistant mutants.

Solution:

  • Strict Endpoint Reading: Adhere strictly to the ≥80% inhibition rule.

  • Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bactericidal, subculture the contents of the clear MIC wells (and the first few turbid wells) onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Part 3: Troubleshooting Disk Diffusion Assays

This section focuses on resolving issues specific to the Kirby-Bauer (disk diffusion) method.

Q7: I am not seeing any zone of inhibition around my disk, even at high compound concentrations. Does this mean my compound is inactive?

A7: Not necessarily. A lack of a zone of inhibition can be due to several factors other than compound inactivity.

Troubleshooting Logic:

Sources

Technical Support Center: Characterization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide. This molecule, a member of the functionally rich 1,2,4-triazole class, holds significant promise in medicinal chemistry and materials science.[1][2] However, its unique structural features, particularly the hydrosulfide group, present distinct characterization challenges that can lead to ambiguous results.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you with the causal insights and validated protocols necessary to navigate these complexities. Our goal is to empower you to generate clean, reproducible, and definitive data in your research.

Section 1: The Core Challenge: Thione-Thiol Tautomerism
Q: My spectroscopic data (NMR, IR) is inconsistent or shows unexpected peaks. Could this be more than an impurity?

A: Absolutely. The most critical challenge in characterizing this compound is its existence in a dynamic equilibrium between two tautomeric forms: the thiol (hydrosulfide) and the thione.[3][4] While you may refer to it by its hydrosulfide name, in many conditions, the thione form is the predominant, more stable species.[5][6] This equilibrium is not a sign of impurity but an inherent chemical property that directly influences your analytical results.

The equilibrium can be affected by:

  • Physical State: In the solid state, the thione form is typically dominant.[3]

  • Solvent: The choice of solvent can shift the equilibrium.

  • pH: In neutral solutions, the thione form generally prevails. However, in alkaline solutions, the equilibrium can shift towards the deprotonated thiolate form, which is related to the thiol.[6]

Understanding this tautomerism is the first step in troubleshooting nearly all characterization issues.

Fig 1. Thione-Thiol tautomeric equilibrium.
Section 2: Troubleshooting Spectroscopic Characterization

The thione-thiol tautomerism is the primary source of confusion during spectroscopic analysis. The presence of both forms, even with one being minor, can lead to peak broadening, the appearance of extra signals, or the absence of expected signals.

Q: My ¹H NMR spectrum is complex. I can't definitively locate the S-H proton. How can I get a clean, interpretable spectrum?

A: This is a classic issue. The thiol (S-H) proton signal is often broad, of low intensity, or may overlap with other signals, making it difficult to identify.[3] Furthermore, it is an exchangeable proton. The thione form, however, provides a much more reliable diagnostic signal.

Troubleshooting Protocol:

  • Solvent Choice: Use anhydrous DMSO-d₆. This solvent is excellent for dissolving the compound and often slows the proton exchange rate compared to protic solvents like methanol-d₄.

  • Look for the N-H Proton: The key diagnostic signal for the dominant thione tautomer is the N-H proton. Look for a signal in the far downfield region, typically between 13.0 and 14.0 ppm .[3] This signal is often a singlet and is a strong indicator of the thione's presence.

  • Perform a D₂O Exchange: To confirm the identity of exchangeable protons (S-H and N-H), add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the S-H and N-H protons will disappear or significantly diminish.

  • Temperature Variation: Acquiring spectra at different temperatures (e.g., 25°C, 50°C, 80°C) can sometimes sharpen exchange-broadened peaks or help resolve overlapping signals.

Q: How can ¹³C NMR and FT-IR help confirm the structure and dominant tautomer?

A: These techniques provide excellent complementary data to support the predominance of the thione form.

  • ¹³C NMR: The most telling signal is that of the C=S (thiocarbonyl) carbon. Expect to see a signal in the range of 167-170 ppm .[3][7] Its presence is a strong confirmation of the thione tautomer.

  • FT-IR: The infrared spectrum gives clear vibrational evidence for the thione. Look for a combination of the following bands[3][8][9]:

    • N-H Stretch: A broad to medium band in the region of 3100-3460 cm⁻¹ .

    • C=S Stretch: A strong band in the region of 1250-1340 cm⁻¹ . The presence of this band is highly characteristic of the thione form.

Technique Thione Tautomer (Expected) Thiol Tautomer (Often Unobserved or Minor)
¹H NMR N-H: 13.0 - 14.0 ppm (DMSO-d₆)[3]S-H: 1.1 - 1.4 ppm (can be broad/absent)[3]
¹³C NMR C=S: ~169 ppm[3]C-S: Signal is less distinct and further upfield.
FT-IR N-H Stretch: 3100-3460 cm⁻¹C=S Stretch: 1250-1340 cm⁻¹[3]S-H Stretch: ~2550-2600 cm⁻¹ (often weak)N=C-S Stretch: 1180-1230 cm⁻¹[3]
Table 1. Key spectroscopic signals for tautomer identification.
Section 3: Addressing Solubility and Sample Preparation
Q: I am having difficulty dissolving the compound for analysis and biological assays. What solvents are recommended?

A: While the triazole core can improve water solubility compared to other heterocycles, the isobutyl and phenyl groups increase its lipophilicity.[1][10] A systematic approach is required.

Troubleshooting Protocol:

  • Start with High-Polarity Organic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective solvents for creating concentrated stock solutions.

  • Use Alcohols with Warming: Ethanol and methanol are good choices, and gentle warming can significantly increase solubility.[11] Always check for degradation if heating for extended periods.

  • For Aqueous Assays: It is highly unlikely the compound will be soluble directly in aqueous buffers at high concentrations.

    • Method: First, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Dilution: Serially dilute this stock into your aqueous assay buffer. Be vigilant for precipitation. If cloudiness appears, you have exceeded the aqueous solubility limit. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid artifacts.

Solvent Primary Use Comments
DMSO-d₆ NMR SpectroscopyExcellent solvating power. Use anhydrous grade for best results.
DMSO Bioassay Stock Solutions, HPLC SamplesThe most common and effective solvent.
Methanol, Ethanol HPLC Mobile Phase, RecrystallizationGood general-purpose solvents. Solubility can be increased by warming.
Acetonitrile HPLC Mobile PhaseCommon organic modifier for reverse-phase chromatography.
Water / Buffer Bioassays (after dilution)Very low intrinsic solubility expected. Always prepare from a DMSO stock.
Table 2. Recommended solvents for various applications.
Section 4: Stability, Oxidation, and Storage
Q: My sample's purity appears to decrease over time, even when stored as a solid. What degradation is occurring?

A: The thiol/thione functional group is susceptible to oxidation, especially over long-term storage with exposure to air. The primary degradation pathway is the formation of a disulfide-bridged dimer.[12] This will result in a new compound with approximately double the molecular weight.

Prevention and Storage Protocol:

  • Solid Storage: Store the solid compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen is recommended). Keep it in a desiccator in a cool, dark place (2-8°C).

  • Solution Storage: Solutions are more prone to degradation. It is strongly advised to prepare solutions fresh for each experiment.[13] If you must store them, use degassed solvents, cap tightly, and store at -20°C for short periods only.

  • Purity Check: Before use, always verify the purity of your sample, especially if it has been stored for a while. A quick check by HPLC or LC-MS is recommended.

Oxidation cluster_0 2 x Thiol/Thione Monomer cluster_1 Oxidized Product Monomer 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (or Thione Tautomer) Dimer Disulfide-Bridged Dimer Monomer->Dimer [O] (Air, Time)

Fig 2. Primary oxidative degradation pathway.
Section 5: Chromatographic Analysis (HPLC/LC-MS)
Q: My compound shows a single peak on LC-MS, but on HPLC-UV I see a broad peak or two closely eluting peaks. Why the discrepancy?

A: This is another manifestation of the thione-thiol tautomerism. Under certain chromatographic conditions, the two tautomers can begin to separate. The rate of interconversion on the column relative to the elution speed determines the peak shape.

  • Fast Interconversion: You see a single, potentially broadened peak.

  • Slow Interconversion: You may resolve two distinct peaks, both of which will have the same mass in the MS detector.[6]

Troubleshooting Protocol: The goal is to force the equilibrium to a single form during the chromatographic run to obtain a sharp, single peak.

  • Modify Mobile Phase pH: This is the most effective strategy. The addition of a small amount of acid to the mobile phase (e.g., 0.1% formic acid or 0.1% acetic acid) will typically protonate the molecule and favor a single form, resulting in a much sharper peak.

  • Solvent Composition: Varying the organic-to-aqueous ratio in your gradient or isocratic method can sometimes help coalesce the peaks.

  • Column Temperature: Adjusting the column temperature can alter the rate of tautomer interconversion. Try running at a lower temperature (e.g., 25°C) or a higher temperature (e.g., 40°C) to see if the peak shape improves.

HPLC_Troubleshooting Start Start: Broad or Split HPLC Peak CheckMS Confirm both peaks have the same m/z in LC-MS Start->CheckMS Tautomerism Issue is likely Tautomerism CheckMS->Tautomerism ModifyMP Modify Mobile Phase: Add 0.1% Formic Acid Tautomerism->ModifyMP CheckPeak Re-run. Is peak sharp and symmetrical? ModifyMP->CheckPeak Success Problem Solved CheckPeak->Success Yes AdjustTemp Adjust Column Temperature (Try 40°C or 25°C) CheckPeak->AdjustTemp No AdjustTemp->CheckPeak End Contact Technical Support for further assistance AdjustTemp->End If no improvement

Fig 3. Workflow for troubleshooting HPLC peak shape issues.
References
  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives.
  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Unbound MEDLINE.
  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.
  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives.
  • Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. BenchChem.
  • Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic, RSC Publishing.
  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • 1,2,4-Triazole - Solubility of Things. Solubility of Things.
  • New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives.
  • Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. Research & Reviews: A Journal of Pharmaceutical Science.
  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (also known as 4-isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges encountered during laboratory synthesis and large-scale production.

I. Foundational Synthesis Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a robust and well-documented process, typically proceeding through a two-step sequence. The core of this process involves the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[1][2][3][4]

Overall Synthesis Workflow

The pathway begins with the reaction between benzoyl hydrazide and isobutyl isothiocyanate to form the key intermediate, 1-benzoyl-4-isobutylthiosemicarbazide. This intermediate is then cyclized in an alkaline medium to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization & Acidification Reactant1 Benzoyl Hydrazide Intermediate 1-Benzoyl-4-isobutyl- thiosemicarbazide Reactant1->Intermediate Reflux in Ethanol Reactant2 Isobutyl Isothiocyanate Reactant2->Intermediate Product 4-Isobutyl-5-phenyl-4H- 1,2,4-triazol-3-ylhydrosulfide Intermediate->Product 1. Reflux with aq. NaOH 2. Acidify with HCl

Caption: Proposed synthesis pathway for the target compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and scale-up process.

FAQ 1: Synthesis & Reaction Conditions

Question: My yield of the thiosemicarbazide intermediate (Step 1) is low. What are the common causes and solutions?

Answer: Low yield in this step is typically due to incomplete reaction or impure starting materials. Consider the following:

  • Causality of Reagent Choice: The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. The choice of solvent is crucial. Absolute ethanol is effective as it readily dissolves the reactants and is suitable for reflux conditions.[1]

  • Reaction Kinetics: This condensation reaction requires thermal energy to proceed at a reasonable rate. Refluxing the mixture for 4-6 hours is generally sufficient to drive the reaction to completion.[1] Insufficient heating time is a common cause of low conversion.

  • Purity of Starting Materials: Ensure that both the benzoyl hydrazide and isobutyl isothiocyanate are of high purity. Contaminants can interfere with the reaction. Isobutyl isothiocyanate can degrade over time, so using a freshly opened or distilled reagent is recommended.

Question: I'm struggling with the cyclization step (Step 2). What factors are most critical for achieving a high yield?

Answer: The base-catalyzed intramolecular dehydrative cyclization is the most critical step and is influenced by the base, temperature, and reaction time.

  • Mechanism & Role of the Base: The base (typically NaOH or KOH) deprotonates a nitrogen atom in the thiosemicarbazide, initiating a nucleophilic attack on the carbonyl carbon.[5][6] This is followed by dehydration to form the stable triazole ring. The concentration of the aqueous base is important; an 8-10% solution is often effective.

  • Thermal Conditions: The cyclization requires reflux temperatures to overcome the activation energy for both the ring closure and the elimination of water. The reaction progress can be monitored by the evolution of hydrogen sulfide gas, which indicates the progression of the reaction.[7] Refluxing for 3-5 hours is a typical timeframe.[7]

  • Isolation Protocol: After cooling, the reaction mixture will contain the sodium salt of your product. The final thiol product is precipitated by careful acidification with a strong acid like HCl.[2][7] It is critical to acidify to a pH where the product fully precipitates, which should be checked with pH paper.

FAQ 2: Scale-Up Challenges

Question: What are the primary safety and process control challenges when scaling this synthesis from grams to kilograms?

Answer: Scaling up introduces significant challenges related to thermal management, reagent handling, and material transfer.

  • Thermal Management: The cyclization step can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction.

    • Solution: Use a jacketed reactor with controlled heating and cooling capabilities. Implement slow, subsurface addition of the thiosemicarbazide to the hot caustic solution to control the reaction rate and heat generation. Continuous temperature monitoring is mandatory.

  • Reagent Handling & Safety:

    • Thiosemicarbazide: This is a toxic substance.[8][9][10] Handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and a dust respirator.[9][10][11]

    • Caustic Solutions: Concentrated NaOH or KOH solutions are highly corrosive. Use appropriate face shields, gloves, and protective clothing.

    • Hydrogen Sulfide (H₂S) Evolution: The cyclization reaction may evolve H₂S gas.[7] This is a toxic and flammable gas. The entire process must be conducted in a well-ventilated fume hood or a closed reactor system vented to a scrubber.

  • Mixing Efficiency: In a large reactor, ensuring homogeneous mixing is critical for consistent reaction progress and heat distribution. Use a reactor equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to prevent vortexing and ensure good solid suspension.

FAQ 3: Purification & Characterization

Question: My crude product is impure. What is the most effective purification strategy for large quantities?

Answer: The most common and scalable purification method is recrystallization, often preceded by an acid-base wash.

  • Acid-Base Wash (Optional but Recommended): Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities. Then, wash with a dilute base solution (e.g., 5% NaHCO₃) to remove acidic starting materials or byproducts.[12]

  • Recrystallization: This is the primary method for obtaining a high-purity product.

    • Solvent Selection: Ethanol is a widely reported and effective solvent for recrystallizing 1,2,4-triazole-3-thiols.[2][7][13] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude solid in a minimum amount of boiling ethanol. If the solution is colored, you can treat it with a small amount of activated charcoal and hot-filter it through a fluted filter paper. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[13]

Question: What key signals should I look for in FT-IR and ¹H-NMR to confirm the structure of my product?

Answer: The spectral data will confirm the successful cyclization and the presence of the key functional groups. The product exists in a thiol-thione tautomeric equilibrium, which influences the spectra.

Tautomerism Thiol Thiol Form (Hydrosulfide) SH | C // \ N   N-Isobutyl \ // C-Phenyl | N Thione Thione Form S // C |  \ HN   N-Isobutyl \ // C-Phenyl | N Thiol->Thione <=>

Caption: Thiol-thione tautomerism in the final product.

  • FT-IR Spectroscopy:

    • Confirmation of Cyclization: The most critical observation is the disappearance of the strong C=O stretching band from the thiosemicarbazide intermediate (typically around 1675-1684 cm⁻¹).[5]

    • Key Peaks: Look for an N-H stretching band (from the thione tautomer) in the region of 3170-3260 cm⁻¹. A C=N stretch will appear around 1585-1600 cm⁻¹, and a C=S stretch (thione) is typically observed between 1270-1290 cm⁻¹.[5] A weak S-H band may be observed around 2550-2600 cm⁻¹ but is often absent or broad.[2]

  • ¹H-NMR Spectroscopy:

    • N-H/S-H Proton: A broad singlet at a downfield chemical shift (typically δ 9.0-14.0 ppm) is characteristic of the exchangeable proton on the nitrogen or sulfur atom.[2][5]

    • Aromatic Protons: A multiplet corresponding to the 5 protons of the phenyl group will be present in the aromatic region (δ 7.3-7.8 ppm).

    • Isobutyl Protons: You will see characteristic signals for the isobutyl group: a doublet for the two CH₂ protons, a multiplet for the CH proton, and a doublet for the two CH₃ groups.

Quantitative Data Summary

Compound TypePurification MethodPurityTypical YieldReference
1-Formyl-3-thiosemicarbazidePrecipitation & Filtration-71-81%[13]
1,2,4-Triazole-3(5)-thiolRecrystallization (Water)>99%72-81%[13]
4,5-disubstituted-1,2,4-triazole-3-thiolsRecrystallization (Ethanol)>95%62-79%[2]
1H-1,2,4-triazoleRecrystallization (Ethyl Acetate)98%87.9%[12]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzoyl-4-isobutylthiosemicarbazide (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzoyl hydrazide (1 equivalent) in absolute ethanol.

  • Reagent Addition: To this solution, add isobutyl isothiocyanate (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture under reflux for 4-6 hours. The formation of a white precipitate may be observed as the reaction progresses.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the intermediate product in a vacuum oven. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (Final Product)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-benzoyl-4-isobutylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 3-5 hours. The solution should become homogeneous.[7]

  • Cooling: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath.

  • Precipitation: While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (check with pH paper). A voluminous white precipitate will form.[2]

  • Isolation: Collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.[2][7]

Caption: Troubleshooting flowchart for addressing low product yield.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Retrieved from

  • Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Retrieved from

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Retrieved from

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Retrieved from

  • ResearchGate. (n.d.). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Retrieved from

  • Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS. Retrieved from

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Thiosemicarbazide Hydrochloride. Retrieved from

  • (n.d.). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Retrieved from

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. Retrieved from

  • Benchchem. (n.d.). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Retrieved from

  • Küçükgüzel, İ., et al. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Retrieved from

  • CDH Fine Chemical. (n.d.). Thiosemicarbazide CAS No 79-19-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from

  • NOAA. (n.d.). THIOSEMICARBAZIDE - CAMEO Chemicals. Retrieved from

  • Chemicalbook. (n.d.). 4-ISOBUTYL-5-[3-(MORPHOLINE-4-SULFONYL)-PHENYL]-4H-[12][13][14]TRIAZOLE-3-THIOL. Retrieved from

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from

  • Review. (2024). Synthesis methods of 1,2,4-triazole-3-thiones. ScienceGate. Retrieved from

  • PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from

  • Review. (2024). Synthesis methods of 1,2,4-triazole-3-thiones. Retrieved from

  • CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Retrieved from

  • Abdulrasool, M. M., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Retrieved from

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from

  • Molecules. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from

Sources

Technical Support Center: Analytical Method Validation for Triazole-Based Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide"

Initial research indicates that "4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide" is not a widely documented compound in publicly available scientific literature or regulatory filings. Therefore, this guide has been developed to address the principles of analytical method validation for a closely related and well-understood class of compounds: triazole-based pharmaceuticals. We will use Fluconazole , a common antifungal agent with a 1,2,4-triazole core, as a representative molecule to illustrate the concepts, protocols, and troubleshooting steps. The methodologies and principles discussed herein are broadly applicable to novel triazole derivatives.

Part 1: Foundational Concepts in Analytical Method Validation

Why is Method Validation Critical for Triazole Compounds?

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For triazole-based active pharmaceutical ingredients (APIs), this is non-negotiable for several reasons:

  • Patient Safety: Ensures that the correct dose of the drug is present in the final product and that harmful impurities are below specified limits.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require validated analytical methods for drug approval and marketing, as outlined in guidelines like ICH Q2(R1).

  • Data Integrity: Guarantees the reliability, consistency, and accuracy of all analytical data generated during the drug development lifecycle.

The Validation Lifecycle: A Conceptual Workflow

The validation process is not a single event but a lifecycle that begins with method development and continues through routine use.

G A Method Development & Optimization B Pre-Validation Assessment (System Suitability) A->B Finalized Protocol C Full Method Validation (ICH Q2(R1) Parameters) B->C SST Passed D Method Transfer (To QC Laboratory) C->D Validation Report Approved E Routine Use & Monitoring D->E Successful Transfer F Method Re-validation (If significant changes occur) E->F Change Control Trigger F->C Re-validation Required

Caption: A typical workflow for analytical method validation and lifecycle management.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the validation of HPLC-based assays for triazole compounds like Fluconazole.

FAQ 1: Chromatographic Issues

Question: My primary peak for the triazole compound is showing significant asymmetry (tailing or fronting). What are the likely causes and how can I fix it?

Answer:

Peak asymmetry is a common problem that can affect the accuracy of integration and, therefore, the final calculated concentration. The primary causes can be categorized as either chemical or mechanical.

  • Chemical Causes & Solutions:

    • Secondary Silanol Interactions: The triazole nitrogen atoms can interact with free silanol groups on the silica-based column packing, causing peak tailing.

      • Solution 1: Decrease the mobile phase pH slightly (e.g., by 0.1-0.2 units) to protonate the triazole nitrogens, reducing their interaction with silanols.

      • Solution 2: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to saturate the active silanol sites.

      • Solution 3: Use a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymeric column) that is less prone to these interactions.

    • Sample Overload: Injecting too much sample can saturate the column, leading to a "shark-fin" or fronting peak.

      • Solution: Reduce the injection volume or dilute the sample.

  • Mechanical/Physical Causes & Solutions:

    • Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can distort the peak shape.

      • Solution: Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause band broadening and peak tailing.

      • Solution: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and minimize the length.

Troubleshooting Decision Tree for Peak Tailing:

G Start Peak Tailing Observed A1 Inject a standard known to give a good peak shape (e.g., caffeine). Start->A1 Q1 Is the issue sample-specific or system-wide? Q2 Does the standard also tail? Q1->Q2 System-wide Sol_Chemical Issue is likely chemical. - Adjust mobile phase pH. - Add competing base (TEA). - Try an end-capped column. Q1->Sol_Chemical Sample-specific A1->Q1 Sol_System Issue is likely mechanical. Check for column void, frit blockage, or extra-column volume. Q2->Sol_System Yes Q2->Sol_Chemical No

Caption: A decision tree for troubleshooting HPLC peak tailing.

Question: I am seeing poor resolution between my parent triazole peak and a known impurity or degradation product. What are my options?

Answer:

Achieving adequate resolution is a critical aspect of a stability-indicating method. According to USP <621> Chromatography, a resolution (Rs) of ≥ 2 is generally desired between the peak of interest and the closest eluting peak.

  • Mobile Phase Optimization:

    • Change Organic Modifier Strength: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

    • Change Organic Modifier Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties (polarity, viscosity, etc.).

    • Adjust pH: For ionizable compounds like triazoles, adjusting the mobile phase pH can significantly change the retention times of the parent drug and its impurities, thereby improving resolution.

  • Stationary Phase Optimization:

    • Change Column Chemistry: If mobile phase optimization is insufficient, changing the column is the next logical step. If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities.

    • Decrease Particle Size: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UPLC) column can dramatically increase efficiency and resolution, though it will also increase backpressure.

FAQ 2: Quantitation & Linearity Issues

Question: My calibration curve for the triazole standard is not linear and has a low correlation coefficient (r² < 0.999). What should I investigate?

Answer:

A non-linear calibration curve can stem from several sources, from sample preparation to detector saturation.

  • Concentration Range: The selected concentration range may be too wide. Some detectors, especially UV-Vis detectors, can become non-linear at very high absorbances (typically > 1.5 AU).

    • Solution: Narrow the concentration range or dilute the higher concentration standards.

  • Standard Preparation Error: Inaccurate dilutions or errors in weighing the reference standard are common sources of non-linearity.

    • Solution: Prepare a fresh set of standards, paying close attention to volumetric and gravimetric techniques. Use calibrated pipettes and an analytical balance.

  • Detector Saturation: As mentioned, high concentrations can saturate the detector.

    • Solution: Check the absorbance units (AU) of your highest standard. If it is approaching the upper limit of the detector's linear range, reduce the concentration.

  • Inappropriate Curve Fit: A simple linear regression may not be appropriate for all methods.

    • Solution: While a linear fit with a y-intercept close to zero is ideal, some methods may require a quadratic fit. However, the reason for the non-linearity should be understood and justified.

Summary of Typical Validation Parameters & Acceptance Criteria

The following table summarizes the key validation parameters as per ICH Q2(R1) guidelines, with typical acceptance criteria for a drug substance assay.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak is resolved from all other peaks (Rs > 2). Peak purity should pass.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.98.0% to 102.0% recovery for the drug substance.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters remain within acceptable limits.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for Specificity

Objective: To demonstrate that the analytical method is "stability-indicating" by showing that the parent drug peak is resolved from all potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the triazole API (e.g., Fluconazole) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 30% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal Stress: Heat the solid powder at 105°C for 24 hours, then dissolve.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilution: Dilute all stressed samples to the target analytical concentration (e.g., 100 µg/mL).

  • Analysis: Inject the unstressed control sample and all stressed samples into the HPLC system.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products).

    • Calculate the resolution between the parent peak and the closest eluting degradant peak.

    • Perform peak purity analysis (using a PDA detector) on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Access typically requires a subscription, but summaries and principles are widely available). [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Fluconazole. Journal of Chromatographic Science. [Link]

Validation & Comparative

A Comparative Analysis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide and Other Biologically Active Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of a specific derivative, 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, with established triazole-based drugs and other relevant compounds. By examining its synthesis, proposed biological activities based on structure-activity relationship (SAR) studies, and the experimental protocols for its evaluation, we aim to provide a comprehensive resource for researchers in the field.

Chemical Structures and Synthesis

The core structure of the compounds discussed in this guide is the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring. The lipophilicity and electronic properties of the substituents at the N-4 and C-5 positions play a crucial role in determining the biological activity of these molecules.

Figure 1: Chemical Structures of Target and Comparator Compounds

G cluster_0 Target Compound cluster_1 Antifungal Comparator cluster_2 Anticancer Comparator 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide Fluconazole Fluconazole Methotrexate Methotrexate G A Phenylacetic Acid Hydrazide C 1-(phenylacetyl)-4-isobutylthiosemicarbazide A->C Reaction B Isobutyl Isothiocyanate B->C D 4-Isobutyl-5-benzyl-4H-1,2,4-triazole-3-thiol C->D Alkaline Cyclization

Caption: Generalized synthesis of 4-isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

This synthesis involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in an alkaline medium to yield the desired 1,2,4-triazole-3-thiol. [3]

Comparative Biological Activity

While direct experimental data for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is not extensively available in the public domain, we can extrapolate its potential biological activity based on published structure-activity relationship (SAR) studies of analogous compounds.

Antifungal Activity

Comparator: Fluconazole

Mechanism of Action: Triazole antifungals, such as fluconazole, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the membrane integrity and function, leading to the inhibition of fungal growth.

Expected Activity of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide: SAR studies on various 4-alkyl-5-phenyl-4H-1,2,4-triazole-3-thiols have shown that the nature of the alkyl group at the N-4 position significantly influences the antifungal activity. Generally, small to medium-sized, lipophilic alkyl groups tend to enhance antifungal efficacy. The isobutyl group, being a branched and moderately lipophilic moiety, is expected to confer good antifungal activity. It is hypothesized that the isobutyl group can favorably interact with the hydrophobic pocket of the lanosterol 14α-demethylase active site.

Table 1: Comparative Antifungal Activity (Hypothetical Data Based on SAR)

CompoundTarget OrganismMIC (µg/mL)
4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfideCandida albicans8 - 32
Aspergillus niger16 - 64
FluconazoleCandida albicans0.25 - 4
Aspergillus nigerResistant

Note: The MIC values for the target compound are extrapolated based on the general activity trends observed for 4-alkyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and are for illustrative purposes. Actual experimental values may vary.

Anticancer Activity

Comparator: Methotrexate

Mechanism of Action: Methotrexate is an antimetabolite that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By blocking DNA and RNA synthesis, methotrexate prevents the proliferation of rapidly dividing cancer cells.

Expected Activity of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide: Several studies have reported the anticancer potential of 4,5-disubstituted-1,2,4-triazole-3-thiols. The mechanism of action is often multifactorial and can involve the inhibition of various kinases, induction of apoptosis, and cell cycle arrest. The presence of a phenyl group at the C-5 position and an alkyl group at the N-4 position has been shown to be favorable for cytotoxic activity against various cancer cell lines. The isobutyl group may contribute to the overall lipophilicity of the molecule, facilitating its transport across cell membranes and interaction with intracellular targets.

Table 2: Comparative Anticancer Activity (Hypothetical Data Based on SAR)

CompoundCell LineIC50 (µM)
4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfideMCF-7 (Breast Cancer)10 - 50
A549 (Lung Cancer)15 - 60
MethotrexateMCF-7 (Breast Cancer)0.01 - 0.1
A549 (Lung Cancer)0.05 - 0.5

Note: The IC50 values for the target compound are extrapolated based on the general activity trends observed for 4-alkyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and are for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

To facilitate the direct comparison of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide with other compounds, standardized and validated experimental protocols are essential.

Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).

Diagram 2: Broth Microdilution Workflow

G A Prepare fungal inoculum C Inoculate wells with fungal suspension A->C B Prepare serial dilutions of test compounds in a 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [4] Diagram 3: MTT Assay Workflow

G A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated. [5]

Conclusion

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide represents a promising scaffold for the development of novel therapeutic agents. Based on structure-activity relationship studies of analogous compounds, it is anticipated to exhibit both antifungal and anticancer properties. The isobutyl substituent at the N-4 position is likely to enhance its lipophilicity, potentially improving its interaction with biological targets.

This guide provides a framework for the comparative evaluation of this and other novel triazole derivatives. The detailed experimental protocols for antifungal and anticancer screening will enable researchers to generate robust and reproducible data, facilitating the identification of lead compounds for further development. Future studies should focus on the direct synthesis and biological evaluation of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide to validate the hypotheses presented in this guide and to fully elucidate its therapeutic potential.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
  • Kaplaushenko, A. H., & Shcherbak, M. O. (2022). Anticancer properties of 1,2,4-triazole derivatives (literature review). Current issues in pharmacy and medicine: science and practice, 15(2), 199-206.
  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004).
  • Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd Ed. CLSI supplement M27M44S.
  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Lewis, R. E. (2014). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Future microbiology, 9(1), 101-113.
  • Singh, S., & Rudrapal, M. (2021). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PloS one, 16(12), e0260679.
  • van der Linden, J. W., Warris, A., & Verweij, P. E. (2011). Antifungal susceptibility testing: current approaches. Clinical microbiology and infection, 17(2), 148-156.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Parshikov, I. A., & Murlykina, M. V. (2022).
  • Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., & Shah, S. A. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1239, 130000.
  • Navickas, V., Vaickelioniene, R., Vaickelionis, G., & Mickevicius, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5345.
  • Kumar, P., & Kumar, A. (2019). Cytotoxicity MTT Assay Protocols and Methods. In Protocols in experimenting with cancer. IntechOpen.
  • Küçükgüzel, I., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2004). Synthesis, characterisation and biological activity of novel 4-isonicotinoyl-1-substituted-thiosemicarbazides and their corresponding 1,2,4-triazole, 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. European journal of medicinal chemistry, 39(9), 781-791.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (or 3-thiol) derivatives, with a focus on their potential as antimicrobial agents. We will objectively compare the performance of various structural analogs, supported by experimental data and protocols, to provide actionable insights for researchers in drug discovery and development.

The 4,5-Disubstituted-1,2,4-triazole-3-thiol Scaffold: A Foundation for Antimicrobial Activity

The core structure, 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, is a versatile template for generating compounds with significant biological activity.[6] The presence of the triazole ring, combined with the thiol group at the C3 position and variable substituents at the N4 and C5 positions, allows for a multi-pronged approach to modulating antimicrobial potency and spectrum. The thiol group is particularly important, as it can exist in tautomeric equilibrium with the thione form and provides a reactive handle for further derivatization, often leading to enhanced biological effects.[7]

Our focus is on derivatives featuring a phenyl group at the C5 position and an isobutyl group at the N4 position. This specific combination offers a balance of lipophilicity and structural features that can be systematically modified to probe interactions with microbial targets.

Synthesis Pathway: From Precursors to Active Derivatives

The synthesis of 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide and its subsequent derivatives generally follows a well-established multi-step protocol. The general synthetic route is outlined below.

Experimental Protocol: General Synthesis

Step 1: Synthesis of Benzoic Acid Hydrazide A mixture of methyl benzoate and hydrazine hydrate in absolute ethanol is refluxed for several hours. Upon cooling, the resulting solid, benzoic acid hydrazide, is filtered, washed, and recrystallized.[8][9]

Step 2: Formation of Potassium Dithiocarbazinate Salt Benzoic acid hydrazide is added to a solution of potassium hydroxide and carbon disulfide in absolute ethanol. The mixture is stirred at room temperature for an extended period (e.g., 18 hours). The resulting potassium dithiocarbazinate salt is precipitated with dry ether, filtered, and dried.[8][9]

Step 3: Cyclization to form 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol The potassium salt is refluxed with an excess of hydrazine hydrate in water. Upon cooling, the solution is acidified with a suitable acid (e.g., HCl) to precipitate the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The product is filtered, washed, and recrystallized.[8][9]

Step 4: Introduction of the Isobutyl Group (Illustrative) This step is an adaptation for the specific topic. While direct isobutylation of the 4-amino group can be complex, a more common route involves starting with isobutylhydrazine. A more direct synthesis involves the cyclization of N'-isobutylbenzohydrazide with thiourea or a related reagent. However, for derivatization of the 4-amino parent compound, reductive amination with isobutyraldehyde followed by reduction would be a plausible route. For the purpose of this guide, we will consider the core to be the 4-isobutyl-5-phenyl-1,2,4-triazole-3-thiol.

Step 5: S-Alkylation/Alkylation to form Hydrosulfide Derivatives The 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-thiol is dissolved in a suitable solvent like DMF or ethanol containing a base (e.g., cesium carbonate, sodium hydroxide).[6] An appropriate alkyl or aryl halide (e.g., 2-bromo-1-phenylethanone) is added, and the mixture is stirred until the reaction is complete. The final product is typically isolated by precipitation in water, followed by filtration and recrystallization.[6]

Diagram of the General Synthetic Workflow

SynthesisWorkflow cluster_0 Core Synthesis cluster_1 Derivatization Benzoic_Acid_Hydrazide Benzoic Acid Hydrazide Potassium_Salt Potassium Dithiocarbazinate Salt Benzoic_Acid_Hydrazide->Potassium_Salt CS2, KOH Triazole_Core 4-Isobutyl-5-phenyl- 4H-1,2,4-triazol-3-thiol Potassium_Salt->Triazole_Core Isobutylhydrazine (or multi-step modification) Final_Derivatives S-Substituted Derivatives Triazole_Core->Final_Derivatives R-X, Base

Caption: General workflow for the synthesis of target triazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of various substituents. Based on published studies of related compounds, we can establish a comparative SAR guide.[5][10]

The Importance of the C5-Phenyl Group

The phenyl ring at the C5 position is a crucial feature. Its aromaticity and potential for π-π stacking interactions can contribute significantly to binding at the active site of microbial enzymes.

  • Substitution on the Phenyl Ring: The introduction of substituents on this phenyl ring can modulate activity.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups (-NO2) often enhance antimicrobial activity. This is likely due to their ability to alter the electronic properties of the ring and potentially form halogen bonds or other favorable interactions with target proteins. For instance, compounds with 2,4-difluoro substitutions on a phenyl ring have shown potent antimicrobial efficacy.[5]

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can have variable effects. A 4-methoxy phenyl group has been reported to be preferable at the 5-position in some series for antibacterial activity.[2]

The Role of the N4-Isobutyl Group

The substituent at the N4 position influences the molecule's lipophilicity and steric profile. The isobutyl group, being a moderately sized, lipophilic alkyl chain, contributes to the molecule's ability to permeate microbial cell membranes.

  • Comparison with Other Alkyl Groups:

    • Shorter Chains (e.g., methyl, ethyl): May result in lower lipophilicity and potentially weaker membrane interaction, leading to reduced activity.

    • Longer/Bulkier Chains (e.g., n-hexyl, cyclohexyl): While increasing lipophilicity, excessively large groups can introduce steric hindrance, preventing the molecule from fitting into the target's binding site. The isobutyl group often represents a favorable compromise.

Derivatization at the C3-Thiol Group

The thiol group is the most common site for derivatization to generate a library of analogs for SAR studies.

  • S-Alkylation/Arylation: Attaching various alkyl or aryl moieties via a thioether linkage (-S-R) is a primary strategy.

    • Small Alkyl Chains: Often retain or slightly modify the activity of the parent thiol.

    • Substituted Benzyl Groups: Introducing substituted benzyl groups can significantly enhance potency. The nature of the substituent on the benzyl ring follows similar principles as the C5-phenyl group (EWGs are often favorable).

    • Heterocyclic Moieties: Linking other heterocyclic rings (e.g., thiazole, pyrimidine) to the thiol group can create hybrid molecules with potentially synergistic or expanded antimicrobial activity.[5]

SAR Visualization

SAR CORE Triazole Core N4 N4-Position (Isobutyl) CORE->N4 C5 C5-Position (Phenyl) CORE->C5 C3 C3-Thiol Derivatization CORE->C3 N4_Lipophilicity Lipophilicity & Membrane Permeation N4->N4_Lipophilicity C5_EWG EWGs (e.g., -Cl, -F) Increase Activity C5->C5_EWG C5_EDG EDGs (e.g., -OCH3) Variable Effects C5->C5_EDG C3_Deriv S-Alkylation/Arylation Modulates Potency C3->C3_Deriv

Caption: Key structural elements influencing SAR in triazole derivatives.

Comparative Antimicrobial Performance Data

To illustrate the SAR principles, the following table summarizes hypothetical but representative Minimum Inhibitory Concentration (MIC) data for a series of 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Compound ID R1 (C5-Phenyl Substituent) R2 (C3-Thio Substituent) MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
1 (Core) HH (Thiol)64128
2a 4-ClH3264
2b 4-OCH3H6464
3a HBenzyl3264
3b H4-Cl-Benzyl1632
4 4-Cl4-Cl-Benzyl816
Ciprofloxacin--10.5

Analysis of Comparative Data:

  • Effect of C5-Phenyl Substitution: Comparing compound 2a to the core 1 , the addition of a chloro group at the para-position of the phenyl ring doubles the activity against S. aureus. The methoxy group in 2b shows no improvement against S. aureus but slightly increases activity against E. coli.

  • Effect of C3-Thiol Derivatization: S-benzylation (3a ) improves activity over the parent thiol (1 ). Further substitution on the benzyl ring with an electron-withdrawing group (3b ) provides another twofold increase in potency.

  • Synergistic Effects: The most potent compound in this series, 4 , combines the favorable substitutions at both the C5 and C3 positions (4-chlorophenyl and 4-chlorobenzylthio, respectively), resulting in a significant enhancement of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Standard Protocol for In Vitro Antimicrobial Susceptibility Testing

The antimicrobial efficacy of the synthesized compounds is typically evaluated using a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The synthesized triazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[8] Serial twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension.

  • Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide scaffold is a promising platform for the development of new antimicrobial agents. The structure-activity relationship studies clearly indicate that antimicrobial potency can be systematically enhanced through strategic modifications.

Key takeaways from this comparative analysis include:

  • Electron-withdrawing substituents on the C5-phenyl ring and on any S-linked aryl groups are generally beneficial for activity.

  • The N4-isobutyl group provides a good balance of lipophilicity for potential membrane interaction without excessive steric bulk.

  • Derivatization of the C3-thiol group is a highly effective strategy for modulating potency, with S-alkylation/arylation being a primary route for optimization.

Future research should focus on synthesizing and evaluating a broader range of derivatives to refine these SAR models. This includes exploring a wider variety of heterocyclic and substituted aryl moieties at the C3-thiol position and investigating substitutions on the N4-isobutyl group. Furthermore, molecular docking studies could elucidate the specific interactions with microbial target enzymes, providing a rational basis for the design of next-generation triazole-based antimicrobials.[10]

References

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry.
  • Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][1][2][11] Thiadiazole as Potent Antimicrobial Agents. ResearchGate. Available at:

  • DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. Journal of Receptors and Signal Transduction.
  • 1,2,4-Triazoles as Important Antibacterial Agents. Molecules.
  • SAR representation in the triazoly pyranocoumarin derivatives. ResearchGate.
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Unknown Source.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules.
  • Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Molecules.
  • An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry.

Sources

A Comparative Guide to the In Vivo Efficacy of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide and Related Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential in vivo efficacy of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, a novel compound within the versatile 1,2,4-triazole class. In the absence of direct in vivo studies on this specific molecule, this document synthesizes data from structurally related 1,2,4-triazole-3-thiol derivatives to project its potential therapeutic applications and guide preclinical research strategies. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4]

The unique structural features of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, namely the isobutyl group at the N4 position and the phenyl group at the C5 position, suggest that it may exhibit significant biological activity. The lipophilic nature of the isobutyl group can enhance membrane permeability, a critical factor for reaching intracellular targets, while the phenyl ring can be crucial for binding to biological receptors and enzymes.[1] This guide will explore the potential of this compound in key therapeutic areas and provide detailed experimental protocols for its in vivo evaluation, benchmarked against established triazole derivatives.

Potential Therapeutic Applications and Comparative Efficacy

Based on extensive research into the 1,2,4-triazole-3-thiol moiety, 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a promising candidate for evaluation in several key therapeutic areas.

Antifungal Activity

Triazole compounds are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The disruption of ergosterol synthesis leads to impaired fungal growth and cell death.

Comparative In Vitro Antifungal Activity of Triazole Derivatives

CompoundC. albicans (MIC in µg/mL)C. neoformans (MIC in µg/mL)A. fumigatus (MIC in µg/mL)Reference
Compound 6c 0.06250.06254.0[6]
Compound 5k 0.1250.1258.0[6]
Fluconazole (Standard) 0.54.0-[6]

Lower MIC values indicate higher potency.

Based on these benchmarks, a robust in vivo study is warranted to determine the efficacy of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide in a systemic candidiasis model.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][7][8] The proposed mechanisms of action are diverse and can include inhibition of protein kinases, induction of apoptosis, and suppression of angiogenesis.

Comparative In Vitro Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 112c HCT 116 (Colon Cancer)4.363[7]
Doxorubicin (Standard) HCT 116 (Colon Cancer)-[7]
Triazolothiadiazine 12 HEPG2 (Liver Cancer)-[9]

Lower IC50 values indicate higher cytotoxic potency.

The presence of the phenyl group in the target compound is a common feature in many anticancer triazoles, suggesting its potential in this area.

Anti-inflammatory and Analgesic Activity

Derivatives of 1,2,4-triazole-3-thione have shown promising anti-inflammatory and analgesic effects.[1] Some compounds have exhibited significant inhibition of edema in animal models, surpassing the activity of standard drugs like ibuprofen.[2]

Experimental Protocols for In Vivo Efficacy Studies

To rigorously assess the therapeutic potential of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, the following detailed in vivo protocols are recommended.

Murine Model of Systemic Candidiasis (Antifungal Efficacy)

This protocol is designed to evaluate the ability of the test compound to protect mice from a lethal infection with Candida albicans.

Methodology:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Infection: Mice are infected intravenously with a suspension of C. albicans (e.g., SC5314 strain) at a lethal dose.

  • Treatment: The test compound is administered intraperitoneally or orally at various doses (e.g., 0.5, 1.0, and 2.0 mg/kg) starting 2 hours post-infection and continued daily for a specified period (e.g., 7 days).[6] A vehicle control group and a positive control group (e.g., fluconazole) are included.

  • Endpoints:

    • Survival: Mice are monitored daily for mortality for up to 21 days post-infection.

    • Fungal Burden: On day 3 post-infection, a subset of mice from each group is euthanized, and kidneys are harvested to determine the fungal burden (colony-forming units per gram of tissue).[6]

Workflow for Murine Model of Systemic Candidiasis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Acclimatize BALB/c mice E1 Induce systemic infection via intravenous injection P1->E1 P2 Prepare C. albicans inoculum P2->E1 P3 Prepare test compound and controls E2 Administer treatment (Test compound, vehicle, positive control) P3->E2 E1->E2 E3 Monitor survival daily for 21 days E2->E3 E4 Determine fungal burden in kidneys at day 3 E2->E4 A1 Kaplan-Meier survival analysis E3->A1 A2 Statistical analysis of fungal burden E4->A2

Caption: Workflow for evaluating in vivo antifungal efficacy.

Xenograft Model of Human Cancer (Anticancer Efficacy)

This model assesses the ability of the test compound to inhibit tumor growth in immunodeficient mice bearing human cancer cell xenografts.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Human cancer cells (e.g., HCT 116 or HEPG2) are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The test compound is administered at various doses, along with vehicle and positive controls (e.g., doxorubicin).

  • Endpoints:

    • Tumor Volume: Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • Body Weight: Monitored as an indicator of toxicity.

    • Histopathology: At the end of the study, tumors are excised for histopathological analysis.

Workflow for Xenograft Model of Human Cancer

G cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Analysis S1 Culture human cancer cells P1 Subcutaneous injection of cancer cells S1->P1 S2 Acclimatize immunodeficient mice S2->P1 P2 Monitor for tumor formation P1->P2 P3 Randomize mice into treatment groups P2->P3 P4 Administer treatment and monitor tumor growth and body weight P3->P4 O1 Analyze tumor volume data P4->O1 O2 Perform histopathological examination of tumors P4->O2

Caption: Workflow for in vivo anticancer efficacy evaluation.

Conclusion

While direct in vivo efficacy data for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is not yet available, the extensive body of literature on related 1,2,4-triazole-3-thiol derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The structural characteristics of this compound are promising for antifungal and anticancer applications. The experimental protocols detailed in this guide offer a robust framework for preclinical evaluation. Further studies are essential to elucidate the specific pharmacological profile and therapeutic potential of this novel molecule.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Maresca, A., et al. (2007). Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1. Journal of Medicinal Chemistry, 50(8), 1839-1847. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3381. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity. Chemico-Biological Interactions, 349, 109688. Retrieved from [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(22), 7654. Retrieved from [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. Retrieved from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Jasim, A. M., Omar, T. N.-A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. Retrieved from [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Retrieved from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules, 27(16), 5328. Retrieved from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2). Retrieved from [Link]

  • Radwan, R. R., & El-Sherbiny, D. A. (2017). Novel 1,2,4-triazole Derivatives as Antitumor Agents Against Hepatocellular Carcinoma. Chemico-Biological Interactions, 275, 109-119. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Karadeniz Technical University. Retrieved from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved from [Link]

Sources

Comparative Validation of the Mechanism of Action for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive framework for the validation of the hypothesized mechanism of action for the novel compound 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide. Given the broad spectrum of biological activities associated with the 1,2,4-triazole-3-thiol scaffold, including antimicrobial and anticancer effects, this document outlines a systematic approach to elucidate its specific molecular interactions.[1][2][3] We will explore a hypothesized mechanism centered on the inhibition of a critical signaling pathway and compare its activity profile against established therapeutic agents.

The narrative that follows is grounded in the principles of rigorous scientific validation. Each experimental choice is justified to provide a clear, logical path from initial hypothesis to mechanistic confirmation. The protocols described are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

Hypothesized Mechanism of Action and Comparator Selection

Derivatives of 1,2,4-triazole are known to exert their biological effects through various mechanisms, including enzyme inhibition.[4][5] Kinase inhibition, in particular, has emerged as a significant avenue for therapeutic intervention in oncology.[4] Based on this precedent, we hypothesize that 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (herein referred to as Compound X) acts as an inhibitor of a key kinase in a cancer-related signaling pathway. For the purpose of this guide, we will focus on the PI3K/Akt signaling pathway , a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.

To objectively assess the potency and specificity of Compound X, we will perform a direct comparison with the following agents:

  • Positive Control (Known PI3K Inhibitor): , a potent and selective inhibitor of the p110α isoform of PI3K. This will serve as a benchmark for inhibitory activity.

  • Negative Control (Structurally Related, Inactive Compound): A synthesized analogue of Compound X where the thiol group is replaced with a hydroxyl group (4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ol). This control is crucial to demonstrate that the thiol moiety is essential for the observed biological activity.

  • Broad-Spectrum Kinase Inhibitor: , to assess the selectivity of Compound X against a wider range of kinases.

Experimental Workflow for Mechanism of Action Validation

The validation process is structured as a multi-tiered approach, beginning with broad-based cellular screening and progressively narrowing down to specific molecular interactions.

G A Tier 1: Phenotypic Screening (Cell Viability & Proliferation Assays) B Tier 2: Target Engagement & Pathway Analysis (Western Blot for p-Akt) A->B Identifies cellular effect C Tier 3: In Vitro Enzymatic Assay (Direct PI3K Inhibition) B->C Links effect to pathway D Tier 4: Selectivity Profiling (Kinase Panel Screening) C->D Confirms direct target interaction E Conclusion: Mechanism of Action Validated D->E Establishes target specificity

Caption: A multi-tiered workflow for validating the mechanism of action.

PART I: CELLULAR ACTIVITY PROFILING

The initial step is to confirm that Compound X elicits a biological response in a relevant cancer cell line and to determine its potency. We will use a breast cancer cell line with a known PIK3CA mutation, such as MCF-7.

Experiment 1.1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on cancer cell viability.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X, Taselisib, and the negative control (ranging from 0.01 µM to 100 µM). Treat the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot a dose-response curve to determine the IC50 value.

Expected Data:

CompoundCell LineIC50 (µM)
Compound X MCF-75.2
Taselisib MCF-70.8
Negative Control MCF-7> 100

This table provides a clear comparison of the cytotoxic potency. An IC50 value in the low micromolar range for Compound X, with a significantly higher value for the negative control, would be the first piece of evidence supporting a specific mechanism of action.

PART II: TARGET PATHWAY MODULATION

Having established cellular activity, the next crucial step is to verify that Compound X modulates the hypothesized PI3K/Akt signaling pathway.

Experiment 2.1: Western Blot Analysis of Akt Phosphorylation

Objective: To determine if Compound X inhibits the phosphorylation of Akt, a key downstream effector of PI3K.

Protocol:

  • Cell Culture and Treatment: Grow MCF-7 cells to 70-80% confluency in 6-well plates. Treat the cells with Compound X and Taselisib at their respective IC50 concentrations for 2, 6, and 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt. Use a housekeeping protein like GAPDH as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Expected Outcome: Treatment with Compound X and Taselisib should show a significant, time-dependent decrease in the levels of phosphorylated Akt compared to the vehicle-treated control. This would strongly suggest that Compound X's cytotoxic effects are mediated through the inhibition of the PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->PI3K Inhibition

Sources

A Comparative Analysis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide and Commercially Available Antifungal Agents: An Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global public health, necessitating the urgent development of novel antifungal therapeutics.[1] The 1,2,4-triazole scaffold has proven to be a pharmacologically significant nucleus in the design of potent antifungal agents, with numerous derivatives demonstrating broad-spectrum activity.[2][3][4] This guide provides a comprehensive framework for the comparative evaluation of a novel triazole derivative, 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, against established, commercially available antifungal drugs.

This document is intended for researchers, scientists, and drug development professionals. It offers a structured approach to assessing the in vitro efficacy and safety profile of this new chemical entity, grounded in established scientific protocols and principles. We will explore the mechanistic underpinnings of triazole antifungals, detail rigorous experimental workflows for direct comparison, and provide a logical framework for data interpretation.

Mechanistic Landscape: The Triazole Mode of Action

The majority of triazole antifungals, including widely used drugs like fluconazole and itraconazole, exert their effect by disrupting the integrity of the fungal cell membrane.[5][6] They achieve this by specifically inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][7] This enzyme, a fungal cytochrome P450, is responsible for the conversion of lanosterol to ergosterol, an essential sterol component that maintains the fluidity and function of the fungal cell membrane.[7]

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic sterol precursors.[7] This disruption of membrane composition and function ultimately results in the inhibition of fungal growth and, in some cases, cell death.[7] It is hypothesized that 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, by virtue of its 1,2,4-triazole core, operates via this well-established mechanism.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Inhibition Lanosterol Lanosterol 14a-demethylase 14a-demethylase Lanosterol->14a-demethylase Substrate Ergosterol Ergosterol 14a-demethylase->Ergosterol Catalyzes Disruption Disruption & Cell Death 14a-demethylase->Disruption Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Ergosterol->Disruption Triazole 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (and other triazoles) Triazole->14a-demethylase Inhibition Inhibition Inhibition->14a-demethylase

Caption: Proposed mechanism of action for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide.

The Comparators: Established Antifungal Agents

To provide a robust assessment of the novel compound's potential, its performance must be benchmarked against commercially available antifungals with distinct mechanisms and spectra of activity.

  • Fluconazole: A first-generation triazole, fluconazole is a widely prescribed antifungal for the treatment of various Candida infections.[8][9] It serves as an essential comparator within the same drug class.

  • Amphotericin B: A polyene antifungal, Amphotericin B has a different mechanism of action, binding directly to ergosterol in the fungal membrane and forming pores that lead to leakage of cellular contents and cell death.[10] It is a broad-spectrum fungicidal agent often used for serious systemic infections.[9]

  • Itraconazole: A broader-spectrum triazole than fluconazole, itraconazole is effective against a wider range of fungi, including some molds.[6][8]

Experimental Design for a Comprehensive Comparative Evaluation

A multi-faceted experimental approach is required to thoroughly characterize the antifungal potential of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide.

In Vitro Antifungal Susceptibility Testing

The cornerstone of antifungal evaluation is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this assessment.[11][12]

G A Prepare Fungal Inoculum (e.g., Candida albicans at 1-5 x 10^3 CFU/mL) C Inoculate wells with fungal suspension A->C B Serially Dilute Antifungal Compounds in 96-well microtiter plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically read growth inhibition D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27)

  • Preparation of Antifungal Stock Solutions: Dissolve 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, fluconazole, and amphotericin B in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: In a 96-well plate, perform a two-fold serial dilution of each antifungal compound in RPMI 1640 medium to achieve a range of desired final concentrations. Include a drug-free well as a positive growth control.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to the final required concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[12]

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.[11]

  • MIC Determination: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest drug concentration that results in a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control well.[11]

Spectrum of Activity Assessment

To understand the breadth of the novel compound's activity, it is crucial to test it against a panel of clinically relevant fungal pathogens, including both yeasts and molds.

Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfideFluconazoleAmphotericin B
Candida albicans (ATCC 90028)0.250.50.5
Candida glabrata (Fluconazole-R)2>641
Cryptococcus neoformans0.540.25
Aspergillus fumigatus4>641

This table presents illustrative data for comparison purposes.

In Vitro Cytotoxicity Assay

A promising antifungal agent must be selective, potently inhibiting fungal growth with minimal toxicity to host cells.[13] The cytotoxicity of the compound can be assessed using various mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to measure cell metabolic activity as an indicator of cell viability.[13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a human cell line (e.g., HeLa or HEK293) in a 96-well plate until a confluent monolayer is formed.

  • Compound Exposure: Expose the cells to serial dilutions of the test compounds for a specified period (e.g., 24 hours).[14][15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.

The Selectivity Index (SI) is a critical parameter calculated as SI = CC50 / MIC. A higher SI value indicates greater selectivity of the compound for the fungal pathogen over host cells.

Table 2: Hypothetical Cytotoxicity and Selectivity Index

CompoundCC50 (HeLa cells, µg/mL)MIC (C. albicans, µg/mL)Selectivity Index (SI)
4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide>1280.25>512
Fluconazole>2560.5>512
Amphotericin B250.550

This table presents illustrative data for comparison purposes.

Data Interpretation and Path Forward

The collective data from these assays will form the basis for a go/no-go decision on the further development of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide.

G Start Initial Screening Data CheckMIC Potent MIC against key pathogens? (e.g., MIC ≤ 1 µg/mL) Start->CheckMIC CheckSpectrum Broad Spectrum of Activity? CheckMIC->CheckSpectrum Yes Revisit Re-evaluate or Modify Structure CheckMIC->Revisit No CheckSI High Selectivity Index? (e.g., SI > 100) CheckSpectrum->CheckSI Yes CheckSpectrum->Revisit No Proceed Proceed to Advanced Studies (e.g., Time-Kill Assays, In Vivo Models) CheckSI->Proceed Yes Stop Terminate Development CheckSI->Stop No

Caption: Decision-making flowchart for novel antifungal candidate progression.

A promising candidate would exhibit potent MIC values against a broad range of fungi, including resistant strains, and a high selectivity index, indicating a wide therapeutic window. Should 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide demonstrate these characteristics, further investigation into its fungicidal versus fungistatic properties (via time-kill assays), and ultimately, its efficacy in in vivo models of fungal infection, would be warranted.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for the initial evaluation of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide as a potential novel antifungal agent. By employing standardized protocols and direct comparison with established drugs, researchers can generate the critical data necessary to assess its therapeutic potential. The 1,2,4-triazole class continues to be a rich source of antifungal candidates, and a systematic approach to their evaluation is paramount in the ongoing search for more effective treatments against life-threatening fungal infections.

References

  • National Center for Biotechnology Information. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. Retrieved from [Link]

  • Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link]

  • EBSCO. (n.d.). Triazole antifungals | Research Starters. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Oxford University Press. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Retrieved from [Link]

  • Altmeyers Encyclopedia. (2020). Triazole antifungals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PubMed Central. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. Retrieved from [Link]

  • GoodRx. (2024). Fluconazole, Terbinafine, and More: 8 Oral Antifungal Medications and How They Differ. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In vitro antifungal susceptibility testing. Retrieved from [Link]

  • Patient.info. (n.d.). Antifungal Medication: Types, Uses and Side-Effects. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Retrieved from [Link]

  • NHS. (n.d.). Antifungal medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... Retrieved from [Link]

  • Science.gov. (n.d.). commercial antifungal agents: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2012). Design, synthesis and evaluation of 1, 2, 4-triazole derivatives as antifungal. Retrieved from [Link]

  • Springer. (2012). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Archives of Pharmacal Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Antifungal Agents. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][13][16] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]

  • Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

Sources

Comparative Analysis of Cross-Resistance Profiles for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (IPT-3H) in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.

Editor's Note: 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (herein designated IPT-3H) represents a novel investigational molecule with a triazole scaffold, a class of compounds known for diverse pharmacological activities. As public domain data on IPT-3H is not extensively available, this guide provides a comprehensive framework for conducting cross-resistance studies, utilizing a plausible, hypothetical mechanism of action and illustrative data. The methodologies, experimental designs, and data interpretation strategies detailed herein are grounded in established principles of cancer drug resistance research and are intended to serve as a robust template for the evaluation of IPT-3H or similar novel chemical entities.

The proposed mechanism of action for this guide is the inhibition of a hypothetical, yet plausible, oncogenic kinase, "Triazole-Targeting Kinase 1" (TTK1), implicated in a critical cell survival pathway in Non-Small Cell Lung Cancer (NSCLC).

Introduction: The Challenge of Acquired Resistance in Targeted Therapy

The development of targeted therapies has revolutionized the treatment of cancers such as NSCLC. However, the clinical efficacy of these agents is frequently undermined by the emergence of acquired resistance. Understanding the mechanisms of resistance to a new investigational drug like IPT-3H is paramount for predicting its clinical longevity, identifying potential combination therapies, and developing second-generation inhibitors.

A cross-resistance study is a critical preclinical tool designed to answer a key question: If a tumor becomes resistant to our lead compound (IPT-3H), will it also be resistant to other existing or developmental drugs? The answer informs the potential sequencing of therapies and the overall strategic positioning of the new drug in the clinical landscape.

This guide outlines a comprehensive approach to generating an IPT-3H-resistant NSCLC cell line, characterizing its resistance profile, and comparing its sensitivity to a panel of clinically relevant kinase inhibitors.

Experimental Design: A Self-Validating Workflow for Cross-Resistance Profiling

The experimental workflow is designed to be systematic and self-validating, ensuring that each step provides a logical foundation for the next. The core principle is to generate a specific biological model of IPT-3H resistance and then use this model as a platform for comparative pharmacological screening.

G cluster_0 Phase 1: Model Generation & Validation cluster_1 Phase 2: Comparative Pharmacological Profiling cluster_2 Phase 3: Mechanistic Investigation A A. Cell Line Selection (e.g., NCI-H1975, TTK1-addicted) B B. Dose Escalation Continuous exposure to increasing [IPT-3H] over 3-6 months A->B C C. Isolation of Resistant Clones (IPT-3H-R) B->C D D. Phenotypic Validation Confirm stable resistance phenotype (IC50 shift >10-fold) C->D E E. Cross-Resistance Assay Test Parental vs. IPT-3H-R cells against a panel of inhibitors D->E Resistant Model F F. Data Analysis Calculate IC50 values and Resistance Index (RI) E->F G G. Target Sequencing (TTK1 Kinase Domain) F->G Characterize Resistance H H. Pathway Analysis (Western Blot, RNA-seq) Investigate bypass tracks G->H G cluster_0 Hypothesized Signaling Pathway GF Growth Factor TTK1 TTK1 Kinase GF->TTK1 Downstream Downstream Signaling TTK1->Downstream Survival Cell Survival & Proliferation Downstream->Survival MET MET Receptor (Bypass Track) MET->Downstream Bypass Activation IPT3H IPT-3H IPT3H->TTK1 Crizotinib Comparator B (Crizotinib) Crizotinib->MET Mutation Gatekeeper Mutation (e.g., T315I) Mutation->TTK1

Figure 2: Hypothesized resistance mechanisms to IPT-3H.

Western Blot Analysis

To test the bypass pathway hypothesis, protein levels of key signaling molecules were assessed in both parental and IPT-3H-R cells.

Table 2: Key Protein Expression Changes in IPT-3H-R Cells

Protein TargetFunctionResult in IPT-3H-R CellsImplication
p-TTK1Active Target KinaseDecreasedEffective target inhibition by IPT-3H
Total TTK1Total Target ProteinUnchangedResistance is not due to target overexpression
p-MET Active Bypass Kinase Strongly Upregulated Confirms MET bypass track activation
p-ERK1/2Downstream Survival SignalRestored to parental levelsMET activation restores downstream signaling

These results corroborate the cross-resistance data, confirming that the MET pathway is activated in response to chronic TTK1 inhibition, thereby providing an alternative route for cell survival signaling.

Detailed Experimental Protocols

Protocol: Generation of IPT-3H-Resistant Cell Line
  • Culture Initiation: Seed NCI-H1975 cells at 30% confluency in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Initial Exposure: Treat cells with IPT-3H at a concentration equal to the IC20 (the concentration that inhibits 20% of growth), as determined by a preliminary dose-response assay.

  • Dose Escalation: Once the cells resume a normal growth rate (typically 2-3 passages), double the concentration of IPT-3H.

  • Iteration: Repeat step 3 for 4-6 months. The culture will likely experience periods of slow growth or crisis, from which resistant populations will emerge.

  • Isolation: When cells are proliferating steadily at a concentration >10x the initial parental IC50, isolate single-cell clones via limiting dilution or cease IPT-3H treatment for 2-3 passages to confirm the resistance phenotype is stable and not due to transient adaptation.

Protocol: Cell Viability and Cross-Resistance Assay (MTS Assay)
  • Cell Seeding: Seed both parental and IPT-3H-R cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

  • Drug Preparation: Prepare 2x serial dilutions of IPT-3H and all comparator drugs in the appropriate medium.

  • Treatment: Remove the old medium from the plates and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (background) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTS Reagent: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Incubation: Incubate for 2-4 hours until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: After subtracting background, normalize the data to the vehicle-only control wells. Plot the normalized absorbance versus the log of drug concentration and fit a four-parameter logistic curve to determine the IC50 values.

Conclusion and Strategic Implications

This comprehensive analysis framework demonstrates that the resistance profile of IPT-3H is complex, involving both target-based mutations (inferred from cross-resistance to a structural analog) and bypass track activation (confirmed by cross-resistance to a MET inhibitor and Western blot analysis).

Key Takeaways for Drug Development Professionals:

  • Clinical Strategy: The strong cross-resistance with a MET inhibitor suggests that combination therapy of IPT-3H with a MET inhibitor could be a viable strategy to prevent or overcome acquired resistance.

  • Next-Generation Inhibitors: The evidence for a target-based mutation highlights the need to develop second-generation TTK1 inhibitors capable of overcoming these specific mutations.

  • Biomarker Development: Monitoring for the emergence of MET activation or specific TTK1 mutations in patients could serve as valuable biomarkers for predicting resistance to IPT-3H.

This guide provides a robust, scientifically-grounded template for the preclinical evaluation of novel targeted therapies, ensuring that potential resistance liabilities are understood and addressed early in the development process.

References

  • Title: Methods for the generation and characterization of drug-resistant cancer cell lines. Source: Nature Protocols URL: [Link]

  • Title: MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Source: Science URL: [Link]

  • Title: Acquired resistance to third-generation EGFR tyrosine kinase inhibitors in lung cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: Overcoming Resistance to Targeted Therapy in Cancer. Source: Nature Cancer URL: [Link]

Navigating Preclinical Hurdles: A Comparative Safety and Toxicity Guide to 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide and Established Triazole Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel drug discovery, the preclinical safety and toxicity assessment of a new chemical entity is a critical milestone that dictates its journey from the laboratory to the clinic. This guide provides an in-depth comparative analysis of the preclinical safety profile of the novel compound 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide , benchmarked against two widely-used triazole antifungal agents, Fluconazole and Itraconazole . By examining key toxicological endpoints and the experimental methodologies used to assess them, this document aims to equip researchers with the foundational knowledge to navigate the complexities of preclinical safety evaluation for this promising class of compounds.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] While this structural motif is present in numerous successful drugs, a thorough and compound-specific preclinical safety evaluation is paramount to identify potential liabilities and ensure patient safety in subsequent clinical trials. This guide will delve into the essential components of such an evaluation, including acute toxicity, cytotoxicity, and genotoxicity, providing both a theoretical framework and practical experimental insights.

Comparative Preclinical Safety Profiles

The following table summarizes the anticipated and established preclinical safety and toxicity data for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide and the comparator drugs, Fluconazole and Itraconazole. It is important to note that specific experimental data for the topic compound is not publicly available; therefore, its profile is inferred based on the general characteristics of 1,2,4-triazole derivatives.

Parameter4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (Inferred)Fluconazole (Established)Itraconazole (Established)
Acute Oral Toxicity (LD50, rat) Expected to be low to moderate toxicity (Class IV or V)[3]>2000 mg/kg (practically non-toxic)>320 mg/kg (moderately toxic)
Primary Target Organ(s) of Toxicity Likely liver, given the prevalence of hepatotoxicity in the triazole class.[4]Liver[3]Liver[5]
In Vitro Cytotoxicity (IC50 against normal cell lines) Expected to be low, indicating a favorable therapeutic window.Generally low cytotoxicity against mammalian cell lines.Higher cytotoxicity compared to Fluconazole.[3]
Genotoxicity (Ames Test) Predicted to be non-mutagenic.[6]Negative[6]Negative
Genotoxicity (In Vivo Micronucleus Test) Predicted to be non-genotoxic.[7]Negative[6]Negative
Safety Pharmacology Core Battery No anticipated adverse effects on cardiovascular, respiratory, or central nervous systems at therapeutic doses.Generally well-tolerated with no significant findings in the core battery.Potential for cardiovascular effects (e.g., negative inotropic effects) at higher concentrations.[5]

Understanding the Causality Behind Experimental Choices in Preclinical Safety Assessment

The selection of a battery of preclinical safety and toxicity studies is not arbitrary but is guided by regulatory frameworks such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8][9] The core objective is to identify potential hazards, establish a safe starting dose for human trials, and define the toxicological profile of the drug candidate.[10]

The initial assessment often begins with in vitro assays to screen for potential liabilities before proceeding to more complex and resource-intensive in vivo studies. This tiered approach is both ethical and efficient. For a novel 1,2,4-triazole derivative, the known class-specific toxicities, such as hepatotoxicity, guide the inclusion of specific organ function monitoring in both in vitro and in vivo models.[4]

Key Experimental Protocols for Preclinical Safety and Toxicity Assessment

A robust preclinical safety package relies on standardized and validated experimental protocols. Below are detailed methodologies for key assays relevant to the evaluation of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide and its comparators.

Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

This study provides an initial assessment of the substance's toxicity following a single oral dose.[8]

Methodology:

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are used.

  • Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, starting with a dose expected to be tolerated.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The study determines a toxicity class rather than a precise LD50 value, reducing the number of animals required.

Workflow for Acute Oral Toxicity Testing:

Caption: Workflow of an acute oral toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of a compound's cytotoxicity.

Methodology:

  • Cell Culture: A normal, non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is cultured in a 96-well plate.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Workflow for In Vitro Cytotoxicity (MTT) Assay:

Caption: Workflow of an in vitro cytotoxicity (MTT) assay.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][12]

Methodology:

  • Bacterial Strains: Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[13]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a histidine-deficient agar medium.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Workflow for the Ames Test:

Ames_Test_Workflow A Prepare Salmonella typhimurium tester strains B Mix bacteria with test compound and S9 mix (or buffer) A->B C Pour mixture onto histidine-deficient agar plates B->C D Incubate for 48-72 hours C->D E Count revertant colonies D->E F Analyze for dose-dependent increase in revertants E->F

Caption: Workflow of the bacterial reverse mutation (Ames) test.

In Vivo Micronucleus Test

This assay is used to detect the genotoxic potential of a compound by assessing the formation of micronuclei in developing red blood cells (erythrocytes) in the bone marrow of treated animals.[14]

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.

  • Sample Collection: At appropriate time points after treatment, bone marrow is collected from the femur.

  • Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and analyzed microscopically for the presence of micronucleated polychromatic erythrocytes (PCEs). An increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates that the compound has induced chromosomal damage.

Workflow for the In Vivo Micronucleus Test:

Micronucleus_Test_Workflow A Treat animals (e.g., mice) with the test compound B Collect bone marrow at specific time points A->B C Prepare and stain bone marrow smears B->C D Microscopically score for micronucleated polychromatic erythrocytes C->D E Compare frequency of micronuclei between treated and control groups D->E

Caption: Workflow of the in vivo micronucleus test.

Conclusion

The preclinical safety and toxicity evaluation of a novel compound such as 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a multifaceted process that requires a systematic and scientifically rigorous approach. While direct experimental data for this specific molecule is not yet in the public domain, by leveraging knowledge of the broader 1,2,4-triazole class and established preclinical testing paradigms, a predictive safety profile can be constructed.

A comparison with well-characterized drugs like Fluconazole and Itraconazole provides valuable context for interpreting potential toxicological findings. The experimental protocols detailed herein represent the gold standard for assessing acute toxicity, cytotoxicity, and genotoxicity. A thorough execution of these studies will be instrumental in de-risking the development of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide and paving the way for its potential clinical investigation. The ultimate goal of this comprehensive preclinical assessment is to ensure that promising new therapeutic agents can be advanced with a clear understanding of their safety margins, ultimately benefiting patients in need.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. Retrieved from [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001, July 13). Federal Register. Retrieved from [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Creative Biolabs. Retrieved from [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. Retrieved from [Link]

  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • safety pharmacology studies for human pharmaceuticals s7a. (2000, November 8). ICH. Retrieved from [Link]

  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. Retrieved from [Link]

  • Micronucleus assay in genotoxicity assessment. (2016, September 1). CORE. Retrieved from [Link]

  • Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, physical-chemical properties and research of acute toxicity of 1,2,4-triazole derivatives containing thiophene core. (n.d.). Kabale University Library. Retrieved from [Link]

  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Triazole and Acute Toxicity Tests. (n.d.). ResearchGate. Retrieved from [Link]

  • Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025, October 22). ResearchGate. Retrieved from [Link]

  • Acute toxicity of 5-(2-, 3-, 4-methoxyphenyl, (3,4,5-trimethoxyphenyl)-)-1,2,4-triazole-3-thiones and its thioderivatives. (n.d.). Current issues in pharmacy and medicine: science and practice. Retrieved from [Link]

  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. (2024, February 27). Regulatory Mechanisms in Biosystems. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. (n.d.). PubMed. Retrieved from [Link]

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. (2025, October 17). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Global Journals. Retrieved from [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019, May 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Global Journals. Retrieved from [Link]

  • Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025, October 20). PubMed. Retrieved from [Link]

  • Hepatotoxicity induced by antifungal drugs itraconazole and fluconazole in rats: A comparative in vivo study. (2025, December 29). ResearchGate. Retrieved from [Link]

  • Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay... (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Cancer Science & Therapy. Retrieved from [Link]

  • The LD50 values (ng/μL) of the examined compounds on four human cancer... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The micronucleus test—most widely used in vivo genotoxicity test—. (2016, October 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Itraconazole. (2017, May 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Ames test ( Technique to determine mutagenic potential). (2020, July 13). YouTube. Retrieved from [Link]

  • Triazole Antifungal Agents. (2011, July 1). OEHHA. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Itraconazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Toxicodynamics of Itraconazole: Implications for Therapeutic Drug Monitoring. (2025, August 6). ResearchGate. Retrieved from [Link]

  • PHARMACOLOGY REVIEW(S). (2009, May 14). accessdata.fda.gov. Retrieved from [Link]

  • Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest. (n.d.). PubMed. Retrieved from [Link]

  • A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The Ames Test: How Bruce Ames used bacteria to solve the mystery of the murderous mutagen. (2022, November 24). YouTube. Retrieved from [Link]

Sources

benchmarking the synthetic efficiency of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole-3-thione scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthetic efficiency—encompassing yield, purity, cost, and environmental impact—of producing these scaffolds is a critical parameter for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the primary synthetic routes to a representative molecule, 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide, a compound existing in tautomeric equilibrium with its thione form.

We will dissect two prominent synthetic strategies: the classical base-catalyzed cyclization of a thiosemicarbazide intermediate and a modern variation utilizing a polyphosphate ester (PPE) promoter. By examining detailed protocols, mechanistic underpinnings, and key performance metrics, this guide aims to equip drug development professionals with the insights needed to select the optimal synthetic pathway for their specific objectives.

Overview of Synthetic Strategies

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiones predominantly proceeds through the cyclization of a 1-acyl-4-alkyl/aryl-thiosemicarbazide intermediate. The divergence in synthetic routes lies in how this intermediate is prepared and subsequently cyclized.

Route A: The Classical Two-Step, One-Pot Approach This is the most established and widely documented method.[1][3][4] It involves two sequential reactions typically performed in a single pot:

  • Thiosemicarbazide Formation: Reaction of a carboxylic acid hydrazide (benzhydrazide) with an isothiocyanate (isobutyl isothiocyanate) to form the key intermediate, 1-benzoyl-4-isobutyl-thiosemicarbazide.

  • Base-Catalyzed Cyclization: Intramolecular dehydrative cyclization of the thiosemicarbazide in a strong alkaline medium (e.g., NaOH or KOH) to yield the final triazole-3-thione product.[3][4][5]

Route B: The Polyphosphate Ester (PPE) Mediated Approach This more recent methodology seeks to improve upon the classical route by using polyphosphate ester (PPE) as a mild and effective activating agent for the carboxylic acid.[6][7][8][9] This route can be executed in two distinct steps:

  • PPE-Mediated Acylation: Direct acylation of a pre-formed 4-isobutylthiosemicarbazide with benzoic acid in the presence of PPE.

  • Alkaline Cyclization: The resulting acylthiosemicarbazide is then cyclized under aqueous alkaline conditions, similar to the classical method.

The primary advantage of the PPE route is its ability to directly use carboxylic acids, avoiding the need to first synthesize the corresponding acid hydrazide, which can add steps and reduce overall yield.

Visualizing the Core Synthetic Pathways

The following diagram illustrates the two main routes for synthesizing the target compound from common starting materials.

G cluster_0 Route A: Classical Approach cluster_1 Route B: PPE-Mediated Approach benzhydrazide Benzhydrazide intermediate_a 1-Benzoyl-4-isobutyl-thiosemicarbazide benzhydrazide->intermediate_a Ethanol, Reflux isobutyl_itc Isobutyl Isothiocyanate isobutyl_itc->intermediate_a product 4-Isobutyl-5-phenyl-4H- 1,2,4-triazol-3-yl hydrosulfide intermediate_a->product NaOH (aq), Reflux benzoic_acid Benzoic Acid intermediate_b 1-Benzoyl-4-isobutyl-thiosemicarbazide benzoic_acid->intermediate_b PPE, Chloroform, 90°C isobutyl_tsc 4-Isobutyl- thiosemicarbazide isobutyl_tsc->intermediate_b intermediate_b->product NaOH (aq), Reflux caption General Synthetic Routes to the Target Compound.

Caption: General Synthetic Routes to the Target Compound.

Detailed Experimental Protocols & Mechanistic Insights

Here we provide detailed, step-by-step protocols for both synthetic routes. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction mechanics.

Route A: Classical Base-Catalyzed Cyclization

This method is valued for its operational simplicity and use of common laboratory reagents.

Experimental Protocol:

Step 1: Synthesis of 1-Benzoyl-4-isobutyl-thiosemicarbazide (Intermediate)

  • To a 250 mL round-bottom flask, add benzhydrazide (13.6 g, 0.1 mol) and 100 mL of absolute ethanol. Stir until the solid is mostly dissolved.

  • Add isobutyl isothiocyanate (11.5 g, 0.1 mol) dropwise to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing in ethanol provides the necessary thermal energy to drive the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. Ethanol is an excellent solvent for both reactants and the resulting intermediate.

  • After the reaction is complete, cool the mixture in an ice bath. The white crystalline product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. This intermediate is typically of sufficient purity for the next step.

Step 2: Cyclization to 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione

  • In a 500 mL flask, suspend the dried 1-benzoyl-4-isobutyl-thiosemicarbazide (e.g., 0.1 mol theoretical) in 150 mL of an 8% aqueous sodium hydroxide solution (w/v).

  • Heat the mixture to reflux for 3-5 hours. During this time, the suspended solid will dissolve as the sodium salt of the triazole is formed.

    • Causality: The strong base (NaOH) deprotonates the amide and thioamide nitrogens, facilitating an intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl carbon. This is followed by a dehydration step (loss of water) to form the stable 5-membered triazole ring.[4] Refluxing ensures the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly acidify the clear solution to a pH of ~5-6 with dilute hydrochloric acid or glacial acetic acid. A voluminous white precipitate will form.[5]

    • Causality: Acidification protonates the triazole thiolate salt, causing the neutral, less soluble product to precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure compound.

Route B: Polyphosphate Ester (PPE) Mediated Synthesis

This approach offers an alternative for forming the acylthiosemicarbazide intermediate, directly coupling a carboxylic acid with a thiosemicarbazide derivative.[7][8]

Experimental Protocol:

Step 1: Synthesis of 1-Benzoyl-4-isobutyl-thiosemicarbazide (Intermediate)

  • In a hydrothermal reaction vessel or a sealed pressure tube, combine 4-isobutylthiosemicarbazide (14.7 g, 0.1 mol), benzoic acid (12.2 g, 0.1 mol), and 100 mL of chloroform.

  • Add polyphosphate ester (PPE) (approx. 30 g) to the suspension.

  • Seal the vessel and heat the mixture to 90 °C with vigorous stirring for 8-12 hours.

    • Causality: PPE acts as a powerful dehydrating and activating agent. It converts the carboxylic acid into a mixed phosphoric-carboxylic anhydride in situ, which is a highly reactive acylating agent. This readily reacts with the nucleophilic nitrogen of the thiosemicarbazide.[7][9] Chloroform is a suitable non-protic solvent, and the sealed vessel is necessary to maintain temperature and prevent solvent loss.

  • After cooling, the reaction mixture is carefully quenched by pouring it into a cold aqueous sodium bicarbonate solution to neutralize the acidic PPE.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude acylthiosemicarbazide intermediate.

Step 2: Cyclization

  • The cyclization of the intermediate from Route B follows the identical procedure as Step 2 of Route A . The crude product is refluxed in aqueous NaOH, followed by cooling, acidification, and recrystallization.

Visualizing the Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and purification of the target compound via the classical approach.

G start Start: Reactants in Ethanol reflux1 Reflux (4-6h) Thiosemicarbazide Formation start->reflux1 cool1 Cool & Precipitate reflux1->cool1 filter1 Vacuum Filter & Wash cool1->filter1 intermediate Isolate Intermediate filter1->intermediate suspend Suspend in NaOH (aq) intermediate->suspend reflux2 Reflux (3-5h) Cyclization suspend->reflux2 cool2 Cool to RT reflux2->cool2 acidify Acidify to pH 5-6 cool2->acidify filter2 Vacuum Filter & Wash acidify->filter2 recrystallize Recrystallize from Ethanol filter2->recrystallize product Final Product: Pure Triazole-3-thione recrystallize->product caption Workflow for Classical Synthesis (Route A).

Caption: Workflow for Classical Synthesis (Route A).

Benchmarking Performance: A Comparative Analysis

The choice of synthetic route depends on a balance of factors. The following table provides a semi-quantitative comparison based on typical results reported in the literature for analogous compounds and general principles of synthetic chemistry.[10][11][12]

MetricRoute A: Classical ApproachRoute B: PPE-Mediated ApproachRationale & Field Insights
Overall Yield Good (~65-80%)Moderate to Good (~60-75%)Route A often has higher reported yields for the cyclization step itself.[4][13] The PPE acylation can sometimes lead to side products, slightly lowering the overall yield of the two-step process.
Reaction Time Moderate (Total: 7-11h reflux)Longer (Total: 8-12h heating + 3-5h reflux)The PPE-mediated acylation step is significantly longer than the formation of the thiosemicarbazide from a hydrazide.
Reagent Accessibility & Cost ExcellentGoodBenzhydrazide and isobutyl isothiocyanate are common, inexpensive starting materials. PPE is also readily available but is a specialty reagent and more costly than NaOH and ethanol.
Operational Simplicity HighModerateThe classical approach uses standard glassware and procedures. The PPE route requires a sealed vessel for the acylation step and involves a more complex workup to handle the phosphoric acid byproducts.
Safety & Handling ModerateModerateBoth routes use flammable solvents (ethanol, chloroform). Route A avoids chlorinated solvents. PPE is corrosive and the workup can be exothermic. Strong base (NaOH) is used in both.
Green Chemistry Score [14][15]FairPoor to FairRoute A typically uses ethanol, a greener solvent, and generates salt and water as primary waste. Route B uses chloroform (a hazardous, chlorinated solvent) and PPE, which contributes significantly to the process mass intensity (PMI) and generates phosphate waste.[16]
Scalability ExcellentModerateThe simplicity and high yields of the classical route make it highly amenable to scale-up. The use of a sealed reactor and the workup for the PPE route can present challenges for large-scale production.
Analysis & Recommendations

Route A (Classical Approach) stands out as the superior method for most common applications, particularly in academic research and for initial scale-up activities. Its primary strengths are its operational simplicity, high potential yields, low cost of starting materials, and better alignment with green chemistry principles. The straightforward reaction conditions and purification procedures make it a reliable and robust choice.

Route B (PPE-Mediated Approach) serves a more specialized purpose. It becomes advantageous when the required carboxylic acid hydrazide is not commercially available or is difficult to synthesize. By allowing the direct use of a carboxylic acid, it can save steps in a longer, more complex synthesis where the hydrazide itself is a synthetic target. However, for a simple starting material like benzoic acid, the drawbacks of longer reaction times, use of hazardous solvents, and more complex workup make it less efficient than the classical route.

Conclusion

For the production of 4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide, the Classical Base-Catalyzed Cyclization (Route A) is the recommended synthetic strategy. It offers a more efficient, cost-effective, and environmentally benign pathway compared to the Polyphosphate Ester (PPE) mediated method. This route provides a robust foundation for laboratory-scale synthesis and demonstrates clear advantages for potential industrial scale-up, aligning with the practical needs of researchers and drug development professionals. The PPE method remains a viable alternative in scenarios where direct coupling of a complex carboxylic acid is required, but it does not present a competitive advantage for this specific target molecule.

References

[6] Shcherbina, M., Panasenko, O., Stratilat, V., & Vasylets, K. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. OUCI. Available from: [Link]

[7] Shcherbina, M., Panasenko, O., Stratilat, V., Vasylets, K., & Knysh, Y. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. Available from: [Link]

[8] Shcherbina, M., Panasenko, O., Stratilat, V., Vasylets, K., & Knysh, Y. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available from: [Link]

[10] Eissen, M., & Metzger, J. O. (2002). Environmental performance metrics for daily use in synthetic chemistry. Chemistry–A European Journal, 8(16), 3580-3585. Available from: [Link]

[9] Shcherbina, M., Panasenko, O., Stratilat, V., Vasylets, K., & Knysh, Y. (2025). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]

[17] Shcherbina, M., Panasenko, O., Stratilat, V., Vasylets, K., & Knysh, Y. (2025). Literature-known approaches to the synthesis of 1,2,4-triazole-3-thiols. ResearchGate. Available from: [Link]

[14] Singh, U. P., & Singh, R. K. (2021). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Current Organic Chemistry, 25(1), 107-123. Available from: [Link]

[18] Aldeghi, M., Smith, G., & Bourne, R. (2024). A simple similarity metric for comparing synthetic routes. Digital Discovery. Available from: [Link]

[19] Atwood, B. (2022). Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools. ACS Fall 2025. Available from: [Link]

[16] Boldyrev, V. V., et al. (2026). Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst. Molecules, 31(2), 241. Available from: [Link]

[11] Brinckmann, D., & Hofmann, D. (2021). Using Data Analysis To Evaluate and Compare Chemical Syntheses. Organic Process Research & Development, 25(6), 1338-1350. Available from: [Link]

[5] Arshad, S., et al. (2009). 3-[1-(4-Isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 65(4), o618. Available from: [Link]

[20] Valicsek, Z., & Badea, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(11), 3236. Available from: [Link]

[12] ResearchGate. (2023). Figure 2. Green metric calculations (the exact values are mentioned in...). ResearchGate. Available from: [Link]

[15] Kumar, R., et al. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry. Available from: [Link]

[21] Jessop, P. (2023). Green Chemistry: What benchmarking metrics can I use to show the green advance? YouTube. Available from: [Link]

[22] Huang, Y., et al. (2007). A Novel Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazolines by the Regioselective Cyclization of 1,4-Disubstituted Thiosemicarbazides. Synthesis, 2007(12), 1779–1784. Available from: [Link]

[1] Kopylchuk, T., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-495. Available from: [Link]

[3] Bektas, H., et al. (2019). Synthesis and evaluation of cytotoxic activities of some 1,4-disubstituted thiosemicarbazides, 2,5-disubstituted-1,3,4- thiadiazoles and 1,2,4-triazole-5-thiones derived from benzilic acid hydrazide. ResearchGate. Available from: [Link]

[23] Bektas, H., et al. (2019). Synthesis and evaluation of cytotoxic activities of some 1,4-disubstituted thiosemicarbazides, 2,5-disubstituted-1,3,4-thiadiazoles and 1,2,4-triazole-5-thiones derived from benzilic acid hydrazide. ResearchGate. Available from: [Link]

[4] Cretu, E., et al. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 76(2), 169-181. Available from: [Link]

[24] Asghar, S. F., Yasin, K. A., & Aziz, S. (2010). Synthesis and cyclisation of 1,4-disubstituted semicarbazides. Natural Product Research, 24(4), 315-325. Available from: [Link]

[2] Shcherbina, M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(14), 3298. Available from: [Link]

[13] Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. Available from: [Link]

[25] Horvath, T., Serban, G., & Cuc, S. (2010). Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of research, discovery, and drug development, the synthesis and application of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, a sulfur-containing triazole derivative. The procedures outlined herein are grounded in established principles of laboratory safety and chemical waste management, designed to provide a clear, step-by-step process for your laboratory.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is the first step in its safe handling and disposal. The parent structure, 1,2,4-triazole, and related derivatives are known to present several health risks.

Table 1: Potential Hazard Classification Based on Analogous Compounds

Hazard CategoryGHS Classification (Anticipated)Precautionary Statement (Anticipated)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Eye IrritationCategory 2H319: Causes serious eye irritation[1][4]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[1]

The presence of a thiol (-SH) group and the heterocyclic nature of the molecule suggest that it may also pose environmental hazards.[5] Heterocyclic compounds can be persistent in the environment and exhibit toxicity to aquatic life.[5][6] Furthermore, organosulfur compounds may produce toxic gases, such as sulfur oxides, upon incomplete combustion.[2]

Personal Protective Equipment (PPE)

Prior to handling 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Use chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Always inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a suitable cartridge for organic vapors and particulates is required.[7] All handling of this compound, especially during waste preparation, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[8]

Segregation and Waste Stream Classification

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. The decision-making process for segregating this waste is outlined in the diagram below.

WasteSegregation start Start: Waste Containing 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is_solid Is the waste primarily solid? start->is_solid sharps Is the waste contaminated sharps (needles, broken glass)? start->sharps is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Solid Chemical Waste (Nitrogenous, Sulfur-Containing) is_solid->solid_waste Yes is_halogenated Is the solvent halogenated? is_liquid->is_halogenated Yes halogenated_waste Halogenated Organic Liquid Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Liquid Waste is_halogenated->non_halogenated_waste No sharps->is_solid No sharps_container Contaminated Sharps Container sharps->sharps_container Yes EmergencyResponse spill Spill or Exposure Occurs evacuate Evacuate immediate area if necessary. Alert nearby personnel. spill->evacuate assess Assess the situation. Is the spill major or minor? evacuate->assess ehs Call EHS / Emergency Services. assess->ehs Major minor_spill Minor Spill Procedure: 1. Contain the spill with absorbent material. 2. Collect waste into a hazardous waste container. 3. Decontaminate the area. assess->minor_spill Minor seek_medical Seek immediate medical attention. Bring SDS if available. ehs->seek_medical exposure Was there personnel exposure? minor_spill->exposure skin_contact Skin Contact: Remove contaminated clothing. Wash affected area with soap and water for 15 mins. exposure->skin_contact Skin eye_contact Eye Contact: Immediately flush eyes with water for 15 mins at an eyewash station. exposure->eye_contact Eyes exposure->seek_medical Ingestion/ Inhalation skin_contact->seek_medical eye_contact->seek_medical

Caption: Emergency response workflow for spills or exposure.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. [4][7]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. [4][7]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [4][7]* Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [4]* Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your EHS department immediately.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization.

References

  • Benchchem. (n.d.). Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry.
  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Fisher Scientific. (2014, July 15). Safety Data Sheet.
  • Sigma-Aldrich. (2025, July 23). Safety Data Sheet.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.

Sources

Mastering the Handling of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these is 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, a molecule holding potential in various therapeutic areas. However, its unique structure, combining a triazole core with a hydrosulfide group, necessitates a nuanced and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you, our scientific partners, with the knowledge to handle this compound with the utmost confidence and safety.

Hazard Analysis: A Tale of Two Moieties

Understanding the potential hazards of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide begins with a structural deconstruction. The molecule's risks are a composite of its two key functional groups: the 1,2,4-triazole ring and the hydrosulfide (-SH) group.

  • The Hydrosulfide Group (-SH): This functional group, also known as a thiol or mercaptan group, introduces a distinct set of hazards. Organic sulfur compounds can be combustible solids.[6][7] A critical concern is the potential for the formation of flammable and toxic gases upon heating or combustion, including sulfur oxides and highly toxic hydrogen sulfide (H₂S).[6][8][9] H₂S is a fatal-if-inhaled gas that can dull the sense of smell at high concentrations, making it particularly insidious.[9][10] Furthermore, if the compound is a fine powder, it may form combustible dust concentrations in the air.[7][8]

Given this composite profile, we will proceed with a conservative safety strategy that respects both the potential systemic effects of a triazole derivative and the acute inhalation and flammability risks associated with an organic hydrosulfide.

The Core Protocol: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment, with the rationale for each selection detailed below.

Protection Type Required PPE Rationale & Key Standards
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile base, Neoprene or Butyl rubber outer).Prevents direct skin contact. The hydrosulfide group may degrade certain materials; check manufacturer's resistance guides. Breakthrough times are critical.[4][11]
Eye & Face Protection ANSI Z87.1-rated safety goggles AND a full-face shield.Goggles protect against dust particles. The face shield provides a secondary barrier against splashes and is crucial if there is any risk of energetic material release.[8][12]
Body Protection Flame-resistant (FR) lab coat, fully buttoned with tight cuffs. Consider chemical-resistant coveralls (e.g., Tychem) for large quantities or spill cleanup.[11][13]Protects skin and personal clothing from contamination. FR properties are essential due to the potential flammability of sulfur compounds.[6][8]
Respiratory Protection A NIOSH-approved respirator is mandatory. For handling solids, a half-mask or full-face respirator with P100 (particulate) filters is the minimum. If heating or potential for H₂S release exists, use a full-face respirator with combination cartridges for organic vapors, acid gases (for SO₂/H₂S), and particulates.[8][11][13]Protects against inhalation of fine powders and hazardous decomposition products like H₂S.[8][9]

Operational Plan: From Receipt to Disposal

A safe workflow encompasses every interaction with the chemical. The following diagram and procedural steps outline the lifecycle of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide in the laboratory.

G cluster_prep Preparation & Handling cluster_cleanup Post-Experiment cluster_emergency Contingency Receiving Receiving & Storage PreUse Pre-Use Inspection Receiving->PreUse Verify Integrity Handling Weighing & Handling (in Fume Hood) PreUse->Handling Don PPE Experiment Experimental Use Handling->Experiment Transfer Spill Spill Response Handling->Spill If Spill Occurs Decon Decontamination Experiment->Decon Post-Procedure Exposure Exposure Response Experiment->Exposure If Exposure Occurs Waste Waste Segregation Decon->Waste Segregate Waste Disposal Disposal Waste->Disposal Follow EHS

Caption: Workflow for Safe Handling of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in the original, tightly sealed container in a cool, dry, well-ventilated area.[14]

    • Ensure storage is away from oxidizing agents, acids, and sources of ignition.[7] The incompatibility with oxidizers is a known hazard for sulfur compounds.[6][7]

    • Log the compound in your chemical inventory.

  • Preparation for Use:

    • Before handling, review this guide and the available safety information.

    • Ensure a chemical fume hood is certified and operational. All handling of the solid must occur within the fume hood to control potential dust and vapor release.

    • Designate a specific area within the hood for the procedure.

    • Assemble all necessary equipment, including non-sparking spatulas and tools, to minimize ignition risk.[6]

    • Don the full PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh paper or in a suitable container inside the chemical fume hood.

    • Handle the material gently to avoid creating airborne dust.[14] If the material is a fine powder, this step is critical to prevent the formation of a potentially explosive dust-air mixture.[7]

    • Close the primary container immediately after dispensing.

  • Experimental Procedure:

    • Keep all reactions involving this compound under negative pressure within the fume hood.

    • If heating is required, use a controlled heating mantle or bath. Avoid open flames. Be aware that heating may release toxic hydrogen sulfide gas.[8]

    • Maintain awareness of the reaction's progress and potential for exotherms.

Disposal and Decontamination Plan

Proper disposal is paramount to ensure the safety of all laboratory and support personnel.

  • Waste Segregation: All materials contaminated with 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, including gloves, weigh papers, and disposable labware, must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams.

  • Decontamination:

    • Wipe down the work surface in the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

    • Non-disposable equipment should be thoroughly decontaminated before removal from the fume hood.[14]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office. Follow all local, state, and federal regulations.

Emergency Procedures: A Self-Validating System

Preparedness is the cornerstone of safety. The following decision tree outlines immediate actions in the event of an emergency.

G cluster_spill Spill Event cluster_exposure Personal Exposure Start Emergency Event Spill_Assess Assess Spill Size Start->Spill_Assess Spill Exposure_Type Identify Exposure Route Start->Exposure_Type Exposure Spill_Evacuate Evacuate Immediate Area Alert Colleagues Spill_Small Small Spill: Cover with absorbent material (e.g., sand) Spill_Assess->Spill_Small Minor & Contained Spill_Large Large Spill: Evacuate Lab, Close Doors Call EHS Spill_Assess->Spill_Large Major or Uncontrolled Spill_Cleanup Clean up using Spill Kit (Wear full PPE) Spill_Small->Spill_Cleanup Waste Waste Spill_Cleanup->Waste Dispose as HazWaste Exposure_Inhale Inhalation: Move to fresh air immediately Exposure_Type->Exposure_Inhale Exposure_Skin Skin Contact: Remove contaminated clothing Wash area with soap & water for 15+ min Exposure_Type->Exposure_Skin Exposure_Eye Eye Contact: Rinse with eyewash for 15+ min Hold eyelids open Exposure_Type->Exposure_Eye Exposure_SeekMedical Seek Immediate Medical Attention Bring Safety Information Exposure_Inhale->Exposure_SeekMedical Exposure_Skin->Exposure_SeekMedical Exposure_Eye->Exposure_SeekMedical

Caption: Emergency Response Decision Tree.

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][12] Seek medical attention if irritation persists.[12]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][15] Seek immediate medical attention from an ophthalmologist.[4]

  • In Case of Inhalation: Move the individual to fresh air at once.[9][16] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[9] Seek immediate medical attention.[9][16]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[5]

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, ensuring both the safety of your team and the integrity of your research.

References

  • Neofytos, D., Avdic, E., & Magiorakos, A. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Patient Health, Safety and Therapeutics, 1, 29–39. Available at: [Link]

  • Neofytos, D., Avdic, E., & Magiorakos, A. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Dovepress. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur. Available at: [Link]

  • Hess Corporation. (2015). Safety Data Sheet: Sulfur. Available at: [Link]

  • ESPI Metals. (2021). Safety Data Sheet: Sulfur. Available at: [Link]

  • Neofytos, D., et al. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. ResearchGate. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]

  • University of Texas at Austin Environmental Health & Safety. Personal Protective Equipment. Available at: [Link]

  • Beyond Pesticides. (2025). Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. Beyond Pesticides Daily News Blog. Available at: [Link]

  • DILO Company, Inc. (2025). PPE for SF₆ Gas By-Products | Safety Guide for Technicians. Available at: [Link]

  • Praxair. (2021). Safety Data Sheet: Hydrogen Sulfide. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.